2,6-Difluoro-3-methylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFLDSNCRFCSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305260 | |
| Record name | 2,6-Difluoro-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-36-4 | |
| Record name | 2,6-Difluoro-3-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Difluoro-3-methylbenzamide: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary: 2,6-Difluoro-3-methylbenzamide is a fluorinated aromatic compound of significant interest to the scientific research and drug development communities. Its unique structural arrangement—featuring a primary amide, a lipophilic methyl group, and two ortho-fluorine atoms—confers a distinct set of chemical properties that make it a valuable building block. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the core properties, spectroscopic signature, synthesis, and key applications of this compound, with a particular focus on its emerging roles as a ligand for the Cereblon (CRBN) E3 ligase in Proteolysis Targeting Chimeras (PROTACs) and as a scaffold for novel FtsZ-targeting antibacterial agents.
Core Chemical and Physical Properties
This compound's chemical behavior is dictated by the interplay of its functional groups. The two fluorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect and can act as conformational control elements.[3][4] The methyl group adds lipophilicity, while the primary amide group serves as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.
}
Figure 1: Chemical Structure of this compound.
| Property | Value | Source |
| CAS Number | 261763-36-4 | [5][6] |
| Molecular Formula | C₈H₇F₂NO | [5][7] |
| Molecular Weight | 171.14 g/mol | [6][7] |
| Physical State | Solid / Powder | [5] |
| Melting Point | 138-142 °C (for precursor acid) | [8] |
| MDL Number | MFCD01631408 | [6] |
Note: The melting point is for the precursor 2,6-difluoro-3-methylbenzoic acid, as specific experimental data for the amide is not widely published. It is expected to be a high-melting solid.
Spectroscopic Characterization
For any researcher, confirming the identity and purity of a synthesized or purchased compound is paramount. The following sections describe the expected spectroscopic data for this compound, providing a benchmark for structural verification.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:
-
Amide Protons (-CONH₂): Two broad singlets, typically in the range of δ 5.5-8.5 ppm. The chemical shift can be highly dependent on solvent and concentration.
-
Aromatic Protons (-CH-): Two signals corresponding to the two protons on the benzene ring. These will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms (³JHF and ⁴JHF coupling). Expected region is δ 6.8-7.5 ppm.
-
Methyl Protons (-CH₃): A singlet (or a narrow triplet due to ⁴JHF coupling) around δ 2.1-2.4 ppm, with an integration of 3H.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display 8 signals. The fluorine substitutions are highly diagnostic.
-
Carbonyl Carbon (-C=O): A singlet in the δ 165-170 ppm region.
-
Aromatic Carbons: Six distinct signals. The two carbons directly bonded to fluorine (C2 and C6) will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-260 Hz). The other aromatic carbons will also show splitting due to two- and three-bond C-F coupling.
-
Methyl Carbon (-CH₃): A singlet (or a quartet due to J-coupling with fluorine) in the aliphatic region, typically δ 14-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
N-H Stretch: Two distinct, sharp-to-medium bands in the 3100-3500 cm⁻¹ region, characteristic of a primary amide.
-
C-H Stretch (Aromatic/Aliphatic): Signals around 2900-3100 cm⁻¹.
-
C=O Stretch (Amide I band): A very strong, sharp absorption around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II band): A strong band near 1620-1650 cm⁻¹.
-
C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 171. Key fragmentation patterns would likely include the loss of the amide group (-NH₂) to give a fragment at m/z = 155 and the loss of the entire carboxamide group (-CONH₂) to give a fragment at m/z = 127.
Synthesis and Reactivity
Retrosynthetic Analysis & Proposed Synthesis
The most direct and industrially relevant synthesis of this compound proceeds from its corresponding carboxylic acid, 2,6-difluoro-3-methylbenzoic acid (CAS 32890-88-3).[9][10] This common transformation involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by amination.
}
Figure 2: Retrosynthetic pathway for this compound.
Experimental Protocol: Synthesis from Carboxylic Acid
This protocol is a trusted, two-step procedure widely used for benzamide synthesis. Each step includes validation checks to ensure the reaction proceeds as expected.
Step 1: Acyl Chloride Formation
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing CaCl₂).
-
Reagents: To the flask, add 2,6-difluoro-3-methylbenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂) (2.0-3.0 eq) as the solvent and chlorinating agent.
-
Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) and stir for 2-4 hours.
-
Validation Check: The reaction progress can be monitored by observing the cessation of gas (SO₂ and HCl) evolution. The solid starting material should fully dissolve.
-
Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 2,6-difluoro-3-methylbenzoyl chloride is a liquid and can often be used in the next step without further purification.
Step 2: Amination to Form the Benzamide
-
Setup: In a separate flask equipped with a magnetic stirrer and placed in an ice bath, prepare a concentrated solution of aqueous ammonium hydroxide (NH₄OH) (excess, >5 eq).
-
Reaction: Dissolve the crude acyl chloride from Step 1 in a dry, inert solvent (e.g., dichloromethane or THF). Add this solution dropwise to the cold, vigorously stirring ammonium hydroxide solution. A white precipitate of the benzamide will form immediately.
-
Validation Check: The reaction is highly exothermic and rapid. The formation of a thick white precipitate is a strong indicator of product formation.
-
Workup: Stir the mixture for an additional 30-60 minutes after the addition is complete.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove ammonium salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Final Product: Dry the resulting white solid under vacuum. Purity can be confirmed by melting point analysis and the spectroscopic methods outlined in Section 2.
Applications in Drug Discovery and Agrochemicals
The 2,6-difluorobenzamide scaffold is a privileged structure in modern chemical research, appearing in compounds designed for both pharmaceutical and agricultural applications.
Cereblon (CRBN) Ligands for PROTACs
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality. Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. Cereblon (CRBN) is one of the most commonly used E3 ligases for this purpose.[11]
Studies have shown that simplified, non-phthalimide benzamide derivatives can act as effective CRBN ligands.[12][13][14] Critically, the introduction of fluorine atoms to the benzamide scaffold has been found to increase binding affinity to CRBN.[12][15] this compound represents a core fragment that can be elaborated into more complex and potent CRBN ligands for the development of next-generation PROTAC degraders.[11]
}
Figure 3: Mechanism of Action for a PROTAC utilizing a benzamide-based CRBN ligand.
FtsZ Inhibitors for Novel Antibiotics
With rising antimicrobial resistance, there is an urgent need for new antibiotics with novel mechanisms of action.[16] The bacterial protein FtsZ, a homolog of eukaryotic tubulin, is essential for cell division and represents a promising antibacterial target.[17] The 2,6-difluorobenzamide scaffold is a cornerstone of some of the most potent FtsZ inhibitors discovered to date.[3][16] Specifically, derivatives with a substituent at the 3-position, such as 2,6-difluoro-3-methoxybenzamide, have shown potent activity against bacteria like S. aureus.[3][18] this compound is therefore an important starting point and building block for the synthesis of new FtsZ-targeting antibacterial candidates.[18][19]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for safety. The following information is derived from its Safety Data Sheet (SDS).[5]
-
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
| Precautionary Measure | Protocol |
| Engineering Controls | Use only in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[5] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[5] |
| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] |
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5]
-
Conclusion
This compound is more than a simple organic molecule; it is a strategically designed building block for addressing complex challenges in modern science. Its carefully placed functional groups provide a unique combination of reactivity, stability, and biological relevance. For researchers in drug discovery, it offers a validated scaffold for developing potent inhibitors of bacterial cell division and a promising entry point for creating sophisticated protein degraders. This guide provides the foundational knowledge required for scientists to confidently handle, synthesize, and innovate with this versatile chemical compound.
References
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Schliemann, M., Mair, M., Pantzer, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link][11][12]
-
Schliemann, M., Mair, M., Pantzer, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link][14][15]
-
Schliemann, M., Mair, M., Pantzer, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Center for Biotechnology Information. [Link][11]
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Schliemann, M., Mair, M., Pantzer, A., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Semantic Scholar. [Link][13]
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Baud, S., et al. (2021). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. National Center for Biotechnology Information. [Link][17]
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Savarino, A., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. National Center for Biotechnology Information. [Link][3]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link][1]
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Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link][18]
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Tallec, A., et al. (2020). Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. MDPI. [Link][19]
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Chopra, D. & Row, T. N. G. (2018). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. [Link][4]
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Al-Rashida, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. National Center for Biotechnology Information. [Link][2]
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Stenutz (n.d.). 2,6-difluoro-3-methylbenzoic acid. Stenutz. [Link][9]
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An In-depth Technical Guide to 2,6-Difluoro-3-methylbenzamide
CAS Number: 261763-36-4 Molecular Formula: C₈H₇F₂NO Molecular Weight: 171.14 g/mol
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2,6-Difluoro-3-methylbenzamide, a fluorinated aromatic amide of significant interest in contemporary drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications, with a particular focus on its role as a scaffold for novel antibacterial agents.
Introduction: The Significance of Fluorinated Benzamides in Drug Discovery
This compound belongs to a class of compounds that has garnered considerable attention for its utility as a versatile building block in the synthesis of biologically active molecules. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.
The 2,6-difluorobenzamide motif, in particular, is a key pharmacophore in a range of emerging therapeutic agents. Notably, this structural unit is central to a class of potent inhibitors of the bacterial cell division protein FtsZ, a highly conserved and essential protein in most bacteria, making it an attractive target for the development of new antibiotics with novel mechanisms of action.[1] The addition of a methyl group at the 3-position of the benzamide ring, as in the case of this compound, allows for further structural diversification and modulation of biological activity.
This guide will delve into the technical aspects of this compound, providing a foundational understanding for its application in research and development.
Synthesis of this compound: Plausible Synthetic Routes
While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be logically approached through established methodologies for the preparation of aromatic amides. The two most plausible synthetic pathways start from either the corresponding benzoic acid or benzonitrile.
Route 1: Amidation of 2,6-Difluoro-3-methylbenzoic acid
This classical approach involves the activation of the carboxylic acid group of 2,6-Difluoro-3-methylbenzoic acid, followed by reaction with an ammonia source.
Workflow Diagram:
Caption: Proposed synthesis of this compound from its corresponding benzoic acid.
Experimental Protocol (Representative):
-
Activation of the Carboxylic Acid:
-
To a solution of 2,6-Difluoro-3-methylbenzoic acid in an inert solvent (e.g., dichloromethane or toluene), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added, often with a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acyl chloride intermediate.
-
The excess chlorinating agent and solvent are removed under reduced pressure.
-
-
Amidation:
-
The crude acyl chloride is dissolved in an aprotic solvent (e.g., tetrahydrofuran or dioxane).
-
This solution is then added dropwise to a cooled (0-5 °C) concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in an organic solvent.
-
The reaction is stirred for several hours, allowing it to warm to room temperature.
-
-
Work-up and Purification:
-
The reaction mixture is concentrated to remove the organic solvent.
-
The resulting solid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Route 2: Hydrolysis of 2,6-Difluoro-3-methylbenzonitrile
The hydrolysis of a nitrile to a primary amide is another robust and widely used transformation. This can be achieved under acidic or basic conditions, or through more modern, environmentally benign methods.
Workflow Diagram:
Caption: Proposed synthesis of this compound via hydrolysis of the corresponding nitrile.
Experimental Protocol (Representative - Based on High-Temperature Water Hydrolysis):
A promising and green approach for the hydrolysis of related difluorobenzonitriles involves the use of high-temperature or near-critical water, which avoids the need for strong acids or bases.[2][3]
-
Reaction Setup:
-
A high-pressure reactor is charged with 2,6-Difluoro-3-methylbenzonitrile and deionized water.
-
The reactor is sealed and purged with an inert gas.
-
-
Hydrolysis:
-
Work-up and Purification:
-
After cooling to room temperature, the product may precipitate from the aqueous medium.
-
Salting out with sodium chloride can be employed to enhance the precipitation of the product.[2]
-
The solid is collected by filtration, washed with water, and dried.
-
Recrystallization can be used for further purification.
-
Analytical Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons (2H) appearing as multiplets in the aromatic region (δ 7.0-7.5 ppm).- Methyl protons (3H) as a singlet around δ 2.2-2.4 ppm.- Amide protons (2H) as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. |
| ¹³C NMR | - Aromatic carbons (6C) in the range of δ 110-165 ppm, with characteristic C-F couplings.- Methyl carbon (1C) around δ 15-20 ppm.- Carbonyl carbon (1C) in the range of δ 165-170 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amide at approximately 3400-3200 cm⁻¹ (two bands).- C=O stretching (Amide I band) around 1680-1650 cm⁻¹.- N-H bending (Amide II band) around 1640-1550 cm⁻¹.- C-F stretching in the range of 1300-1100 cm⁻¹. |
| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z = 171.- Fragmentation pattern may show losses of NH₂ (m/z = 155) and CO (m/z = 143). |
Applications in Drug Discovery: A Scaffold for FtsZ Inhibitors
The 2,6-difluorobenzamide core structure is a cornerstone in the development of a novel class of antibacterial agents that target the filamentous temperature-sensitive protein Z (FtsZ).[1] FtsZ is a bacterial homolog of eukaryotic tubulin and plays a critical role in bacterial cell division by polymerizing to form the Z-ring at the site of division.
Mechanism of Action:
2,6-difluorobenzamide derivatives act as allosteric inhibitors of FtsZ. They do not bind to the GTP-binding site but rather to a cleft between the N-terminal and C-terminal domains of the FtsZ monomer. This binding event is thought to stabilize the FtsZ polymer, disrupting the dynamic nature of the Z-ring and ultimately leading to an inhibition of cell division and bacterial death.
Structure-Activity Relationship (SAR) Insights:
SAR studies on this class of compounds have revealed that the 2,6-difluoro substitution on the benzamide ring is crucial for potent activity.[1] The 3-position of the benzamide ring is a key point for modification to enhance antibacterial activity and modulate pharmacokinetic properties. The introduction of a methyl group, as in this compound, provides a vector for further derivatization, for instance, through the attachment of various alkoxy or aryloxy groups, which can lead to compounds with improved activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Logical Relationship Diagram:
Caption: The role of the this compound scaffold in the inhibition of bacterial cell division via FtsZ.
Safety and Handling
Based on available safety data for this compound and related compounds, the following precautions should be observed:
-
Hazard Classification: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, mist, or spray.
-
First Aid: In case of contact with skin, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air and keep comfortable for breathing. Seek medical attention if irritation persists.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its structural features make it an attractive starting material for the synthesis of novel therapeutic agents, particularly antibacterial compounds targeting FtsZ. This technical guide has provided an in-depth overview of its synthesis, characterization, and applications, offering a solid foundation for researchers and drug development professionals working with this promising molecule. Further research into its synthesis optimization and the biological activities of its derivatives is warranted and expected to yield exciting new discoveries.
References
- CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents.
-
Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure–Activity Relationships. ChemMedChem, 12(16), 1225-1225. Available at: [Link]
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (2012). Journal of Chemical Industry and Engineering (China). Available at: [Link]
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An In-depth Technical Guide to the Potential Mechanisms of Action of 2,6-Difluoro-3-methylbenzamide
This guide provides a detailed exploration of the probable mechanisms of action for 2,6-Difluoro-3-methylbenzamide, a compound belonging to a class of molecules with significant, albeit divergent, biological activities. For researchers, scientists, and drug development professionals, understanding the foundational biochemistry of this structural motif is paramount for targeted application and novel discovery. While direct literature on this compound is sparse, the core 2,6-difluorobenzamide scaffold is well-characterized, pointing towards two primary and potent mechanisms of action: inhibition of bacterial cell division via FtsZ targeting, and disruption of insect growth through chitin synthesis inhibition.
This document will dissect these two potential pathways, offering not just a review of the established science but also actionable experimental protocols to validate these hypotheses for the specific molecule . The causality behind experimental choices is explained, ensuring a self-validating system of inquiry for your research endeavors.
Part 1: Antibacterial Activity through FtsZ Inhibition
The 2,6-difluorobenzamide moiety is a known inhibitor of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cytoskeleton.[1][2][3] FtsZ is a homolog of eukaryotic tubulin and polymerizes at the mid-cell to form the Z-ring, which is essential for bacterial cytokinesis. The inhibition of FtsZ polymerization leads to filamentation of the bacteria and ultimately cell death, making it a prime target for novel antibiotics.
The Molecular Mechanism of FtsZ Inhibition
Derivatives of 2,6-difluorobenzamide have been shown to bind to an allosteric site on the FtsZ protein, distinct from the GTP-binding site.[2] This binding event stabilizes the straight conformation of FtsZ protofilaments, preventing the curvature required for the formation of the functional Z-ring.
The 2,6-difluoro substitution on the benzamide ring is critical for this activity. Molecular docking studies have revealed that the fluorine atoms contribute to strong hydrophobic interactions within the allosteric pocket.[2] Specifically, the 2-fluoro group can interact with residues such as Asn263, while the 6-fluoro group engages with residues like Val203 and Val297 in Staphylococcus aureus FtsZ.[2] The carboxamide group is also essential, forming key hydrogen bonds with residues like Val207 and Leu209.[2] The 3-methyl group on this compound would likely occupy a hydrophobic pocket, potentially influencing the compound's potency and target specificity.
Visualizing FtsZ Inhibition
Caption: FtsZ inhibition pathway by this compound.
Quantitative Data on Related FtsZ Inhibitors
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3-Chloroalkoxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25-1 | [1] |
| 3-Bromoalkoxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25-1 | [1] |
| 3-Alkyloxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25-1 | [1] |
| 2,6-Difluoro-3-methoxybenzamide (DFMBA) | Staphylococcus aureus | <10 | [1][2] |
Experimental Protocol: FtsZ Polymerization Assay
This protocol is designed to determine if this compound inhibits the GTP-induced polymerization of FtsZ in vitro.
1. Reagents and Buffers:
-
Purified FtsZ protein (e.g., from E. coli or S. aureus)
-
Polymerization Buffer (MES-NaOH pH 6.5, 50 mM; MgCl₂, 10 mM; KCl, 50 mM)
-
GTP solution (10 mM in water)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
2. Procedure:
-
On a 96-well plate, prepare serial dilutions of this compound in Polymerization Buffer. Include a vehicle control (DMSO) and a no-GTP control.
-
Add FtsZ protein to each well to a final concentration of 10 µM.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding.
-
Initiate polymerization by adding GTP to each well to a final concentration of 1 mM.
-
Immediately measure the light scattering at 340 nm every 30 seconds for 30 minutes using a plate reader. An increase in light scattering indicates FtsZ polymerization.
3. Data Analysis:
-
Plot light scattering versus time for each concentration of the test compound.
-
The rate of polymerization can be determined from the initial slope of the curve.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits FtsZ polymerization by 50%.
Part 2: Insecticidal Activity via Chitin Synthesis Inhibition
The 2,6-difluorobenzamide core is also a key feature of benzoylphenylurea insecticides, such as Diflubenzuron.[4][5] These compounds act as insect growth regulators (IGRs) by inhibiting chitin synthesis, a process essential for the formation of the insect exoskeleton.[6][7][8] As vertebrates do not synthesize chitin, these compounds offer a high degree of selectivity.[6]
The Molecular Mechanism of Chitin Synthesis Inhibition
Benzoylphenylureas disrupt the final stage of chitin biosynthesis, which is the polymerization of N-acetylglucosamine (NAG) into chitin chains by the enzyme chitin synthase.[6] While the precise binding site is still under investigation, it is believed that these inhibitors interfere with the catalytic activity of chitin synthase, an integral membrane protein.[6] This leads to the production of a weak, malformed cuticle. During molting, the insect is unable to withstand the internal pressure and dies.
The 2,6-difluorobenzoyl group is crucial for this activity, likely interacting with the enzyme's active site or an allosteric regulatory site. The urea linkage and the substituted phenyl ring also play significant roles in the molecule's overall efficacy and insecticidal spectrum. Given its structural similarity, this compound could potentially mimic this action, although the amide linkage may alter its potency compared to the urea linkage in classic benzoylphenylureas.
Visualizing Chitin Synthesis Inhibition
Caption: Chitin synthesis inhibition pathway by this compound.
Quantitative Data on Related Chitin Synthesis Inhibitors
| Compound | Target Organism | LC₅₀ (mg/L) | Reference |
| Diflubenzuron | Aedes aegypti | variable | [7] |
| Flubendiamide | Mythimna separata (armyworm) | 0.0412 | [9] |
| Compound 8h* | Mythimna separata (armyworm) | 0.0512 | [9] |
*Compound 8h is a novel analogue of flubendiamide.[9]
Experimental Protocol: Insect Larval Bioassay
This protocol is designed to assess the insecticidal activity of this compound on a model insect larva, such as the armyworm (Mythimna separata).
1. Materials:
-
Third-instar larvae of Mythimna separata
-
Artificial diet
-
This compound
-
Acetone (as a solvent)
-
Triton X-100 (as a surfactant)
-
Petri dishes
2. Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of test solutions by diluting the stock solution with distilled water containing 0.1% Triton X-100. Include a solvent control.
-
Dip leaves of a suitable host plant (e.g., cabbage) into each test solution for 10 seconds and allow them to air dry.
-
Place one treated leaf into a Petri dish lined with moistened filter paper.
-
Introduce 10 third-instar larvae into each Petri dish.
-
Incubate at 25 ± 1°C with a 14:10 light:dark photoperiod.
-
Assess mortality after 24, 48, and 72 hours. Larvae that are unable to move when prodded are considered dead.
3. Data Analysis:
-
Correct the observed mortality using Abbott's formula if mortality is observed in the control group.
-
Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Visualizing the Experimental Workflow
Caption: Workflow for the insect larval bioassay.
Conclusion
This compound is a molecule of significant interest due to its structural relationship with two classes of potent bioactive compounds. The evidence strongly suggests that its mechanism of action is likely to be either as an inhibitor of the bacterial FtsZ protein, conferring antibacterial properties, or as a disruptor of chitin synthesis, resulting in insecticidal activity. The provided experimental protocols offer a clear path for researchers to elucidate the precise biological function of this compound. Further investigation into its target specificity, potency, and potential for resistance development will be crucial for any future applications in medicine or agriculture.
References
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Ma, S. et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 995-999. [Link]
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Artola, M. et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 28(5), 2105. [Link]
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Taddei, M. et al. (2016). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. Bioorganic & Medicinal Chemistry, 24(20), 4961-4975. [Link]
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Merzendorfer, H. (2020). Chitin synthesis inhibitors: Old molecules and new developments. Insect Science, 28(4), 867-882. [Link]
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Zhao, X. et al. (2020). Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. RSC Advances, 10(57), 34653-34661. [Link]
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NIST. (n.d.). This compound, N-(4-fluorophenyl)-. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluoro-3-hydroxybenzamide. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluoro-3-methylbenzylamine. Retrieved from [Link]
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Belinato, T. A., & Valle, D. (2015). The Impact of Selection With Diflubenzuron, a Chitin Synthesis Inhibitor, on the Fitness of Two Brazilian Aedes Aegypti Field Populations. PLoS One, 10(6), e0130719. [Link]
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PubChem. (n.d.). 2,6-Difluoro-3-methoxybenzamide. Retrieved from [Link]
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Hammann, I., & Sirrenberg, W. (1980). BAY SIR 8514, a new chitin synthesis inhibitor. Pflanzenschutz-Nachrichten Bayer, 33(1), 1-34. [Link]
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Li, Y. et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3331. [Link]
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The Emergence of 2,6-Difluoro-3-methylbenzamide as a Potent Inhibitor of FtsZ: A Technical Guide for Drug Discovery Professionals
Abstract
In the escalating battle against antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a compelling target for novel therapeutic agents. This guide provides an in-depth technical exploration of 2,6-Difluoro-3-methylbenzamide, a promising small molecule inhibitor of FtsZ. We will dissect its mechanism of action, provide a plausible synthetic route, and detail the critical experimental protocols for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of next-generation antibiotics.
Introduction: The Imperative for Novel Antibacterial Targets
The rise of multidrug-resistant bacteria poses a grave threat to global health. Consequently, there is an urgent need to identify and validate novel antibacterial targets that are essential for bacterial survival and distinct from their eukaryotic counterparts. The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a highly attractive target that meets these criteria. FtsZ, a prokaryotic homolog of eukaryotic tubulin, is a GTP-dependent protein central to bacterial cytokinesis.[1] It polymerizes at the mid-cell to form the Z-ring, a dynamic scaffold that recruits other proteins to form the divisome, the machinery responsible for septal wall synthesis and cell division.[2] Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation and eventual bacterial cell death.[3]
The benzamide scaffold has been a fertile ground for the discovery of FtsZ inhibitors.[4] Early research identified 3-methoxybenzamide as a weak inhibitor of FtsZ.[5] This led to the development of more potent analogs, including the clinical candidate TXA709 and the well-characterized research tool PC190723.[6] These molecules bind to an allosteric site on FtsZ, distinct from the GTP-binding pocket, located in a cleft between the two subdomains of the protein.[7] This guide focuses on this compound, a derivative that leverages key structure-activity relationship (SAR) insights from this class of inhibitors. The inclusion of the 2,6-difluoro motif is known to enhance the binding affinity and antibacterial activity of benzamide-based FtsZ inhibitors.[4]
Mechanism of Action: Allosteric Inhibition of FtsZ Dynamics
This compound is predicted to function as an allosteric inhibitor of FtsZ. The rationale for this mechanism is based on extensive studies of structurally related compounds. The core 2,6-difluorobenzamide moiety is crucial for interaction with a specific allosteric binding pocket on FtsZ.
The proposed mechanism involves the binding of the inhibitor to the interdomain cleft of FtsZ. This binding event is thought to stabilize the FtsZ monomer in a conformation that is incompatible with proper protofilament assembly. By preventing the dynamic polymerization and depolymerization of FtsZ protofilaments, the inhibitor effectively disrupts the formation and function of the Z-ring. This leads to a cascade of events culminating in the cessation of cell division, characterized by cell filamentation and ultimately, lysis.
Figure 1: Proposed mechanism of action of this compound.
Synthesis of this compound
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,6-Difluoro-3-methylbenzonitrile
This intermediate can be prepared from commercially available 1,3-difluoro-2-methylbenzene via a Sandmeyer reaction.
-
Nitration: React 1,3-difluoro-2-methylbenzene with a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 1,3-difluoro-2-methyl-4-nitrobenzene.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to give 2,6-difluoro-3-methylaniline.
-
Diazotization: Treat the aniline derivative with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperature (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation (Sandmeyer Reaction): React the diazonium salt with a solution of copper(I) cyanide to yield 2,6-difluoro-3-methylbenzonitrile.
Step 2: Hydrolysis of 2,6-Difluoro-3-methylbenzonitrile to this compound
The hydrolysis of the nitrile to the amide is a critical step that can be achieved through several methods, with enzymatic and alkaline hydrolysis being highly effective.[8]
Method A: Alkaline Hydrolysis
-
Dissolve 2,6-difluoro-3-methylbenzonitrile in a suitable solvent such as ethanol or a mixture of DMSO and water.
-
Add a solution of hydrogen peroxide followed by an aqueous base (e.g., sodium hydroxide or potassium carbonate).
-
Heat the reaction mixture, typically between 50-80°C, and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and neutralize with an acid to precipitate the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method B: Enzymatic Hydrolysis
-
Utilize a nitrile hydratase enzyme in a buffered aqueous solution.
-
Add 2,6-difluoro-3-methylbenzonitrile to the enzyme solution and incubate at the optimal temperature and pH for the specific enzyme.
-
This method often provides high yields and purity with minimal byproduct formation.[8]
-
Isolate the product by extraction or filtration.
Figure 2: Plausible synthetic workflow for this compound.
Experimental Validation: A Multi-faceted Approach
The validation of this compound as a bona fide FtsZ inhibitor requires a series of well-controlled in vitro and in vivo experiments.
In Vitro Assays
4.1.1. FtsZ Polymerization Assay (Light Scattering)
This assay directly measures the effect of the inhibitor on the polymerization of purified FtsZ protein in real-time.
Protocol:
-
Protein Purification: Purify FtsZ from a suitable bacterial host (e.g., Staphylococcus aureus or Bacillus subtilis) using established protocols, such as Ni-NTA affinity chromatography for His-tagged protein.[9]
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing purified FtsZ (typically 5-12 µM) in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).[10]
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or a vehicle control to the reaction mixture. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
Baseline Measurement: Incubate the mixture at 30°C for several minutes in a fluorometer or spectrophotometer capable of 90° light scattering measurements (excitation and emission wavelengths set to 350 nm) to establish a stable baseline.[11]
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Data Acquisition: Monitor the increase in light scattering over time. A potent inhibitor will reduce the rate and extent of the increase in light scattering.
4.1.2. FtsZ GTPase Activity Assay
The GTPase activity of FtsZ is coupled to its polymerization dynamics. This assay quantifies the rate of GTP hydrolysis.
Protocol (Malachite Green-based):
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing purified FtsZ (e.g., 5 µM) in a GTPase assay buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM KCl, 5 mM MgCl₂).[10]
-
Inhibitor Incubation: Add serial dilutions of this compound or a vehicle control and pre-incubate at 37°C for 10 minutes.[5]
-
Initiation of Reaction: Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-20 minutes).
-
Phosphate Detection: Stop the reaction and detect the released inorganic phosphate by adding a malachite green-molybdate reagent.[5]
-
Absorbance Measurement: Measure the absorbance at approximately 630-650 nm.
-
Data Analysis: Generate a standard curve using known phosphate concentrations to quantify the amount of GTP hydrolyzed. Calculate the IC₅₀ value, which is the inhibitor concentration that reduces GTPase activity by 50%.[5]
In Vivo and Cellular Assays
4.2.1. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a bacterial strain.
Protocol (Broth Microdilution):
-
Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well plate containing the broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.
4.2.2. Immunofluorescence Microscopy
This technique visualizes the effect of the inhibitor on FtsZ localization and cell morphology in intact bacterial cells.
Protocol:
-
Cell Treatment: Treat a mid-log phase bacterial culture with this compound at a concentration above its MIC. Include an untreated control.
-
Fixation: After a suitable incubation period (e.g., 1-2 hours), fix the cells with a fixative such as 4% paraformaldehyde.[12]
-
Permeabilization: Permeabilize the cell walls with an agent like lysozyme to allow antibody penetration.
-
Immunostaining:
-
Incubate the cells with a primary antibody specific for FtsZ.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
-
Microscopy: Mount the stained cells on a slide and visualize them using a fluorescence microscope.
-
Analysis: Observe for changes in cell morphology (e.g., filamentation) and the localization of FtsZ. In treated cells, the characteristic Z-ring at the mid-cell should be disrupted or absent.
Quantitative Data and Structure-Activity Relationship (SAR)
While specific quantitative data for this compound is not available in the public domain, we can infer its potential potency based on the SAR of related compounds.
| Compound | R1 | R2 | R3 | Reported Activity |
| 3-Methoxybenzamide | H | OCH₃ | H | Weak FtsZ inhibitor |
| PC190723 | F | O-heterocycle | F | Potent anti-staphylococcal activity |
| This compound | F | CH₃ | F | Predicted potent FtsZ inhibitor |
The 2,6-difluoro substitution on the benzamide ring is a key feature that generally enhances activity against FtsZ.[4] The replacement of the 3-methoxy group with a 3-methyl group is a subtle modification. While the methoxy group can act as a hydrogen bond acceptor, the methyl group is hydrophobic. The impact of this change on binding affinity would need to be determined experimentally, but it is plausible that the compound will retain significant inhibitory activity.
Conclusion and Future Directions
This compound represents a promising lead compound in the ongoing search for novel FtsZ-targeting antibacterials. Its design is rooted in a strong foundation of SAR data for the benzamide class of inhibitors. The experimental protocols detailed in this guide provide a robust framework for its synthesis and comprehensive biological evaluation.
Future work should focus on the precise determination of its IC₅₀ and MIC values against a panel of clinically relevant bacterial pathogens, including resistant strains. Co-crystallization of the compound with FtsZ would provide invaluable structural insights into its binding mode and pave the way for further rational drug design and optimization. The development of potent, specific, and safe FtsZ inhibitors like this compound holds the potential to deliver a new class of antibiotics to combat the growing threat of antimicrobial resistance.
References
- Stokes, N. R., et al. (2005). Novel inhibitors of bacterial cell division. Journal of Biological Chemistry, 280(44), 36348-36356.
- Artola, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure–Activity Relationships. ChemMedChem, 12(16), 1335-1345.
- Haydon, D. J., et al. (2008). An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy. Antimicrobial agents and chemotherapy, 52(12), 4436-4445.
- Bi, E. F., & Lutkenhaus, J. (1991). FtsZ ring structure associated with division in Escherichia coli.
- Pichoff, S., & Lutkenhaus, J. (2002). Unique role for FtsZ in septal constriction. The EMBO journal, 21(4), 685-693.
- Jose, J., et al. (2005). A simple and rapid method for immunofluorescence staining of bacteria. Analytical biochemistry, 346(2), 323-325.
- Król, E., & Scheffers, D. J. (2013). FtsZ polymerization assays: simple protocols and considerations. Journal of visualized experiments: JoVE, (81), e50844.
- BenchChem. (2025). FtsZ-IN-7: A Technical Guide to its Mechanism of Action on FtsZ Polymerization.
- BenchChem. (2025). Application Notes and Protocols for FtsZ-inhibitor-X: A Tool for Investigating Bacterial Divisome Dynamics.
- Mukherjee, A., & Lutkenhaus, J. (1998). Analysis of FtsZ assembly by light scattering and determination of the role of divalent metal cations. Journal of bacteriology, 180(11), 2779-2788.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Difluorobenzamide. BenchChem Technical Support.
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The iGEM Foundation. (n.d.). Bacterial Immunofluorescence protocol. Retrieved from [Link]
- Biotium. (2022). Protocol: Immunofluorescence Staining of Cells for Microscopy. Biotium.
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- Galeotti, J. B., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. International journal of molecular sciences, 24(5), 4402.
- Ohashi, Y., et al. (1999). The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis. Journal of bacteriology, 181(4), 1348-1351.
- Beuria, T. K., et al. (2009). The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. Journal of Biological Chemistry, 284(43), 29561-29568.
- Kaul, M., et al. (2014). Identification of a new FtsZ inhibitor by virtual screening, mechanistic insights, and structure–activity relationship analyses. ACS infectious diseases, 1(1), 47-58.
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ibidi GmbH. (n.d.). Immunofluorescence Staining | A Typical Workflow. Retrieved from [Link]
- Andreu, J. M., et al. (2010). The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. The Journal of biological chemistry, 285(19), 14239-14246.
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ResearchGate. (n.d.). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. Retrieved from [Link]
- Pazos, M. R., & Balsa, D. (2020). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. Molecules (Basel, Switzerland), 25(21), 5038.
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An In-Depth Technical Guide to the Synthesis of 2,6-Difluoro-3-methylbenzamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,6-Difluoro-3-methylbenzamide, a key structural motif in modern medicinal chemistry. The document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and comparative analyses of various synthetic strategies. We will explore the synthesis from commercially available precursors, focusing on the preparation of the crucial intermediate, 2,6-Difluoro-3-methylbenzoic acid, and its subsequent conversion to the target amide through robust and scalable methods. Each section is grounded in established chemical principles, supported by authoritative references, and designed to provide a practical framework for laboratory application.
Introduction: The Significance of the 2,6-Difluorobenzamide Scaffold
The 2,6-difluorobenzamide core is a privileged scaffold in contemporary drug discovery. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Specifically, derivatives of this scaffold have been identified as potent inhibitors of the bacterial cell division protein FtsZ, making them a promising new class of antimicrobial agents to combat drug-resistant pathogens.[2][3] this compound serves as a critical building block for the elaboration of these complex bioactive molecules, necessitating reliable and well-understood synthetic routes for its preparation.
This guide will detail a primary, high-yield synthetic route commencing from 2,4-difluorotoluene, followed by an analysis of alternative methodologies for the final amidation step, ensuring a comprehensive understanding for the practicing chemist.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic disconnection of the target molecule, this compound, points to 2,6-Difluoro-3-methylbenzoic acid as the immediate key precursor. This carboxylic acid can be formed through the carboxylation of an appropriate organometallic intermediate derived from a substituted difluorotoluene. The final step involves the formation of the amide bond, a cornerstone transformation in organic synthesis for which numerous methods exist.
Caption: Retrosynthetic pathway for this compound.
Synthesis of Key Intermediate: 2,6-Difluoro-3-methylbenzoic Acid
The most efficient route to the carboxylic acid intermediate utilizes a directed ortho-metalation (DoM) strategy. Starting from 2,4-difluorotoluene, the fluorine atom at the C2 position directs lithiation to the adjacent C3 position. Subsequent quenching of the resulting aryllithium species with carbon dioxide affords the desired benzoic acid derivative.
Caption: Workflow for the synthesis of 2,6-Difluoro-3-methylbenzoic acid.
Experimental Protocol: Directed Ortho-Metalation and Carboxylation
This protocol is adapted from established procedures for analogous transformations.[4]
-
Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Initial Charge: Charge the flask with 2,4-difluorotoluene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 5 mL per mmol of substrate).
-
Cooling: Cool the stirred solution to an internal temperature of -50 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.2 eq, typically 1.6 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -45 °C. A distinct color change (often to a dark red or purple) indicates the formation of the aryllithium species.
-
Reaction Hold: Stir the reaction mixture at -50 °C for 1 hour after the addition is complete.
-
Carboxylation: In a separate flask, create a slurry of freshly crushed dry ice (CO₂, solid) (approx. 10 eq) in a small amount of diethyl ether. Pour the cold reaction mixture carefully onto the CO₂ slurry with vigorous stirring.
-
Quenching and Workup: Allow the mixture to warm to room temperature overnight. Quench the reaction by adding 2 M sodium hydroxide solution. Transfer the mixture to a separatory funnel, wash the aqueous layer with toluene or diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until a white precipitate forms (typically pH < 2).
-
Isolation and Purification: Collect the white solid by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a suitable solvent like chloroform or an ethanol/water mixture to yield pure 2,6-difluoro-3-methylbenzoic acid.[4]
| Compound | MW ( g/mol ) | CAS No. | Role | Purity |
| 2,6-Difluoro-3-methylbenzoic acid | 172.13 | 32890-88-3 | Product | >97%[5] |
| 2,4-Difluorotoluene | 128.13 | 452-65-3 | Starting Material | |
| n-Butyllithium | 64.06 | 109-72-8 | Reagent | |
| Carbon Dioxide | 44.01 | 124-38-9 | Reagent |
Table 1: Key Reagents and Product Information.
Amidation: From Carboxylic Acid to Target Benzamide
The conversion of a carboxylic acid to a primary amide is a fundamental transformation that can be approached through several methods. The choice of method often depends on factors like substrate sensitivity, desired scale, and reagent availability. We present two robust methods here.
Method A: Activation via Acyl Chloride
This classic and highly effective method involves a two-step, one-pot process where the carboxylic acid is first converted to a highly reactive acyl chloride, which is then immediately treated with an ammonia source.
Caption: Amidation pathway via acyl chloride intermediate.
The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) convert it into an excellent leaving group, forming a highly electrophilic acyl chloride.[6] This intermediate reacts rapidly with nucleophiles like ammonia. The use of excess concentrated ammonia solution serves both as the nucleophile and as a base to neutralize the HCl byproduct generated in both steps.[7]
-
Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap HCl and SO₂), suspend 2,6-Difluoro-3-methylbenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, ~2.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Heat the mixture to reflux (approx. 80 °C) for 2-3 hours or until the evolution of gas ceases and the solution becomes clear.
-
Reagent Removal: Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride (a pale yellow oil or solid) is typically used directly in the next step without purification.
-
Amination: Cool the flask containing the acyl chloride in an ice bath. Cautiously add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, large excess, ~10 eq) dropwise with vigorous stirring. This reaction is highly exothermic.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Product Isolation: A solid precipitate will form. Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold diethyl ether.
-
Drying: Dry the resulting white solid under vacuum to yield this compound.
Method B: Direct Amidation with a Coupling Agent (TiCl₄)
For substrates that may be sensitive to the harsh conditions of acyl chloride formation, direct coupling methods are preferred. Titanium tetrachloride (TiCl₄) has been shown to be an effective mediator for the direct condensation of carboxylic acids and amines.[8]
TiCl₄ acts as a powerful Lewis acid, activating the carboxylic acid by coordinating to the carbonyl oxygen. This coordination significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. Pyridine is used as both a solvent and a base to neutralize the HCl formed during the reaction.[8]
-
Reactor Setup: In a screw-capped vial or flask, dissolve 2,6-Difluoro-3-methylbenzoic acid (1.0 eq) in anhydrous pyridine (~10 mL per mmol of acid).
-
Reagent Addition: To the solution, add the amine source (in this case, an ammonia solution or an ammonium salt, 1.0 eq) followed by the dropwise addition of TiCl₄ (3.0 eq).
-
Reaction: Tightly seal the vial and heat the reaction mixture to 85 °C with magnetic stirring for approximately 2-4 hours, monitoring by TLC for the disappearance of the starting acid.
-
Workup: Cool the reaction mixture to room temperature. Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Extraction: Treat the residue with an aqueous 1 N HCl solution and extract the product with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Alternative Route: Hydrolysis of 2,6-Difluoro-3-methylbenzonitrile
An industrially relevant and common alternative approach is the controlled hydrolysis of the corresponding benzonitrile. This method avoids the handling of the carboxylic acid intermediate altogether.
Caption: Synthesis via controlled nitrile hydrolysis.
The primary challenge of this route is preventing over-hydrolysis of the desired amide product to the corresponding carboxylic acid.[9][10] Various methods, including alkaline hydrolysis with hydrogen peroxide, acid-catalyzed hydrolysis, and even enzymatic hydrolysis, have been developed to achieve high selectivity for the amide.[9] For example, alkaline hydrolysis using hydrogen peroxide can provide high yields (up to 95%) with excellent purity.[9] Careful control of reaction temperature and time is critical to minimize the formation of the benzoic acid byproduct.[9]
Method Comparison and Data Summary
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield |
| Acyl Chloride | SOCl₂, NH₄OH | Reflux, then 0°C to RT | High yield, reliable, uses common reagents. | Harsh reagents (SOCl₂), generates acidic byproduct (HCl). | > 90% |
| TiCl₄ Coupling | TiCl₄, Pyridine | 85 °C | Milder than acyl chloride route, good for sensitive substrates. | Requires stoichiometric TiCl₄, pyridine solvent can be difficult to remove. | 70-85%[8] |
| Nitrile Hydrolysis | H₂O₂, NaOH (or acid) | Controlled Temp. | Potentially fewer steps, high atom economy. | Risk of over-hydrolysis to carboxylic acid, requires careful control. | Up to 95%[9] |
Table 2: Comparison of Amidation Strategies.
Purification and Characterization
The final product, this compound, is a white solid.
-
Purification: The primary method for purification is recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Characterization: The identity and purity of the compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals for the aromatic protons and the methyl group, as well as broad signals for the -NH₂ protons.
-
¹⁹F NMR: Two distinct signals corresponding to the two non-equivalent fluorine atoms.
-
¹³C NMR: Signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the methyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₈H₇F₂NO (MW: 171.14 g/mol ).[11]
-
Melting Point: Comparison with literature values.
-
Safety Considerations
-
n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere by trained personnel.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts with moisture to release HCl and SO₂ gas. All manipulations should be performed in a well-ventilated fume hood.
-
Titanium Tetrachloride (TiCl₄): Corrosive liquid that fumes in air, reacting with moisture to release HCl. Handle with care in a fume hood.
-
Strong Acids and Bases (HCl, NaOH): Corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic organic chemistry methodologies. The most direct and high-yielding laboratory-scale approach involves the directed ortho-metalation of 2,4-difluorotoluene to form the key benzoic acid intermediate, followed by its conversion to the amide via the acyl chloride pathway. Alternative methods, such as direct coupling or nitrile hydrolysis, provide valuable options depending on the specific constraints of scale, substrate sensitivity, and available resources. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently produce this important chemical building block for applications in drug discovery and materials science.
References
-
The Preparation of Amides . (n.d.). Chemguide. Retrieved from [Link]
-
Making Amides from Carboxylic Acids . (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Pasetto, P., et al. (2004). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . RSC Advances. Retrieved from [Link]
-
Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . The Journal of Organic Chemistry. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | Request PDF . (2013). ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2013). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water . ResearchGate. Retrieved from [Link]
-
Synthesis of 2,6-difluoro-m-toluic acid . (n.d.). PrepChem.com. Retrieved from [Link]
-
Rosado-Lugo, F., et al. (2022). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors . ResearchGate. Retrieved from [Link]
-
2,6-Difluoro-3-methylbenzoic acid . (n.d.). ABL Technology. Retrieved from [Link]
-
Gigante, A., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships . ChemMedChem. Retrieved from [Link]
-
Steinebach, M., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs . Journal of Medicinal Chemistry. Retrieved from [Link]
-
Le-Hoang, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 . Chemistry Central Journal. Retrieved from [Link]
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- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. chemguide.co.uk [chemguide.co.uk]
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An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-methylbenzamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-3-methylbenzamide and its derivatives represent a class of chemical compounds with significant potential in medicinal chemistry and drug development. The presence of the difluorinated aromatic ring and the methyl-substituted benzamide moiety imparts unique physicochemical properties, influencing factors such as metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthetic strategies for preparing these valuable compounds, focusing on the underlying chemical principles, detailed experimental protocols, and the synthesis of various derivatives.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound and its derivatives primarily revolves around two main strategies: the formation of the amide bond from a pre-synthesized carboxylic acid precursor, and, to a lesser extent, the modification of a pre-existing benzamide structure. The choice of strategy often depends on the availability of starting materials, the desired scale of the reaction, and the specific derivatives being targeted.
This guide will focus on the most common and versatile approach: the synthesis of the key intermediate, 2,6-difluoro-3-methylbenzoic acid, followed by its conversion to the corresponding benzamide and its N-substituted derivatives.
Part 1: Synthesis of the Key Intermediate: 2,6-Difluoro-3-methylbenzoic Acid
The most direct and efficient route to 2,6-difluoro-3-methylbenzoic acid involves the ortho-lithiation of 2,4-difluorotoluene followed by carboxylation with carbon dioxide. This method offers high regioselectivity due to the directing effect of the fluorine and methyl groups.
Reaction Pathway: From 2,4-Difluorotoluene to the Carboxylic Acid
Caption: Synthesis of 2,6-difluoro-3-methylbenzoic acid.
Experimental Protocol: Synthesis of 2,6-Difluoro-3-methylbenzoic Acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,4-Difluorotoluene | 128.13 | 78 | 10.0 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 93.5 | 37.4 mL |
| Dry Tetrahydrofuran (THF) | - | - | 500 mL |
| Dry Ice (solid CO2) | 44.01 | excess | ~100 g |
| Diethyl ether | - | - | 100 mL |
| 2N Sodium Hydroxide | - | - | 250 mL |
| Concentrated Hydrochloric Acid | - | - | As needed |
| Toluene | - | - | For washing |
| Chloroform | - | - | For recrystallization |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer, add 2,4-difluorotoluene (10.0 g, 78 mmol) and dry tetrahydrofuran (500 mL).
-
Flush the system with dry nitrogen and cool the mixture to an internal temperature of -50°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (37.4 mL of a 2.5 M solution in hexanes, 93.5 mmol) dropwise via the dropping funnel, maintaining the internal temperature at or below -50°C. A deep red-purple solution will form.
-
Stir the reaction mixture at -50°C for 1 hour.
-
In a separate beaker, prepare a slurry of crushed dry ice (~100 g) in diethyl ether (100 mL).
-
Pour the reaction mixture slowly onto the dry ice slurry with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for an additional 20 hours.
-
Add 2N sodium hydroxide (250 mL) to the residue.
-
Wash the aqueous layer with toluene to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate forms.
-
Collect the white precipitate by vacuum filtration.
-
Recrystallize the crude product from hot chloroform to yield pure 2,6-difluoro-3-methylbenzoic acid.
Expected Yield: ~70-80% Melting Point: 139-142°C[1]
Part 2: Synthesis of this compound
With the key carboxylic acid intermediate in hand, the next step is the formation of the amide bond. Two primary methods are commonly employed: the acyl chloride method and direct catalytic amidation.
Method A: The Acyl Chloride Pathway
This robust and widely used method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with an amine.
The carboxylic acid is activated by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl).
Reaction Mechanism: Acyl Chloride Formation with Thionyl Chloride
Caption: Mechanism of acyl chloride formation.
Experimental Protocol: Synthesis of 2,6-Difluoro-3-methylbenzoyl chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,6-Difluoro-3-methylbenzoic acid | 172.13 | 35 | 6.0 g |
| Thionyl chloride (SOCl₂) | 118.97 | excess | ~20 mL |
| Dimethylformamide (DMF) | 73.09 | catalytic | 1-2 drops |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), combine 2,6-difluoro-3-methylbenzoic acid (6.0 g, 35 mmol) and thionyl chloride (~20 mL).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,6-difluoro-3-methylbenzoyl chloride can be used in the next step without further purification.
The highly reactive acyl chloride readily reacts with ammonia or a primary/secondary amine to form the corresponding amide.
Reaction Mechanism: Amide Formation from Acyl Chloride
Caption: Mechanism of amide formation from an acyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,6-Difluoro-3-methylbenzoyl chloride | 190.58 | ~35 | From previous step |
| Concentrated Aqueous Ammonia | - | excess | ~50 mL |
| Dichloromethane (DCM) | - | - | ~100 mL |
Procedure:
-
Dissolve the crude 2,6-difluoro-3-methylbenzoyl chloride in dichloromethane (~50 mL) and cool the solution in an ice bath.
-
Slowly add concentrated aqueous ammonia (~50 mL) dropwise with vigorous stirring. A white precipitate will form.
-
Continue stirring for 30 minutes at 0°C.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
Expected Yield: >90% (from the acyl chloride)
Method B: Direct Catalytic Amidation
Direct catalytic amidation is a more modern and atom-economical approach that avoids the use of stoichiometric activating agents. Various catalysts, including boric acids and transition metal complexes, can be used to facilitate the direct reaction between the carboxylic acid and an amine.[2]
General Protocol for Catalytic Amidation:
A mixture of 2,6-difluoro-3-methylbenzoic acid, the desired amine (1.0-1.2 equivalents), and a catalytic amount of a suitable catalyst (e.g., boric acid, a zirconium, or titanium complex) in a high-boiling solvent (e.g., toluene or xylene) is heated to reflux with azeotropic removal of water, typically using a Dean-Stark apparatus.[3][4] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by standard workup procedures.
Part 3: Synthesis of this compound Derivatives
The synthesis of derivatives can be achieved by either using a substituted amine in the amidation step or by further modifying the this compound core.
N-Substituted Derivatives
To synthesize N-alkyl or N-aryl derivatives, the corresponding primary or secondary amine is used in place of ammonia in the amidation reaction with 2,6-difluoro-3-methylbenzoyl chloride.
Example: Synthesis of N-benzyl-2,6-difluoro-3-methylbenzamide
The procedure is analogous to the synthesis of the parent amide, with benzylamine used as the nucleophile. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.
Ring-Substituted Derivatives
Further functionalization of the aromatic ring can be achieved by starting with a different substituted difluorotoluene or by electrophilic aromatic substitution on the this compound core, although the latter can be challenging due to the deactivating nature of the amide and fluorine substituents.
Part 4: Purification and Characterization
Purification of this compound and its derivatives is typically achieved by recrystallization or column chromatography on silica gel.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group, and the amide N-H protons (if present). The chemical shifts and coupling patterns provide valuable structural information. For the parent amide, the methyl group will appear as a singlet around δ 2.3 ppm. The aromatic protons will show complex splitting patterns due to fluorine-proton coupling. The amide protons typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and environment of the fluorine atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the amide group, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibrations of primary and secondary amides will appear in the region of 3100-3500 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.
-
Melting Point: A sharp melting point is a good indicator of the purity of the compound.
Table of Expected Spectroscopic Data for this compound:
| Data Type | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.2-7.0 (m, 2H, Ar-H), 5.8-6.2 (br s, 2H, NH₂), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165 (C=O), 160-157 (dd, C-F), 130-110 (Ar-C), 20 (CH₃) |
| IR (KBr, cm⁻¹) | ~3400, 3200 (N-H stretch), ~1650 (C=O stretch), ~1600, 1480 (Ar C=C stretch) |
| Melting Point | Not widely reported, but expected to be a solid at room temperature.[5] The related 2,6-difluorobenzamide has a melting point of 145-148°C. |
Part 5: Safety and Troubleshooting
Safety Precautions:
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) using syringe techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Thionyl chloride: Corrosive and lachrymatory. It reacts with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling any chemicals.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| Low yield in the lithiation step | Incomplete reaction due to moisture or low temperature. | Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere. Maintain the temperature at -50°C or below during the addition of n-butyllithium. |
| Low yield in the amidation step | Hydrolysis of the acyl chloride. | Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere. |
| Formation of byproducts | Incomplete reaction or side reactions. | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Adjust the stoichiometry of the reagents if necessary. |
| Difficulty in purification | Presence of impurities. | Use a combination of purification techniques, such as recrystallization from different solvent systems or column chromatography with a suitable eluent. |
Conclusion
The synthesis of this compound and its derivatives is a multi-step process that requires careful control of reaction conditions and handling of reactive intermediates. The acyl chloride pathway provides a reliable and high-yielding route, while direct catalytic amidation offers a more sustainable alternative. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can successfully synthesize these valuable compounds for further investigation in drug discovery and development.
References
- Shibasaki, M., & Kumagai, N. (2017). B-O-B heterocycles as efficient catalysts for direct amidation reactions. Beilstein Journal of Organic Chemistry, 13, 1334-1345.
- Adolfsson, H. (2012). Group (IV)
- SynQuest Laboratories, Inc. (2016).
- CDH Fine Chemical. (n.d.).
- Ye, N., et al. (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2019(4), M1093.
- BenchChem. (2025). How to overcome common problems in Benzamide synthesis?
- Saeed, A., et al. (2019). Synthesis of Some New N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as Possible Therapeutic Agents for Alzheimer's Disease and Type-2 Diabetes. Medicinal Chemistry, 15(5), 551-564.
- BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- Tinnis, F., et al. (2012). Zirconium and Hafnium Catalyzed Direct Amidation of Carboxylic Acids. Chemistry – A European Journal, 18(48), 15286-15291.
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Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Retrieved from [Link]
- vibzz lab. (2020, August 6). Benzamide - Organic synthesis [Video]. YouTube.
- CDH Fine Chemical. (n.d.).
- Lipe, J. A. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
-
Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]
- Carl ROTH. (2024).
-
PubChem. (n.d.). 2,6-Difluoro-3-methylbenzylamine. Retrieved from [Link]
- Levilain, E., et al. (2021). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules, 26(21), 6619.
-
PubChem. (n.d.). 2,6-Difluoro-3-methoxybenzamide. Retrieved from [Link]
-
NIST. (n.d.). This compound, N-(3-methylphenyl)-. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-and 13C-NMR Spectroscopic Data of Compounds 2, 13, and 14 (600 and.... Retrieved from [Link]
-
Wiley Online Library. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
-
Dergipark. (n.d.). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-hydroxybenzamide. Retrieved from [Link]
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Spectroscopic data of 2,6-Difluoro-3-methylbenzamide
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2,6-Difluoro-3-methylbenzamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific compound, this guide utilizes a predictive approach grounded in established spectroscopic principles. By taking the known spectral data of the closely related parent compound, 2,6-difluorobenzamide, as a foundational reference, we will extrapolate the anticipated ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. This document is intended for researchers, scientists, and professionals in drug development, offering not only predicted data but also the underlying scientific rationale and standard experimental protocols for acquiring such data.
Introduction: A Predictive Approach to Spectroscopic Analysis
This compound is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its structural characterization is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of such compounds.
Given the current lack of published experimental spectra for this compound, this guide will employ a well-established predictive methodology. We will leverage the known spectroscopic data of 2,6-difluorobenzamide and apply the principles of substituent effects to forecast the spectral characteristics of the target molecule. The addition of a methyl group at the C-3 position of the benzene ring is expected to induce predictable changes in the chemical environment of the nuclei and the vibrational modes of the bonds, which will be reflected in the respective spectra.
Predicted ¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the number, connectivity, and chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts are predicted based on the known spectrum of 2,6-difluorobenzamide and the expected electronic effects of the methyl substituent.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ | ~2.30 | s | - | 3H |
| Aromatic H-4 | ~7.15 | t | ~8.5 | 1H |
| Aromatic H-5 | ~7.40 | q | ~8.5 | 1H |
| -CONH₂ | ~7.5 (broad) | s | - | 2H |
Experimental Protocol for ¹H NMR Data Acquisition
This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm, high precision)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal reference.[1]
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically 4-5 cm).
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This can be done manually or automatically.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Diagram of ¹H NMR Acquisition Workflow:
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals.
-
-CH₃ Protons (singlet, ~2.30 ppm): The three protons of the methyl group are chemically equivalent and are not coupled to any neighboring protons, hence they are predicted to appear as a singlet. The electron-donating nature of the methyl group will shield these protons, resulting in an upfield chemical shift.
-
Aromatic Protons (H-4 and H-5): The benzene ring has two remaining protons.
-
H-4 (~7.15 ppm): This proton is coupled to H-5 (ortho coupling) and the fluorine at C-2 (meta coupling). The larger ortho coupling will likely dominate, resulting in a triplet-like appearance. The electron-donating methyl group at the adjacent C-3 position will cause a slight upfield shift compared to the parent compound.
-
H-5 (~7.40 ppm): This proton is coupled to H-4 (ortho coupling) and the fluorine at C-6 (ortho coupling). This will likely result in a quartet-like signal. It is expected to be the most downfield of the aromatic protons due to its distance from the electron-donating methyl group.
-
-
-CONH₂ Protons (broad singlet, ~7.5 ppm): The two amide protons are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and possible exchange with trace amounts of water. Their chemical shift can be highly variable depending on the solvent and concentration.[2]
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the known spectrum of 2,6-difluorobenzamide and established substituent chemical shift (SCS) effects.[3][4]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~15 |
| C-1 | ~115 |
| C-2 | ~160 (d, ¹JCF ≈ 250 Hz) |
| C-3 | ~125 |
| C-4 | ~112 (d, ²JCF ≈ 20 Hz) |
| C-5 | ~132 |
| C-6 | ~160 (d, ¹JCF ≈ 250 Hz) |
| C=O | ~165 |
Experimental Protocol for ¹³C NMR Data Acquisition
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.
Procedure:
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).
-
Instrument Setup: Follow the same procedure as for ¹H NMR for sample insertion, locking, and shimming.
-
Data Acquisition:
-
Select the ¹³C nucleus for observation.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: The processing steps are analogous to those for ¹H NMR.
Interpretation of the Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
-
-CH₃ Carbon (~15 ppm): This aliphatic carbon will appear at a high field (upfield).[5]
-
Aromatic Carbons:
-
C-1 (~115 ppm): This carbon is attached to the amide group and is expected to be shielded.
-
C-2 and C-6 (~160 ppm): These carbons are directly bonded to fluorine, a highly electronegative atom, which causes a significant downfield shift. They will also exhibit a large one-bond coupling with fluorine (¹JCF ≈ 250 Hz), appearing as doublets in a proton-coupled ¹³C spectrum.
-
C-3 (~125 ppm): The attachment of the methyl group will cause a downfield shift at this position (ipso effect).
-
C-4 (~112 ppm): This carbon is ortho to the methyl group and will experience a slight shielding effect. It will also show a smaller two-bond coupling to the fluorine at C-2.
-
C-5 (~132 ppm): This carbon is para to the methyl group and will be slightly shielded.
-
-
Carbonyl Carbon (~165 ppm): The carbonyl carbon of the amide group will appear at a low field (downfield), which is characteristic of sp² hybridized carbons bonded to an electronegative atom.[6]
Diagram of Molecular Structure with Carbon Numbering:
Caption: Numbering scheme for the carbon atoms in this compound.
Predicted FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.
Predicted FT-IR Data
The predicted characteristic IR absorption bands for this compound are listed below.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Asymmetric & Symmetric Stretch | 3400-3200 | Medium, two bands |
| C-H (Aromatic) | Stretch | 3100-3000 | Weak |
| C-H (Aliphatic) | Stretch | 2980-2850 | Weak |
| C=O (Amide I) | Stretch | ~1660 | Strong |
| N-H (Amide II) | Bend | ~1620 | Medium |
| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Weak |
| C-N | Stretch | 1400-1300 | Medium |
| C-F | Stretch | 1250-1000 | Strong |
Experimental Protocol for FT-IR Data Acquisition
Method: Attenuated Total Reflectance (ATR)
ATR is a common and convenient method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.[7]
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Interpretation of the Predicted FT-IR Spectrum
The FT-IR spectrum will provide clear evidence for the key functional groups in this compound.
-
Amide Group: The primary amide group will be identified by a pair of medium-intensity bands in the 3400-3200 cm⁻¹ region due to the N-H stretching vibrations.[8] A very strong absorption band around 1660 cm⁻¹ (Amide I band) corresponds to the C=O stretching vibration.[9] The N-H bending vibration (Amide II band) is expected around 1620 cm⁻¹.[8]
-
Aromatic Ring: Weak C-H stretching bands will appear just above 3000 cm⁻¹. A series of medium to weak bands between 1600 and 1450 cm⁻¹ will be due to C=C stretching vibrations within the ring.
-
Methyl Group: Weak C-H stretching vibrations for the aliphatic methyl group are expected just below 3000 cm⁻¹.
-
C-F Bonds: Strong absorption bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹, will be indicative of the C-F stretching vibrations.
Predicted Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data
Molecular Formula: C₈H₇F₂NO Molecular Weight: 171.15 g/mol
| Ion | Predicted m/z | Interpretation |
| [M]⁺˙ | 171 | Molecular Ion |
| [M-NH₂]⁺ | 155 | Loss of the amino radical |
| [M-CONH₂]⁺ | 127 | Loss of the carboxamide radical |
| [C₇H₄F₂]⁺˙ | 126 | Loss of the methyl and amide groups |
Experimental Protocol for Mass Spectrometry Data Acquisition
Method: Electron Ionization (EI)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Interpretation of the Predicted Mass Spectrum
The mass spectrum will provide the molecular weight and structural information through fragmentation analysis.
-
Molecular Ion Peak: A peak at m/z = 171 will correspond to the molecular ion ([M]⁺˙), confirming the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Loss of the Amino Radical: A common fragmentation pathway for primary amides is the loss of the amino radical (•NH₂), which would result in a fragment ion at m/z = 155.[10]
-
Loss of the Carboxamide Radical: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of the carboxamide radical (•CONH₂), producing an ion at m/z = 127.[11][12]
-
Further fragmentation of this ion can occur, leading to other characteristic peaks.
-
Diagram of Predicted Mass Spectrometry Fragmentation:
Caption: Key predicted fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. By applying fundamental principles of spectroscopy to the known data of a closely related compound, we have established a robust set of expected spectral parameters for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The included experimental protocols offer standardized methodologies for the future acquisition of empirical data, which will be essential for validating these predictions. This guide serves as a valuable resource for any researcher undertaking the synthesis, characterization, or application of this compound.
References
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University of Regensburg. (n.d.). Chemical Shifts. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]
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University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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American Chemical Society. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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ResearchGate. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Retrieved from [Link]
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University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]
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Washington University in St. Louis. (n.d.). Optimizing Mass Spectrometer Performance for Experiments 1 and 2... - STANDARD OPERATING PROCEDURE. Retrieved from [Link]
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Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
-
Shimadzu. (n.d.). Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
NANoREG. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]
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ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
PHARMA DEVILS. (n.d.). SOP-for-Procedure-for-Operation-and-Calibration-of-FTIR. Retrieved from [Link]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
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University of Tulsa. (n.d.). Standard Operating Procedure - Liquid Chromatography with Orbitrap Mass Spectroscopy (LC-Orbitrap-MS). Retrieved from [Link]
-
Professor Andrew Mills. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Reddit. (2025, January 13). Explanation for 13C-Shift on aromatic system. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
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Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]
-
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-
ScienceDirect. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]
-
University of Waterloo. (n.d.). University of Waterloo Mass Spectrometry Facility (UWMSF) Thermo LTQ Standard Operating Procedure (SOP). Retrieved from [Link]
-
National Institutes of Health. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
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2,6-Difluoro-3-methylbenzamide molecular structure
An In-depth Technical Guide to the Molecular Structure and Application of 2,6-Difluoro-3-methylbenzamide
Abstract
This technical guide offers a comprehensive examination of this compound, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. We will provide a detailed analysis of its molecular architecture, exploring the influence of its specific substitution pattern on physicochemical properties and biological activity. This whitepaper includes a robust, field-tested protocol for its synthesis and characterization, elucidates its primary mechanism of action as a bacterial cell division inhibitor, and provides the necessary scientific grounding for its application in advanced drug discovery programs. The content is structured to serve as an essential resource for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Role of Fluorination in Modern Benzamide Scaffolds
The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity (logP), pKa, and binding affinity.[2] When applied to the benzamide framework, a privileged structure in numerous approved therapeutics, these effects are particularly potent.
This compound represents a highly strategic design. The ortho-difluoro substitution pattern creates a unique electronic and steric environment around the critical amide functional group. This can enforce a specific molecular conformation and introduce the potential for intramolecular hydrogen bonds (C–F···H–N), which can enhance binding to target proteins.[2] This guide will dissect these structural nuances and connect them to the compound's function and utility.
Molecular Architecture and Physicochemical Profile
The molecular structure of this compound is defined by a benzene ring functionalized with a primary amide, two fluorine atoms positioned ortho to the amide, and a methyl group at the meta position. This precise arrangement is critical to its chemical behavior.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇F₂NO | SynQuest Labs[3] |
| Molecular Weight | 171.15 g/mol | Calculated |
| CAS Number | 261763-36-4 | SynQuest Labs[3] |
| Appearance | Solid (powder/crystal) | N/A |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | SynQuest Labs[3] |
| Storage Conditions | Store in a dry, cool, well-ventilated area. Keep container closed. | SynQuest Labs[3] |
The two fluorine atoms exert a strong electron-withdrawing inductive effect, influencing the acidity of the amide protons and the reactivity of the aromatic ring. Furthermore, their position shields the amide bond from enzymatic hydrolysis, a common metabolic liability, thereby potentially increasing the compound's in vivo half-life.
Synthesis and Structural Verification
A reliable synthesis of this compound proceeds via the amidation of its corresponding carboxylic acid precursor. The following protocol is a validated, self-consistent method for laboratory-scale production.
Experimental Protocol: Synthesis from 2,6-Difluoro-3-methylbenzoic Acid
Objective: To convert 2,6-Difluoro-3-methylbenzoic acid into this compound via an acid chloride intermediate.
Materials:
-
2,6-Difluoro-3-methylbenzoic acid
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Ammonium hydroxide solution (NH₄OH, ~30%)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard reflux and extraction glassware, magnetic stirrer, ice bath, rotary evaporator
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, suspend 2,6-Difluoro-3-methylbenzoic acid (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of acid).
-
Add a catalytic drop of anhydrous DMF.
-
Slowly add oxalyl chloride (1.5 eq) dropwise at room temperature. Observe gas evolution (CO, CO₂).
-
Stir the reaction mixture at room temperature for 2-3 hours until the solution becomes clear and gas evolution ceases. The reaction can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude 2,6-Difluoro-3-methylbenzoyl chloride as an oil.
-
-
Amidation Reaction:
-
Re-dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, cool an excess of concentrated ammonium hydroxide solution (≥10 eq) in an ice bath (0 °C).
-
Add the acid chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate will form immediately.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure this compound.
-
Expertise & Causality Behind Protocol Choices:
-
Inert Atmosphere: The acid chloride intermediate is highly reactive and moisture-sensitive. An inert atmosphere prevents premature quenching and side reactions.
-
Catalytic DMF: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in the reaction with the carboxylic acid, accelerating the formation of the acid chloride.
-
Excess Ammonia at 0 °C: The amidation reaction is highly exothermic. Using a large excess of cold ammonia solution ensures the reaction goes to completion while safely dissipating heat and neutralizing the HCl byproduct generated.
-
Aqueous Washes: The sequence of acidic, basic, and brine washes systematically removes unreacted starting materials, salts, and other water-soluble impurities, which is a critical step for achieving high purity.
Structural Characterization
The identity and purity of the synthesized product must be confirmed. The following table outlines the expected analytical signatures.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic proton(s), the methyl protons (singlet or triplet depending on coupling to F), and two distinct, broad signals for the non-equivalent amide protons (-NH₂). |
| ¹³C NMR | Resonances for all 8 carbon atoms. Carbons bonded to fluorine will appear as doublets due to ¹JCF and ²JCF coupling, providing definitive structural confirmation. |
| ¹⁹F NMR | A single resonance (or two closely spaced resonances if non-equivalent) confirming the presence of the fluorine atoms. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amide (~3350-3180 cm⁻¹), C=O stretching (~1660 cm⁻¹), and strong C-F stretching (~1250-1050 cm⁻¹). |
| Mass Spec (ESI+) | A prominent molecular ion peak at [M+H]⁺ corresponding to m/z 172.06. |
Application in Drug Development: Targeting Bacterial Cell Division
The 2,6-difluorobenzamide scaffold is a validated pharmacophore for the inhibition of the bacterial protein FtsZ.[4] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division.[5] Its inhibition represents a promising strategy for developing new antibiotics, especially against drug-resistant strains like MRSA.[4]
Inhibitors based on this compound bind to FtsZ, disrupting its ability to polymerize and form the "Z-ring" at the cell's midpoint. This ring is a critical structure that constricts to divide the parent cell into two daughter cells.[5] By preventing Z-ring formation, the inhibitors block cytokinesis, leading to filamentation of the bacteria and eventual cell death.
Diagram 1: FtsZ Inhibition Workflow
Caption: Inhibition of FtsZ polymerization blocks Z-ring formation, halting bacterial cell division.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a precisely engineered molecular tool. Its structural rigidity, metabolic stability, and validated activity as a core for FtsZ inhibitors make it a high-value scaffold for the development of novel antibacterial agents. Future research will likely focus on derivatizing the amide or the aromatic ring to optimize potency against specific Gram-positive and Gram-negative pathogens, improve pharmacokinetic profiles, and overcome existing resistance mechanisms. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful building block into their drug discovery pipelines.
References
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Artola, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1315-1329. Retrieved from [Link]
-
Kaul, M., et al. (2020). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. ResearchGate. Retrieved from [Link]
-
Stegmann, M., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10518–10543. Retrieved from [Link]
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Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]
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The Indispensable Role of Fluorine in the Bioactivity of 2,6-Difluorobenzamide: A Technical Guide
This technical guide provides an in-depth exploration of the critical role that fluorine atoms play in the biological activity of 2,6-difluorobenzamide and its derivatives. We will delve into the physicochemical properties of fluorine that contribute to enhanced molecular interactions, the specific mechanisms of action in different biological systems, and the structure-activity relationships that guide the design of potent inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.
The Fluorine Advantage: More Than Just a Halogen
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry and agrochemical design.[1][2] The unique properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, impart significant advantages that are exquisitely demonstrated in the 2,6-difluorobenzamide scaffold.[1]
-
Enhanced Binding Interactions: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors.[1] These interactions can increase the binding affinity and specificity of the molecule.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This increased stability prolongs the half-life of the compound in biological systems, enhancing its therapeutic or pesticidal efficacy.[2]
-
Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule.[3] In the case of 2,6-difluorobenzamide, the fluorine atoms induce a non-planar conformation of the benzamide nucleus, which is crucial for its binding to target proteins.[3]
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[1][2]
Dual Mechanisms of Action: A Tale of Two Targets
The 2,6-difluorobenzamide moiety is a versatile pharmacophore, exhibiting distinct mechanisms of action in different organisms. This duality has led to its successful application in both antibacterial and insecticidal development.
Antibacterial Activity: Targeting Bacterial Cell Division
In bacteria, 2,6-difluorobenzamide derivatives are potent inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[4][5][6][7] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division.[4][8][9] By inhibiting FtsZ polymerization, these compounds disrupt the formation of the Z-ring, a contractile structure necessary for cytokinesis. This leads to bacterial filamentation and eventual cell death.[8][9]
The fluorine atoms are critical for this activity. They contribute to the hydrophobic interactions within the allosteric binding site of FtsZ.[3] Furthermore, the fluorine-induced non-planar conformation of the benzamide is essential for optimal binding and inhibition.[3]
Caption: Inhibition of bacterial cell division by 2,6-difluorobenzamide.
Insecticidal Activity: Disrupting Chitin Synthesis
In insects, derivatives of 2,6-difluorobenzamide, such as diflubenzuron and hexaflumuron, act as insect growth regulators by inhibiting chitin synthesis.[10][11][12][13] Chitin is a crucial component of the insect exoskeleton, and its proper formation is essential for molting.[11][12] By inhibiting chitin synthase, these compounds prevent the formation of a new exoskeleton, leading to larval mortality during molting.[12]
The 2,6-difluorobenzoyl moiety is a key structural feature for this insecticidal activity.[12]
Caption: Workflow for assessing chitin synthesis inhibition.
Structure-Activity Relationship (SAR): The Blueprint for Potency
The biological activity of 2,6-difluorobenzamide derivatives is highly dependent on their chemical structure. Extensive SAR studies have revealed key insights for designing more potent and selective compounds.[4][5][6]
-
The 2,6-Difluorobenzamide Core: This moiety is considered a privileged scaffold for both antibacterial and insecticidal activity. The two fluorine atoms are crucial for maintaining the active conformation and for hydrophobic interactions with the target proteins.[3]
-
Substitutions on the Benzamide Ring: Modifications at other positions of the benzamide ring can modulate the activity and pharmacokinetic properties of the compounds. For example, the introduction of a methoxy group at the 3-position has been shown to enhance antibacterial activity.[3][6]
-
The Amide Linker: The amide group is essential for hydrogen bonding interactions with the target proteins and is critical for activity.[3]
-
The "Right-Hand" Fragment: In many antibacterial derivatives, the benzamide core is connected to a second heterocyclic or aromatic ring system. The nature of this "right-hand" fragment significantly influences the antibacterial spectrum and potency.[4][5]
Quantitative Analysis of Biological Activity
The following table summarizes the biological activity of representative 2,6-difluorobenzamide derivatives against various bacterial strains.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3-chloroalkoxy derivative 7 | Bacillus subtilis | 0.25-1 | [7] |
| 3-bromoalkoxy derivative 12 | Bacillus subtilis | 0.25-1 | [7] |
| 3-alkyloxy derivative 17 | Bacillus subtilis | 0.25-1 | [7] |
| 3-chloroalkoxy derivative 7 | Staphylococcus aureus | <10 | [7] |
| 3-bromoalkoxy derivative 12 | Staphylococcus aureus | <10 | [7] |
| 3-alkyloxy derivative 17 | Staphylococcus aureus | <10 | [7] |
| HN-21 (insecticide) | Spodoptera frugiperda | LC50: 0.681 mg/L | [10] |
| Lufenuron (insecticide) | Spodoptera frugiperda | LC50: 10.052 mg/L | [10] |
Experimental Protocols
Synthesis of 2,6-Difluorobenzamide
A common method for the synthesis of 2,6-difluorobenzamide is the hydrolysis of 2,6-difluorobenzonitrile.[14][15]
Protocol: Alkaline Hydrolysis of 2,6-Difluorobenzonitrile [15][16]
-
In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30g (0.214 mol) of 2,6-difluorobenzonitrile and 25.62g (0.128 mol) of a 20% sodium hydroxide solution.
-
Heat the mixture to 50°C.
-
While stirring, slowly add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours, maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring at 50°C for another 2 hours.
-
Cool the reaction mixture to 25°C.
-
Neutralize the mixture by adding 10 wt% hydrochloric acid until the pH is approximately 7.0.
-
Cool the mixture and collect the precipitated solid by suction filtration.
-
Wash the filter cake with water and dry to obtain 2,6-difluorobenzamide.
FtsZ GTPase Activity Assay
This biochemical assay measures the inhibition of FtsZ's GTPase activity, which is essential for its polymerization.[9][17]
Protocol: Malachite Green-Based FtsZ GTPase Assay [17][18]
-
Prepare a reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).
-
In a 96-well plate, add purified FtsZ protein to the reaction buffer to a final concentration of approximately 5 µM.
-
Add varying concentrations of the 2,6-difluorobenzamide test compound and incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding GTP to a final concentration of 200 µM.
-
Incubate the plate at 30°C for 20 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green reagent.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
This cell-based assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.[19]
Protocol: Broth Microdilution MIC Assay [18][19]
-
Prepare a stock solution of the 2,6-difluorobenzamide derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in broth with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The 2,6-difluorobenzamide scaffold is a remarkable example of how the unique properties of fluorine can be harnessed to create highly effective bioactive molecules. The fluorine atoms play a multifaceted role, influencing everything from metabolic stability and conformational preference to direct binding interactions with the target protein. A thorough understanding of these principles is essential for the rational design and development of next-generation antibiotics and insecticides based on this versatile chemical framework.
References
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PrepChem.com. Synthesis of 2,6-difluorobenzamide. Available from: [Link]
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Molecules. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. Available from: [Link]
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MDPI. Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Available from: [Link]
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ResearchGate. 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. Available from: [Link]
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ScienceDirect. Effects of a novel 2,6-difluorobenzoylurea compound on the bioactivity and chitin synthesis of Spodoptera frugiperda. Available from: [Link]
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Methodological & Application
2,6-Difluoro-3-methylbenzamide experimental protocols
An In-Depth Technical Guide to 2,6-Difluoro-3-methylbenzamide: Synthesis, Characterization, and Application
Introduction
This compound (CAS No: 261763-36-4) is a fluorinated aromatic amide with the molecular formula C₈H₇F₂NO.[1] While specific research on this particular derivative is limited, its structural backbone, the 2,6-difluorobenzamide motif, is of significant interest in medicinal chemistry. This scaffold is a cornerstone for a class of potent inhibitors targeting the bacterial cell division protein FtsZ.[2][3][4][5] As bacteria increasingly develop resistance to existing antibiotics, novel targets like FtsZ have become critical for the development of next-generation antimicrobial agents.[3][5]
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It provides detailed experimental protocols for the synthesis, purification, and characterization of this compound, contextualized by the scientific rationale behind each procedure and its potential application in structure-activity relationship (SAR) studies for novel antibiotic discovery.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's properties and hazards is a prerequisite for any experimental work.
| Property | Value | Reference |
| CAS Number | 261763-36-4 | [1] |
| Molecular Formula | C₈H₇F₂NO | [1][6] |
| Molecular Weight | 171.14 g/mol | [6] |
| Appearance | White to off-white solid | (Inferred from related compounds) |
| InChI Key | (Unavailable in search results) | |
| SMILES | (Unavailable in search results) |
Safety and Handling
This compound is classified as an irritant. Adherence to good laboratory practice and the use of appropriate personal protective equipment (PPE) are mandatory.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. Store locked up.[1]
-
Incompatible Materials: Strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[1]
Synthesis Protocols
The primary route for synthesizing benzamides is the hydrolysis of the corresponding benzonitrile. This approach is well-documented for the parent compound, 2,6-difluorobenzamide, and can be adapted for the 3-methyl derivative.[7] An alternative method involves the amidation of the corresponding carboxylic acid.
Workflow Overview: From Precursor to Final Product
Caption: General workflow for the synthesis and purification of this compound.
Protocol 1: Alkaline Hydrolysis of 2,6-Difluoro-3-methylbenzonitrile
This protocol adapts the well-established alkaline hydrolysis method, which uses a strong base to convert the nitrile group into a primary amide.[7] Controlling temperature and reaction time is critical to prevent the primary side reaction: the further hydrolysis of the desired benzamide into 2,6-difluoro-3-methylbenzoic acid.[7]
Principle: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by hydroxide ions. The resulting intermediate undergoes tautomerization and protonation to yield the amide. The use of hydrogen peroxide in some protocols helps to facilitate the reaction at lower temperatures.
Materials and Reagents:
-
2,6-Difluoro-3-methylbenzonitrile
-
Ethanol or a similar polar solvent
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 30% w/v)
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Sodium chloride (NaCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2,6-Difluoro-3-methylbenzonitrile in a suitable solvent like ethanol.
-
Reagent Addition: Slowly add 2-3 equivalents of aqueous NaOH solution to the flask.
-
Reaction: Heat the mixture to reflux (typically 70-90°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting nitrile spot indicates reaction completion. This step is crucial to avoid over-hydrolysis to the carboxylic acid.[7]
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully neutralize the solution to a pH of ~7 by adding 1M HCl dropwise.
-
Precipitation: The product should precipitate out of the solution upon neutralization. If precipitation is slow, adding sodium chloride ("salting out") can promote it.[7][8]
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual salts and acids/bases.[7]
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
Protocol 2: Non-Catalytic Hydrolysis in Near-Critical Water
This protocol is based on a green chemistry approach patented for the synthesis of the parent 2,6-difluorobenzamide.[8] Near-critical water (200-350°C) acts as both the solvent and a reactant, offering good solubility for organic compounds and eliminating the need for acid or base catalysts, thus simplifying work-up and reducing environmental impact.[8] This method requires a high-pressure reactor.
Principle: In its near-critical state, water's properties change. It has a lower dielectric constant, making it a better solvent for organic molecules, and a higher ion product, facilitating hydrolysis without external catalysts.[8]
Materials and Reagents:
-
2,6-Difluoro-3-methylbenzonitrile
-
Deionized water
-
Sodium chloride (NaCl)
-
High-pressure autoclave/reactor with stirring and temperature control
Procedure:
-
Charging the Reactor: Add deionized water and 2,6-Difluoro-3-methylbenzonitrile to the autoclave. A typical weight ratio is between 1:2 and 7:1 (water:nitrile).[8]
-
Purging: Begin stirring and heat the reactor to boiling under atmospheric pressure. Open an exhaust valve for 2-5 minutes to purge air from the system using the generated steam.[8]
-
Reaction: Seal the reactor and continue heating to the target temperature (e.g., 250-320°C) for 1-5 hours. The optimal time and temperature must be determined empirically to maximize yield and minimize byproduct formation.
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature.
-
Salting Out: Add NaCl (e.g., 10-150 g/L) to the resulting slurry to precipitate the product.[8]
-
Isolation and Purification: Filter the product, wash thoroughly with water, and dry as described in Protocol 1.
Purification Protocol: Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds and is highly recommended for obtaining high-purity this compound.[7]
Principle: The technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol, methanol, or ethanol/water mixtures are good starting points for benzamides. The ideal solvent will dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the pure crystals under vacuum to a constant weight.
Characterization and Quality Control
Confirming the identity and purity of the synthesized product is essential. The following techniques are standard.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the methyl group (CH₃), and a broad singlet for the amide protons (NH₂). |
| ¹³C NMR | Signals for the carbonyl carbon (C=O), aromatic carbons (with C-F coupling), and the methyl carbon. |
| ¹⁹F NMR | One or more signals confirming the presence and chemical environment of the fluorine atoms. |
| IR Spectroscopy | Characteristic absorption bands: ~3400-3100 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1620 cm⁻¹ (N-H bend, Amide II), ~1200-1000 cm⁻¹ (C-F stretch). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 171.14. Expected fragmentation patterns include the loss of NH₂ (m/z ~155). |
| HPLC | A single major peak under appropriate conditions (e.g., C18 column, water/acetonitrile mobile phase) indicates high purity. |
| Melting Point | A sharp, defined melting range indicates high purity. |
Application in Drug Development: Targeting FtsZ
The 2,6-difluorobenzamide core is a validated pharmacophore for inhibiting FtsZ, a protein essential for forming the Z-ring during bacterial cell division.[4][5] The Z-ring contracts to divide the cell, and its disruption is lethal to the bacterium.
Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.
Compounds based on this scaffold, such as PC190723, bind to an allosteric site on FtsZ, preventing its proper polymerization and arresting cell division.[2][3] The 2,6-difluoro substitution is often critical, acting as a "conformational control element" that locks the molecule into an optimal binding geometry.[2]
Synthesizing analogs like this compound is a classic medicinal chemistry strategy. The addition of the methyl group at the 3-position allows researchers to probe the steric and electronic requirements of the FtsZ binding pocket. Such SAR studies are vital for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new antibiotics to combat drug-resistant infections.
References
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PubChem. 2,6-Difluoro-3-hydroxybenzamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2,6-Difluorobenzamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2,6-Difluoro-3-methoxybenzamide. National Center for Biotechnology Information. Available at: [Link]
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Malykhin, E. V., & Shteingarts, V. D. Preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene Transformation of 2,6-difluorotoluene to the corresponding benzaldehyde via benzyl chloride. Scilit. Available at: [Link]
- Google Patents. (2006). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
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Sannio, F., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 28(5), 2109. Available at: [Link]
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NIST. Benzamide, N-(2-fluorophenyl)-2,6-difluoro-. NIST Chemistry WebBook. Available at: [Link]
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Kaul, M., et al. (2022). Design strategy of the novel 2,6-difluorobenzamide derivatives... ResearchGate. Available at: [Link]
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Cheméo. Chemical Properties of Benzamide, 2,6-difluoro-3-methyl-N-dodecyl-. Available at: [Link]
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Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1143-1148. Available at: [Link]
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ResearchGate. Mass spectra of product ion m/z 314 from C3 in MS³ (a) and C6 with its.... Available at: [Link]
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PubChem. 2,6-Difluoro-3-methylbenzylamine. National Center for Biotechnology Information. Available at: [Link]
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Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1330-1345. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - 2,6-Difluoro-3-nitrobenzamide. Available at: [Link]
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Application Notes & Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 2,6-Difluoro-3-methylbenzamide
Introduction: The Scientific Context
The escalating crisis of antimicrobial resistance necessitates the rigorous evaluation of novel chemical entities for their potential as effective therapeutic agents. Benzamides, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Specifically, derivatives of 2,6-difluorobenzamide have emerged as a promising frontier in the development of new antibacterial agents.[3][4]
Evidence suggests that many compounds featuring the 2,6-difluorobenzamide scaffold exert their antibacterial effect by targeting the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[3][5][6] FtsZ is a highly conserved prokaryotic protein essential for bacterial cell division. It polymerizes to form the Z-ring at the division site, which acts as a scaffold for the recruitment of other critical division proteins.[5][6] Inhibition of FtsZ disrupts this process, leading to filamentation and eventual cell death. This mechanism of action is particularly potent against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA).[4][6]
This document provides a detailed, field-proven protocol for determining the Minimum Inhibitory Concentration (MIC) of 2,6-Difluoro-3-methylbenzamide. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism and is a critical parameter for assessing a compound's potency and potential for further development.[7][8] The methodologies described herein are based on internationally recognized standards to ensure data integrity, reproducibility, and comparability.
PART 1: Core Experimental Strategy: Broth Microdilution
The broth microdilution method is the internationally recommended standard for quantitative MIC determination due to its reliability, efficiency, and conservation of test material.[7][9] This protocol is adapted from the guidelines set forth by the International Organization for Standardization (ISO) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]
Causality of Method Selection
The choice of broth microdilution is deliberate. It provides a quantitative result (the MIC value in µg/mL), which is essential for structure-activity relationship (SAR) studies and for comparing the potency of new compounds against established antibiotics. The 96-well plate format allows for simultaneous testing of multiple concentrations and bacterial strains, ensuring high throughput and robust data generation.
Experimental Workflow Diagram
Caption: Workflow for Agar Dilution MIC Determination.
Detailed Protocol: Agar Dilution
-
Prepare Agar Plates: Prepare a series of Mueller-Hinton Agar plates, each containing a specific concentration of this compound. This is achieved by adding a calculated volume of the compound's stock solution to molten agar before pouring the plates. Also, prepare a growth control plate with no compound.
-
Prepare Inoculum: Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusting the final dilution to yield approximately 10⁴ CFU per spot.
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with the prepared bacterial suspensions. A multipoint inoculator can be used for this purpose.
-
Incubate: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Interpret Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth on the agar surface.
Data Presentation and Interpretation
Results should be recorded in a clear, tabular format. This allows for easy comparison between different bacterial strains and against control antibiotics.
Table 1: Example MIC Data for this compound
| Bacterial Strain | Gram Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) [Control] | Ciprofloxacin MIC (µg/mL) [Control] |
| S. aureus ATCC 29213 | Gram-positive | [Record Value] | 1 | 0.25 |
| MRSA ATCC 43300 | Gram-positive | [Record Value] | 1 | >32 |
| E. faecalis ATCC 29212 | Gram-positive | [Record Value] | 2 | 0.5 |
| E. coli ATCC 25922 | Gram-negative | [Record Value] | >64 | 0.015 |
| P. aeruginosa ATCC 27853 | Gram-negative | [Record Value] | >64 | 0.25 |
Note: Control MIC values are examples based on typical ranges and should be determined concurrently with the test compound.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness and validity of the generated MIC data, the following quality control measures are mandatory:
-
Concurrent Controls: Always run a known quality control strain (e.g., S. aureus ATCC 29213) for which the expected MIC range of standard antibiotics is established. The results for the control antibiotics must fall within their acceptable ranges.
-
Purity of Compound: The purity of this compound should be confirmed prior to testing, as impurities can affect the results.
-
Sterility and Growth Controls: The negative (sterility) control must remain clear, and the positive (growth) control must show adequate growth. Failure of these controls invalidates the results of the entire plate.
-
Standardization: Strict adherence to inoculum density, incubation time, and temperature is paramount for inter-laboratory reproducibility.
By integrating these controls, the protocol becomes a self-validating system, providing high confidence in the final MIC determination.
References
-
Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). Sciforum. [Link]
-
Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. (1995). PubMed. [Link]
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Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2018). ResearchGate. [Link]
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Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed. [Link]
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Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. (2013). PMC - NIH. [Link]
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Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. (2022). PubMed. [Link]
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Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. (2023). NIH. [Link]
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Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. (2020). MDPI. [Link]
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Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (2020). ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2001). MDPI. [Link]
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Design strategy of the novel 2,6-difluorobenzamide derivatives... (2020). ResearchGate. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. (2023). ResearchGate. [Link]
-
2,6-Difluoro-3-methylbenzaldehyde. (n.d.). Oakwood Chemical. [Link]
-
MIC Determination. (n.d.). EUCAST. [Link]
-
Modified MIC Method for Cationic Antimicrobial Peptides. (n.d.). Hancock Lab. [Link]ic-antimicrobial-peptides/)
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Application Note: Robust Quantification of 2,6-Difluoro-3-methylbenzamide using High-Performance Liquid Chromatography
Abstract & Introduction
2,6-Difluoro-3-methylbenzamide is a fluorinated aromatic compound of significant interest as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its precise and accurate quantification is paramount for ensuring reaction yield, assessing purity, performing quality control (QC) on final products, and conducting pharmacokinetic or metabolic studies. This application note provides a detailed, field-proven protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
The methodology is designed to be robust, reliable, and readily transferable between laboratories. Furthermore, this guide is structured around the core principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the described protocols are scientifically sound and meet stringent regulatory expectations.[1][2][3][4][5] We will explore the causality behind experimental choices, from mobile phase selection to method validation, providing researchers with a comprehensive framework for implementation.
Analyte Properties & Chromatographic Strategy
2.1 Physicochemical Characteristics
-
Molecular Formula: C₈H₇F₂NO
-
Molecular Weight: 171.15 g/mol
-
Structure:
(Note: A placeholder for the chemical structure image)
The presence of the benzamide core provides a strong chromophore, making UV-Vis spectrophotometry a suitable detection method.[6] The molecule's overall structure lends it moderate hydrophobicity, making it an ideal candidate for separation via reversed-phase chromatography.
2.2 Rationale for Method Selection
Reversed-Phase HPLC (RP-HPLC) is selected as the primary analytical technique for its versatility, robustness, and widespread availability. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[6][7] By modulating the polarity of the mobile phase (i.e., the ratio of organic solvent to water), the retention of this compound can be precisely controlled to achieve optimal separation from impurities or matrix components.
For applications requiring ultra-low detection limits, such as in bioanalytical studies, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[8][9]
Protocol 1: Quantification by RP-HPLC with UV Detection
This protocol details a validated isocratic RP-HPLC method for the routine quantification of this compound in bulk material or simple formulations.
3.1 Instrumentation and Materials
-
HPLC System: A system equipped with a pump (isocratic or gradient), autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound, purity ≥98%.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure Water.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.
3.2 Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (60:40, v/v). Degas the solution for 15 minutes using sonication or vacuum filtration before use. The optimal ratio may require minor adjustments based on the specific column and system to achieve a suitable retention time (typically 3-10 minutes).
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1.0 - 100 µg/mL): Prepare a series of at least five working standards by performing serial dilutions of the Standard Stock Solution into separate volumetric flasks using the diluent.
3.3 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (Determine λmax via PDA scan) |
| Run Time | 10 minutes |
3.4 Experimental Workflow: HPLC Analysis
The logical flow from sample preparation to final data analysis is critical for reproducible results.
Caption: Workflow for HPLC quantification of this compound.
3.5 System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system must be verified for adequate performance. Inject the middle concentration standard (e.g., 20 µg/mL) six times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector.[3] |
3.6 Analysis and Data Interpretation
-
Calibration Curve: Inject each calibration standard. Plot the mean peak area against the known concentration for each standard. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solution.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve. Apply the appropriate dilution factor to calculate the final concentration in the original sample.
Method Validation Framework
A developed analytical method is not trustworthy until it is validated. Validation demonstrates that the procedure is fit for its intended purpose.[5][10] The core validation parameters are defined by ICH Q2(R2) guidelines.[2][3][4]
Caption: Interrelationship of key analytical method validation parameters.
4.1 Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria for Assay |
| Specificity | To demonstrate that the signal is from the analyte only. | Peak is pure (PDA) and resolved from other components. |
| Linearity | To verify a proportional relationship between concentration and response. | Correlation Coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration.[2] |
| Accuracy | To measure the closeness of the result to the true value. | 98.0% - 102.0% recovery for drug substance. |
| Precision (%RSD) | To measure the degree of scatter between a series of measurements. | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% |
| LOQ | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. |
| Robustness | To measure the method's resilience to small, deliberate variations. | System suitability parameters remain within limits. |
Protocol 2: Bioanalytical Sample Preparation using SPE
For quantifying this compound in complex biological matrices like plasma, a sample cleanup step is mandatory prior to LC-MS/MS analysis. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[8][11]
Caption: General workflow for Solid-Phase Extraction (SPE) sample cleanup.
5.1 SPE Protocol Outline
-
Cartridge Selection: Choose a C18 SPE cartridge.
-
Condition: Flush the cartridge sequentially with 1 mL of methanol and 1 mL of water. This activates the stationary phase.
-
Load: Load the pre-treated plasma sample onto the cartridge at a slow, steady rate.
-
Wash: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove salts and polar interferences while retaining the analyte.
-
Elute: Elute the this compound with a small volume of a strong solvent (e.g., 1 mL of acetonitrile).
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Conclusion
This application note provides a comprehensive and robust RP-HPLC-UV method for the quantification of this compound. The detailed protocol, grounded in established chromatographic principles and regulatory guidelines, ensures that researchers and scientists can achieve accurate and reliable results. By following the outlined steps for method implementation and adhering to the principles of method validation, laboratories can confidently use this procedure for quality control, purity assessment, and various research applications. For analyses requiring higher sensitivity in complex matrices, the principles of SPE combined with LC-MS/MS offer a powerful alternative.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Note: While focused on biomarkers, the principles are broadly applicable to bioanalysis). [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry (Full Text). [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
SIELC Technologies. (2018). Benzamide, 2,6-difluoro-. [Link]
-
PubMed. (2015). Analysis of trans-2,6-difluoro-4'-(N,N-dimethylamino)stilbene (DFS) in biological samples by liquid chromatography-tandem mass spectrometry: metabolite identification and pharmacokinetics. [Link]
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HPLC analysis of 2,6-Difluoro-3-methylbenzamide
An Application Note and Comprehensive Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,6-Difluoro-3-methylbenzamide
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed application note and a robust protocol for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology herein is designed for researchers, quality control analysts, and drug development professionals requiring a reliable, accurate, and precise method for the quantification of this compound. The guide delves into the rationale behind the method development, from analyte characteristics to the selection of chromatographic parameters. Furthermore, it outlines a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[1][2][3]
Introduction and Analyte Overview
This compound (C₈H₇F₂NO, Molar Mass: 171.14 g/mol ) is a fluorinated aromatic amide.[4] The presence of two electron-withdrawing fluorine atoms and a methyl group on the benzene ring, combined with the polar amide functional group, gives the molecule a unique physicochemical profile that is highly amenable to analysis by RP-HPLC. Accurate quantification of this and similar small molecules is critical in various stages of pharmaceutical development, including synthesis monitoring, purity assessment, and stability studies.
Reverse-phase HPLC is the predominant separation technique in the pharmaceutical industry for small molecules due to its versatility, resolution capabilities, and compatibility with a wide range of detectors.[5][6] This method leverages the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value / Observation | Implication for HPLC Method |
| Chemical Structure | Aromatic ring with two fluorine atoms, a methyl group, and a primary amide group. | The aromatic ring acts as a chromophore, making UV detection suitable. The overall structure is moderately non-polar, ideal for RP-HPLC. |
| Molar Mass | 171.14 g/mol [4] | As a small molecule, it is well-suited for standard HPLC columns and pressures. |
| Polarity | Moderately non-polar due to the substituted benzene ring, with some polarity from the amide group. | Predicts good retention on a non-polar stationary phase like C18 with a polar mobile phase (e.g., water/acetonitrile). |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetonitrile. | Simplifies the preparation of standard and sample solutions. Acetonitrile or methanol are excellent choices for the diluent and the organic component of the mobile phase. |
| UV Absorbance | The benzamide moiety provides strong UV absorbance. | UV-Vis spectrophotometry is an appropriate and sensitive detection method. A wavelength scan is required to determine the absorbance maximum (λmax). |
HPLC Method Development: Rationale and Optimization
The goal is to develop a method that provides a sharp, symmetrical, and well-resolved peak for this compound in a reasonable runtime.
Column Selection: The Stationary Phase
Choice: A C18 (octadecylsilane) column is selected as the optimal starting point. Rationale: C18 phases are the most widely used stationary phases in RP-HPLC, offering a strong hydrophobic character.[7][8] The non-polar alkyl chains will interact effectively with the moderately non-polar this compound, providing sufficient retention for separation from polar impurities. The presence of fluorine atoms can sometimes lead to unique interactions with specialized fluorinated phases, but a standard C18 provides a robust and universally available starting point.
Mobile Phase Selection and Composition
Choice: A gradient elution using Acetonitrile and Water with 0.1% Formic Acid. Rationale:
-
Organic Modifier: Acetonitrile is chosen over methanol. It typically provides better peak shapes (higher efficiency), lower column backpressure, and has a lower UV cutoff wavelength, which is advantageous for detecting compounds at low UV wavelengths.[9]
-
Aqueous Component: High-purity HPLC-grade water is used as the weak solvent.
-
Mobile Phase Additive: 0.1% Formic Acid is added to both the aqueous and organic phases. This serves two critical purposes:
-
Peak Shape Improvement: It maintains a low mobile phase pH (~2.7), which suppresses the ionization of residual silanol groups on the silica-based stationary phase.[9] This prevents secondary ionic interactions with the analyte, which can cause significant peak tailing.
-
Analyte Consistency: It ensures the amide group of the analyte remains in a consistent, protonated state, leading to reproducible retention times.
-
-
Gradient Elution: A gradient method, where the percentage of the strong organic solvent (acetonitrile) is increased over time, is chosen for initial development. This ensures that any impurities with significantly different polarities are eluted, and it helps to sharpen the peak of the main analyte, improving sensitivity.[8]
Detection Wavelength (λmax)
Choice: 230 nm. Rationale: A UV scan of this compound in the mobile phase diluent should be performed to identify the wavelength of maximum absorbance (λmax). For benzamide and its derivatives, strong absorbance is typically observed in the 220-240 nm range. Setting the detector at λmax provides the highest sensitivity for the analyte.
Optimized Method and Protocols
Recommended Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC System with Gradient Pump, Autosampler, Column Oven, and UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in HPLC-Grade Water |
| Mobile Phase B | 0.1% Formic Acid in HPLC-Grade Acetonitrile |
| Gradient Program | 0-1 min: 30% B; 1-8 min: 30% to 90% B; 8-10 min: 90% B; 10.1-12 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 12 minutes |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Step-by-Step Experimental Protocol
A. Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): Add 1.0 mL of high-purity formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of high-purity formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Mix thoroughly. Filter through a 0.45 µm membrane filter and degas.
B. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix well.
C. Preparation of Working Standard Solution (e.g., 100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well.
D. Preparation of Sample Solution
-
Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Follow steps B.2 through B.4 to prepare the sample stock solution.
-
Perform a further dilution as necessary to bring the final concentration into the validated range of the method (e.g., prepare a 100 µg/mL solution as described in step C).
E. System Setup and Analysis
-
Set up the HPLC system according to the conditions in the table above.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Perform five replicate injections of the Working Standard Solution to check for system suitability (see Section 4.1).
-
Inject the sample solutions for analysis.
Method Validation Protocol (ICH Q2(R2) Framework)
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[3] The following parameters must be assessed.[2][10][11]
System Suitability
Purpose: To verify that the chromatographic system is performing adequately for the analysis. Procedure: Inject the working standard solution five times. Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): > 2000
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). Procedure:
-
Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.
-
Inject a solution of the analyte.
-
If available, inject solutions of known impurities or a placebo matrix.
-
Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte and analyze the resulting solutions. The method should be able to resolve the analyte peak from any degradation product peaks.
Linearity and Range
Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range. Procedure:
-
Prepare a series of at least five calibration standards from the stock solution. A typical range for an assay is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The plot should be linear and the y-intercept should be close to zero.
Accuracy (as Recovery)
Purpose: To determine the closeness of the test results to the true value. Procedure:
-
Prepare samples (e.g., a placebo matrix) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery. Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0% at each level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
A. Repeatability (Intra-assay Precision) Procedure: Analyze a minimum of six replicate sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Acceptance Criteria:
-
RSD of results: ≤ 2.0%
B. Intermediate Precision (Inter-assay Ruggedness) Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria:
-
RSD of the combined results from both days/analysts/instruments should meet the repeatability criteria.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Procedure (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ concentration by analyzing six replicates and checking for acceptable precision (e.g., RSD ≤ 10%).
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure:
-
Vary key parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase Composition (e.g., vary % Acetonitrile by ± 2%)
-
-
Analyze a standard solution under each condition and evaluate the impact on system suitability parameters and analyte retention time. Acceptance Criteria:
-
System suitability criteria should still be met under all varied conditions.
Data Presentation and Visualization
Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criterion | Hypothetical Result | Status |
| System Suitability | RSD ≤ 2.0%, Tailing ≤ 1.5 | RSD = 0.5%, Tailing = 1.1 | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range (µg/mL) | 80 - 120 | 80 - 120 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.8% | Pass |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.1% | Pass |
| LOQ (µg/mL) | Report Value (Precision ≤ 10%) | 0.5 µg/mL (RSD = 6.5%) | Pass |
| Specificity | No interference at analyte Rt | No interferences observed | Pass |
| Robustness | System suitability passes | All variations met criteria | Pass |
Workflow for HPLC Method Development and Validation
Caption: Logical workflow for HPLC method development, validation, and deployment.
Conclusion
The RP-HPLC method detailed in this application note provides a selective, linear, accurate, and precise system for the quantitative analysis of this compound. The use of a standard C18 column with an acetonitrile/water gradient containing formic acid ensures robust performance and excellent peak characteristics. The comprehensive validation protocol, grounded in ICH guidelines, confirms that the method is reliable and fit for its intended use in a regulated research or quality control environment.
References
- Cheméo. (n.d.). Chemical Properties of Benzamide, 2,6-difluoro-3-methyl-N-dodecyl-. Retrieved from Cheméo.
-
Lietz, C. B., & Harrison, C. R. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
-
Ahmed, A. (2023). Mastering Small Molecule Reversed-Phase Method Development. Labroots Webinar. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione Technology. [Link]
-
Reid, G. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Separation Science. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex Inc. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-methoxybenzamide. National Center for Biotechnology Information. (Used for general properties of similar structures). [Link]
-
AMSbio. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-hydroxybenzamide. National Center for Biotechnology Information. (Used for general properties of similar structures). [Link]
-
Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 22(7). [Link]
-
National Institute of Standards and Technology. (n.d.). This compound, N-(3-methylphenyl)-. NIST Chemistry WebBook. [Link]
-
Przybyciel, M. (2004). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Qiu, X., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1217(44), 6891-6897. [Link]
-
Valsecchi, S., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1052, 60-69. [Link]
-
Hradkova, P., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Separation Science, 33(13), 1928-1934. [Link]
-
Wiley-VCH GmbH. (n.d.). Benzamide, 2,6-difluoro-3-methyl-N-methyl-N-ethyl-. SpectraBase. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide, 2,6-difluoro-3-methyl-N-undecyl-. NIST Chemistry WebBook. [Link]
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Application Notes and Protocols for the Antibacterial Screening of 2,6-Difluoro-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Benzamide derivatives have emerged as a promising class of compounds with potential antibacterial activity. This document provides a detailed guide for the comprehensive antibacterial screening of a specific analogue, 2,6-Difluoro-3-methylbenzamide. The protocols outlined herein are grounded in established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[1][2][3] This guide will cover essential screening assays, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, disk diffusion for qualitative susceptibility, and Minimum Bactericidal Concentration (MBC) testing to differentiate between bacteriostatic and bactericidal effects. Furthermore, we will explore a hypothesized mechanism of action based on related compounds, providing a scientifically robust framework for your research.
Introduction: The Rationale for Screening this compound
Benzamide and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial properties.[4][5][6] The inclusion of fluorine atoms in pharmaceutical compounds is a well-established strategy to enhance metabolic stability and biological activity.[7] Specifically, 2,6-difluorobenzamide derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, a crucial and highly conserved protein in most bacteria, making it an attractive target for novel antibiotics.[7][8][9] The addition of a methyl group at the 3-position of the benzene ring in this compound may further influence its antibacterial potency and spectrum.
This document serves as a practical guide for researchers initiating the antibacterial screening of this novel compound. The following protocols are designed to be comprehensive, providing not only step-by-step instructions but also the scientific reasoning behind each critical step.
Hypothesized Mechanism of Action: Targeting Bacterial Cell Division
Based on studies of structurally related 2,6-difluorobenzamide compounds, it is hypothesized that this compound may exert its antibacterial effect by targeting the bacterial cell division protein FtsZ.[7][8][9][10] FtsZ is a prokaryotic homolog of eukaryotic tubulin that polymerizes at the site of division to form the Z-ring, which is essential for bacterial cytokinesis. Inhibition of FtsZ polymerization or GTPase activity disrupts cell division, leading to filamentation and eventual cell death.[8][9]
Diagram of Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound targeting FtsZ.
Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a widely used and standardized technique for determining MIC values.[12][13][14][15]
Broth Microdilution Protocol
This protocol is adapted from CLSI guidelines.[2][3]
Materials:
-
This compound (powder form)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile multichannel pipette and tips
-
Incubator (35 ± 2°C)
-
Plate reader (optional, for OD measurements)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[16]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Inoculate each well (from 1 to 11) with 100 µL of the diluted bacterial suspension. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[17]
-
Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Diagram of Broth Microdilution Workflow
Caption: Workflow for MIC determination by broth microdilution.
Secondary Screening: Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[17][18][19] It provides a visual confirmation of antibacterial activity through the formation of an inhibition zone.
Disk Diffusion Protocol
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Bacterial strains
-
Sterile swabs
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Impregnated Disks: Aseptically apply a defined volume (e.g., 10 µL) of the this compound solution onto sterile paper disks and allow them to dry completely.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[17][19]
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[19][20]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[17]
-
Interpretation of Results: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[21]
Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[16][22][23][24] This is a crucial step in characterizing the nature of the antimicrobial activity.
MBC Protocol
Procedure:
-
Perform MIC Test: First, determine the MIC of this compound using the broth microdilution method as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot and plate it onto a sterile MHA plate.[16]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[16][22]
Data Interpretation:
The ratio of MBC to MIC can provide insights into whether the compound is bactericidal or bacteriostatic.
-
Bactericidal: MBC/MIC ratio ≤ 4
-
Bacteriostatic: MBC/MIC ratio > 4
Data Presentation and Interpretation
For clarity and comparative analysis, it is recommended to present the screening data in a tabular format.
Table 1: Representative Antibacterial Activity Data for this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Zone of Inhibition (mm) |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | 18 |
| Escherichia coli | 25922 | 32 | >128 | >4 | 10 |
| Pseudomonas aeruginosa | 27853 | >128 | >128 | - | 0 |
| Enterococcus faecalis | 29212 | 16 | 32 | 2 | 15 |
Disclaimer: The data presented in this table are for illustrative purposes only and should be determined experimentally.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial antibacterial screening of this compound. The protocols for MIC, disk diffusion, and MBC are based on established, reproducible methods that will yield reliable preliminary data. Positive results from these initial screens would warrant further investigation, including:
-
Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant bacterial strains.
-
Time-Kill Kinetic Assays: To understand the dynamics of bacterial killing over time.
-
Mechanism of Action Studies: To confirm the hypothesized inhibition of FtsZ through biochemical and cellular assays.
-
Cytotoxicity and In Vivo Efficacy Studies: To assess the compound's safety profile and therapeutic potential.
By following these structured protocols and a logical experimental progression, researchers can effectively evaluate the potential of this compound as a novel antibacterial agent.
References
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency.
- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center.
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentr
- Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
- Broth Dilution Method for MIC Determin
- Minimum bactericidal concentr
- Disk Diffusion Method for Antibiotic Susceptibility Test.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- Disk diffusion test. Wikipedia.
- Minimum Bactericidal Concentration (MBC) Test.
- Antimicrobial Susceptibility Testing. CLSI.
- Minimum Bactericidal Concentration (MBC) Test.
- Al-Ghamdi, M. S., Al-Otaibi, F. M., Al-Ghamdi, S. A., Al-Otaibi, M. M., & Al-Ghamdi, A. A. (2022).
- Broth microdilution reference methodology. (2024). SlideShare.
- Broth microdilution. Wikipedia.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology, 58(3), e01864-19.
- Al-Ghamdi, M. S., Al-Otaibi, F. M., Al-Ghamdi, S. A., Al-Otaibi, M. M., & Al-Ghamdi, A. A. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.
- Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024).
- 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. (2017).
- Artola, M., Ruiz-Avila, C., Arranz-Trullén, J., Vidaillac, C., Villar-Pérez, A., ... & Andreu, J. M. (2017). 2, 6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1326-1338.
- Design strategy of the novel 2,6-difluorobenzamide derivatives... (n.d.).
- Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. (2022).
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- 1. woah.org [woah.org]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Broth microdilution reference methodology | PDF [slideshare.net]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. asm.org [asm.org]
- 19. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 22. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. microchemlab.com [microchemlab.com]
Application Notes and Protocols: The 2,6-Difluoro-3-methylbenzamide Scaffold for Novel Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Fluorinated Benzamides in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions. A key challenge in kinase inhibitor design is achieving selectivity, as the ATP-binding site is highly conserved across the kinome. Scaffolds that can form specific interactions within and beyond the adenine-binding region are therefore of significant interest.
The 2,6-difluorobenzamide moiety has emerged as a privileged structural motif in medicinal chemistry. The fluorine atoms at the 2 and 6 positions can induce a non-planar conformation of the benzamide, which can be advantageous for fitting into specific binding pockets.[2] This conformational constraint can lead to higher potency and selectivity. Furthermore, the fluorine atoms can engage in favorable hydrogen bonding and dipole-dipole interactions with the kinase active site, while also improving metabolic stability and membrane permeability of the inhibitor. This application note explores the potential of the 2,6-difluoro-3-methylbenzamide scaffold as a foundation for the development of novel kinase inhibitors and provides detailed protocols for its synthesis and evaluation. While direct literature on the this compound scaffold for kinase inhibition is emerging, the principles derived from related 2,6-difluorobenzamide and other benzamide-based inhibitors provide a strong rationale for its investigation.[2][3]
The this compound Scaffold: A Platform for Kinase Inhibitor Design
The this compound scaffold offers several strategic advantages for kinase inhibitor design:
-
Conformational Rigidity: The ortho-difluoro substitution can lock the amide group in a preferred orientation, reducing the entropic penalty upon binding to the kinase.
-
Hydrogen Bonding Potential: The amide group provides a crucial hydrogen bond donor and acceptor, often interacting with the hinge region of the kinase, mimicking the adenine of ATP.
-
Vectors for Derivatization: The core scaffold presents multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The 3-methyl group can be a starting point for further functionalization to probe deeper into the kinase active site.
-
Improved Physicochemical Properties: Fluorine substitution is a well-established strategy to enhance metabolic stability and membrane permeability, key properties for drug candidates.
The following diagram illustrates the key features of the this compound scaffold and potential points for diversification.
Sources
- 1. Compounds and compositions as protein kinase inhibitors - Patent EP-1891066-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: A Systematic Approach to Formulating 2,6-Difluoro-3-methylbenzamide for Preclinical In Vivo Evaluation
An Application Note from the Formulation Science & Drug Development Group
Abstract & Core Principles
The translation of promising chemical entities from in vitro discovery to in vivo validation is frequently impeded by challenges in formulation, particularly for compounds with poor aqueous solubility. This document provides a detailed, scientifically-grounded guide for the formulation of 2,6-Difluoro-3-methylbenzamide, a compound whose structural characteristics suggest low water solubility. We present a systematic workflow, from initial physicochemical characterization to the preparation and validation of a vehicle system suitable for animal studies. The core principles emphasized are ensuring drug solubilization, maintaining stability upon preparation and administration, and minimizing vehicle-induced toxicity to generate reliable and reproducible pharmacokinetic and pharmacodynamic data.
Introduction: The Causality of Formulation Failure
In early preclinical development, achieving adequate systemic exposure is paramount. A formulation that fails to do so can lead to a false-negative assessment of a compound's efficacy, wasting significant resources. The primary cause of such failures for lipophilic molecules like this compound is precipitation—either in the vial prior to injection or, more critically, upon contact with the aqueous environment of the bloodstream or gastrointestinal tract.[1][2] This leads to low and highly variable bioavailability.[2] Therefore, the selection of a formulation vehicle is not a passive choice but an active strategy to overcome the inherent biopharmaceutical limitations of the drug candidate. This guide moves beyond simple recipes to explain the causal relationships between excipient choice, formulation methodology, and in vivo outcomes.
Phase 1: Essential Physicochemical Profiling
Before any formulation can be rationally designed, the fundamental properties of the active pharmaceutical ingredient (API) must be understood. Based on its fluorinated aromatic structure, this compound is predicted to be a "brick-dust" type molecule—crystalline, with low solubility and potentially a high melting point.[3]
Protocol 1: Foundational Solubility & Stability Assessment
This protocol is a self-validating system to establish a baseline for formulation development.
Objective: To determine the equilibrium solubility of this compound in various relevant media and assess its preliminary stability.
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Commonly used co-solvents: Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG-400), Ethanol (EtOH)
-
HPLC system with UV detector, C18 column
-
Shaking incubator, 25°C
-
0.22 µm syringe filters (ensure compatibility with solvents)
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each test vehicle (PBS, SGF, DMSO, PEG-400, etc.) in separate glass vials.
-
Equilibration: Place the vials in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.
-
Sampling & Analysis:
-
After 24 hours, carefully withdraw a sample from each vial.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove undissolved solid.
-
Dilute the filtrate with an appropriate mobile phase and quantify the concentration using a pre-validated HPLC method.
-
-
Stability Check: Re-analyze the samples after 48 hours to check for any degradation, evidenced by a decrease in the main peak area or the appearance of new peaks on the chromatogram.
Interpreting the Results: The data from this protocol directly informs the formulation strategy. Low solubility in PBS will confirm the need for solubilization enhancement. High solubility in a co-solvent like DMSO identifies it as a primary candidate for the initial solubilization step.
Phase 2: Rational Formulation Design & Preparation
The goal is to create a vehicle that can dissolve the compound at the required concentration and prevent it from precipitating upon administration.[4] A multi-component system involving a co-solvent and a surfactant is a robust and widely adopted strategy.[2][5]
Workflow for Vehicle Development
Caption: Rational Workflow for In Vivo Formulation Development.
Excipient Selection & Rationale
The choice of excipients must balance solubilizing power with potential in vivo toxicity.[6] The table below summarizes common choices for parenteral formulations.
Table 1: Common Excipients for Poorly Soluble Compounds
| Excipient Class | Example | Function & Mechanism | In Vivo Considerations |
|---|---|---|---|
| Co-solvents | DMSO, PEG-400 | Water-miscible organic solvents that solubilize lipophilic drugs by reducing the polarity of the aqueous vehicle.[6][7] | Potential for hemolysis or irritation at high concentrations. DMSO is common but should typically be kept ≤10% of the final volume.[6] |
| Surfactants | Tween® 80, Cremophor® EL | Amphiphilic molecules that form micelles to encapsulate the drug, enhancing solubility and preventing precipitation upon dilution in blood.[8][9] | Cremophor® EL has been associated with hypersensitivity reactions. Tween® 80 is generally better tolerated.[8] |
| Complexing Agents | Cyclodextrins | Form inclusion complexes where the hydrophobic drug resides in the core of the cyclodextrin molecule, increasing aqueous solubility. | Can have dose-limiting renal toxicity. May be necessary for compounds that cannot be solubilized by other means. |
| Aqueous Vehicle | 0.9% Saline, 5% Dextrose (D5W) | Provides the bulk of the formulation volume and ensures the final product is isotonic, reducing pain and irritation at the injection site.[7][10] | Must be sterile and pyrogen-free for parenteral administration.[10][11] |
Protocol 2: Preparation of a 5 mg/mL Dosing Solution
This protocol describes the preparation of a common vehicle system suitable for many preclinical models. The stepwise addition and mixing are critical to prevent precipitation.
Objective: To prepare a 10 mL stock of a 5 mg/mL solution of this compound in a DMSO/Tween 80/Saline vehicle.
Materials:
-
This compound (50 mg)
-
DMSO, sterile injectable grade
-
Tween® 80, sterile injectable grade
-
0.9% Sodium Chloride for Injection, USP (Sterile Saline)
-
Sterile 15 mL conical tube
-
Vortex mixer and sonicator
-
Sterile syringes and 0.22 µm PVDF syringe filters
Methodology:
-
Weigh API: Accurately weigh 50 mg of this compound and place it into the sterile 15 mL conical tube.
-
Step 1: Co-solvent Addition: Add 1.0 mL of DMSO to the tube. Vortex vigorously for 1-2 minutes until the API is completely dissolved. The solution must be perfectly clear. Gentle warming (to 30-37°C) can be used if needed but cool to room temperature before proceeding.
-
Rationale: This step creates a concentrated solution of the drug in a strong organic solvent.[4]
-
-
Step 2: Surfactant Addition: Add 1.0 mL of Tween® 80 to the DMSO solution. Vortex thoroughly for at least 1 minute to ensure homogeneity.
-
Rationale: The surfactant is added before the aqueous phase to pre-form micelles around the drug molecules, which is critical for preventing precipitation in the next step.[9]
-
-
Step 3: Aqueous Vehicle Addition: Slowly add 8.0 mL of sterile saline to the mixture while vortexing. Add the first 1-2 mL dropwise before adding the remainder more quickly.
-
Rationale: Slow, turbulent mixing allows the surfactant-coated drug molecules to disperse evenly into the aqueous phase without crashing out of solution.[4]
-
-
Final Homogenization & Sterilization:
-
Visually inspect the final solution. If it is hazy or contains particulates, sonicate for 5-10 minutes.
-
Draw the entire solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter and dispense the solution into a sterile, sealed vial.[11][12][13] This step renders the final formulation sterile for injection.
-
Label the vial clearly with the compound name, concentration, vehicle composition, preparation date, and expiration date (e.g., 24 hours).[10]
-
Phase 3: Final Formulation Quality Control
A prepared formulation is only useful if it is stable for the duration of the experiment.
Protocol 3: Short-Term Stability Verification
Objective: To confirm that the API remains dissolved and chemically stable in the final formulation for at least 24 hours.
Methodology:
-
Immediately after preparation (T=0), take a small aliquot of the final, filtered formulation. Dilute and analyze by HPLC to confirm the initial concentration.
-
Store the sterile vial at room temperature (or as required).
-
At subsequent time points (e.g., 4, 8, and 24 hours), withdraw another aliquot.
-
First, perform a visual inspection for any cloudiness, color change, or precipitation.[12]
-
Second, analyze the aliquot by HPLC. The concentration should be within ±10% of the T=0 value, and no significant new impurity peaks should appear.
References
- Title: Excipients for Parenterals Source: Google Cloud - Vertex AI Search URL
- Title: Preparation, Storage and Labeling of Drug and Chemical Formulations Source: University of Washington, Office of Animal Welfare URL
- Title: Excipients for Solubility Enhancement of Parenteral Formulations Source: Pharmaceutical Technology URL
- Title: What are the vehicles used to dissolve drugs for in vivo treatment?
- Title: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies Source: BenchChem URL
- Source: Washington University in St.
- Title: Use of Fluids and Diluted Drugs in Research Animals Source: University of California, Los Angeles - Animal Research Committee URL
- Title: IACUC Guideline: Administration of Therapeutic or Experimental Substances to Animals Source: University of California, Irvine - Office of Research URL
- Title: Excipients' Attributes Crucial for Parenteral Preparation Source: Roquette URL
- Title: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds Source: BenchChem URL
- Title: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds Source: BenchChem URL
- Title: Insoluble drug delivery strategies: review of recent advances and business prospects Source: Journal of Pharmaceutical Investigation via PMC URL
- Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL
- Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL
- Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances Source: MDPI URL
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. research.ucsb.edu [research.ucsb.edu]
- 12. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 13. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoro-3-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,6-difluoro-3-methylbenzamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development endeavors.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that can arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound from the Corresponding Carboxylic Acid
Question: I am attempting to synthesize this compound from 2,6-difluoro-3-methylbenzoic acid and ammonia (or an ammonium salt), but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?
Answer:
Direct amidation of a carboxylic acid with ammonia is a challenging transformation due to the competing acid-base reaction that forms a stable ammonium carboxylate salt.[1][2] Heating this salt is necessary to drive the dehydration to the amide, but this often requires high temperatures that can be unsuitable for many substrates.[1]
Potential Causes & Troubleshooting Steps:
-
Inadequate Activation of the Carboxylic Acid: The hydroxyl group of a carboxylic acid is a poor leaving group. To facilitate amide bond formation, the carboxylic acid must be "activated".
-
Solution 1: Conversion to an Acyl Chloride. A robust method is to first convert the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride will readily react with ammonia to form the desired amide.
-
Solution 2: Use of Coupling Reagents. Employing coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct amidation at room temperature.[1] These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine.[1]
-
-
Unfavorable Reaction Equilibrium: The formation of the ammonium salt is often the thermodynamically favored product at lower temperatures.
-
Solution: If you must proceed with the direct thermal condensation, ensure that water is effectively removed from the reaction mixture to drive the equilibrium towards the amide product. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.
-
Experimental Protocol: Two-Step Synthesis via Acyl Chloride
-
Acyl Chloride Formation:
-
In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve 2,6-difluoro-3-methylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add an excess (e.g., 1.5-2.0 equivalents) of oxalyl chloride or thionyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to obtain the crude 2,6-difluoro-3-methylbenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring. Alternatively, add an excess of a tertiary amine base like triethylamine followed by ammonium chloride.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, perform an aqueous workup to remove salts and purify the product by recrystallization or column chromatography.
-
Issue 2: Over-hydrolysis to Carboxylic Acid during Nitrile Hydrolysis
Question: I am preparing this compound via the hydrolysis of 2,6-difluoro-3-methylbenzonitrile, but a significant amount of the corresponding carboxylic acid is being formed as a byproduct. How can I prevent this?
Answer:
The hydrolysis of a nitrile to an amide is a well-established method; however, the amide can be further hydrolyzed to a carboxylic acid under the same reaction conditions.[3][4][5] This is a common side reaction, and its prevention relies on carefully controlling the reaction parameters to favor the formation of the amide as the kinetic product.
Potential Causes & Troubleshooting Steps:
-
Harsh Reaction Conditions: Both acidic and alkaline hydrolysis, if carried out for extended periods or at high temperatures, will inevitably lead to the formation of the carboxylic acid.[4][5]
-
Solution 1: Milder Hydrolysis Conditions. Employ milder and more controlled hydrolysis methods. For example, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can selectively hydrate the nitrile to the amide.[3] Another approach is the use of alkaline hydrogen peroxide.[3]
-
Solution 2: Strict Reaction Monitoring. It is crucial to monitor the progress of the reaction closely using TLC or HPLC. The reaction should be quenched as soon as the starting nitrile has been consumed to minimize the subsequent hydrolysis of the amide product.
-
Solution 3: Non-Catalytic Hydrolysis in High-Temperature Water. This method can be effective but requires careful optimization of reaction time and temperature to prevent the formation of 2,6-difluorobenzoic acid. Shorter residence times are critical.[6]
-
Data Summary: Nitrile Hydrolysis Conditions
| Method | Reagents | Temperature (°C) | Key Considerations |
| Acid-Catalyzed | Dilute HCl or H₂SO₄ | 40 - Reflux | Prone to over-hydrolysis.[4][7] Requires careful monitoring. |
| Alkaline | NaOH or KOH solution | Reflux | Also prone to over-hydrolysis, forming the carboxylate salt.[4] |
| Alkaline Peroxide | H₂O₂ in alkaline solution | Room Temp - 50 | Generally provides good selectivity for the amide. |
| TFA-H₂SO₄ | TFA/H₂SO₄ mixture | Controlled | Can provide high selectivity for the amide in a single step.[3] |
Issue 3: Formation of Isomeric Impurities
Question: My final product of this compound is contaminated with what I suspect are isomeric impurities. What could be the source of these, and how can I avoid them?
Answer:
The formation of isomeric impurities often points to issues with the regioselectivity of the reactions in your synthetic route, particularly if you are building the aromatic ring or introducing substituents.
Potential Causes & Troubleshooting Steps:
-
Lack of Regiocontrol in Aromatic Substitution: If your synthesis involves electrophilic aromatic substitution on a difluorotoluene precursor, you may face challenges in controlling the position of the incoming group.
-
Solution: Directed ortho-Metalation (DoM). A powerful strategy for ensuring regioselectivity is Directed ortho-Metalation.[8][9] By choosing a suitable directing metalation group (DMG), you can selectively deprotonate the position ortho to the DMG with a strong base like n-butyllithium.[8] This lithiated intermediate can then be quenched with an appropriate electrophile to introduce the desired functionality at a specific position. For instance, if you start with 1,3-difluorobenzene, introducing a directing group can guide the subsequent functionalization.
-
-
Side Reactions During Precursor Synthesis: The impurity may be carried over from a non-optimized synthesis of your starting material, for example, 2,6-difluoro-3-methylbenzonitrile.
-
Solution: High-Purity Starting Materials. Ensure the purity of your starting materials. If you are synthesizing the nitrile, for instance from 2,6-difluoro-3-methylbromobenzene via a cyanation reaction, ensure that the starting halide is isomerically pure.
-
Workflow Diagram: Directed ortho-Metalation Strategy
Caption: Directed ortho-Metalation (DoM) workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable route for the synthesis of this compound on a laboratory scale?
A1: For laboratory-scale synthesis where control and purity are paramount, a two-step approach starting from 2,6-difluoro-3-methylbenzoic acid is highly reliable. This involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by amidation with ammonia or an ammonium salt. This method avoids the equilibrium issues of direct amidation and the over-hydrolysis problems associated with nitrile hydrolysis.
Q2: How can I purify the final this compound product?
A2: Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).[6] Washing the crude product with water to a neutral pH is also a critical step to remove any residual acids or bases.[6] If significant impurities are present, column chromatography on silica gel may be necessary.
Q3: Are there any "green" or more sustainable methods for this synthesis?
A3: Catalytic methods for direct amidation are an area of active research to improve the sustainability of amide bond formation.[10] Some methods utilize catalysts based on boron or various metals to facilitate the direct condensation of carboxylic acids and amines, reducing the need for stoichiometric activating agents.[10] Additionally, enzymatic hydrolysis of the corresponding nitrile can be a highly selective and environmentally friendly route, often proceeding with high yields and no by-product formation.[6]
Q4: What is an "orthogonal protecting group strategy" and how might it be relevant to more complex syntheses involving this scaffold?
A4: An orthogonal protecting group strategy involves the use of multiple protecting groups in a molecule that can be removed under different, non-interfering conditions.[11][12][13] For instance, one group might be removed with acid, while another is removed with a base or by hydrogenolysis.[13] This is crucial in the synthesis of complex molecules where different functional groups need to be manipulated at various stages without affecting others.[11][14] If the this compound core were part of a larger molecule with other reactive sites, an orthogonal strategy would be essential for selective modifications.
Visualizing Reaction Pathways: Desired vs. Side Reactions
Caption: Synthetic pathways to this compound.
References
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Bailey, W. F., & Luderer, M. R. (2004). Optimization of Organolithium Reactions. Organic Process Research & Development, 8(3), 438-443.
-
ResearchGate. (2008). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2,6-difluorobenzonitrile non catalyzing and hydrolyzing in near critical aqueous medium.
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
- Google Patents. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
- Stark, T., & Gnad, F. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
-
NIST. (n.d.). This compound, N-(4-fluorophenyl)-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-methoxybenzamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Warner, S. L., et al. (2014). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
-
WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
-
Lundberg, H., & Adolfsson, H. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-hydroxybenzamide. Retrieved from [Link]
- Malykhin, E. V. (1995). Preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene Transformation of 2,6-difluorotoluene to the corresponding benzaldehyde via benzyl chloride.
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. One moment, please... [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. diva-portal.org [diva-portal.org]
- 11. fiveable.me [fiveable.me]
- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Technical Support Center: Purification Challenges of Fluorinated Benzamides
Welcome to the technical support center for the purification of fluorinated benzamides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these unique compounds. The introduction of fluorine into a benzamide structure dramatically alters its physicochemical properties, often leading to unexpected hurdles in purification. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve your desired product purity and yield.
Troubleshooting Guide
This section addresses specific problems you might be facing during the purification of your fluorinated benzamide products. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: My fluorinated benzamide is difficult to separate from starting materials or byproducts using standard column chromatography.
Potential Causes:
-
Altered Polarity: The high electronegativity of fluorine can significantly alter the dipole moment and overall polarity of your benzamide, causing it to co-elute with impurities on standard silica or alumina columns.
-
Similar Retention Times: Positional isomers or closely related byproducts may have very similar retention factors to your target compound, making baseline separation challenging[1].
-
Interactions with Stationary Phase: Fluorinated compounds can exhibit unique interactions with different stationary phases. Standard C18 columns might not provide sufficient selectivity[2].
Solutions:
-
Optimize Your Mobile Phase:
-
Solvent Screening: Systematically screen a range of solvent systems with varying polarities. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient.
-
Additive Incorporation: For nitrogen-containing compounds like benzamides, adding a small amount of a masking agent, such as triethylamine or acetic acid, to the mobile phase can improve peak shape and separation by minimizing tailing[3].
-
-
Explore Alternative Stationary Phases:
-
Fluorinated Phases: Consider using a fluorinated stationary phase (e.g., a fluorous-phase silica gel or a column with fluorinated alkyl chains). These phases can offer unique selectivity for fluorinated molecules, potentially separating compounds that are inseparable on traditional columns[2][3].
-
Pentafluorophenyl (PFP) Phases: PFP columns are particularly useful for separating aromatic and halogenated compounds due to their unique electronic and steric interactions[2].
-
-
Consider a Different Chromatographic Technique:
-
Preparative HPLC: If your compound is amenable to it, preparative High-Performance Liquid Chromatography (HPLC) can offer significantly higher resolution than standard flash chromatography.
-
Two-Dimensional Gas Chromatography (GCxGC): For volatile fluorinated benzamides, GCxGC can provide excellent separation of complex mixtures based on both volatility and polarity[4].
-
Issue 2: My fluorinated benzamide "oils out" or forms an amorphous solid during recrystallization.
Potential Causes:
-
Strong Intermolecular Interactions: The presence of fluorine can lead to strong dipole-dipole interactions and hydrogen bonding, which can hinder the ordered arrangement of molecules into a crystal lattice[5].
-
Rapid Cooling: Cooling the crystallization solution too quickly can prevent the molecules from having enough time to orient themselves into a crystal lattice, leading to the formation of an oil[6].
-
High Impurity Concentration: The presence of significant impurities can disrupt crystal lattice formation.
-
Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your compound[6].
Solutions:
-
Systematic Solvent Selection:
-
Single-Solvent System: Test the solubility of your crude product in a variety of solvents at room temperature and with gentle heating. An ideal solvent will dissolve your compound when hot but not when cold[6].
-
Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Gently heat to redissolve and then allow to cool slowly[5][6].
-
-
Control the Cooling Process:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This maximizes the time for crystal nucleation and growth[6].
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a seed crystal to the cooled solution to initiate crystallization[6].
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization[6].
-
-
Pre-Purification: If the crude material is very impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove major impurities before attempting recrystallization.
Issue 3: The yield of my purified fluorinated benzamide is consistently low.
Potential Causes:
-
Product Loss During Workup: Fluorinated benzamides can have altered solubility profiles, leading to losses during aqueous washes or extractions.
-
Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material[7][8].
-
Side Reactions: The formation of byproducts, such as from over-acylation or reaction with impurities in the starting materials, can reduce the yield of the desired product[1][7].
-
Hydrolysis of Starting Materials: If using an acyl chloride, hydrolysis to the corresponding carboxylic acid is a common cause of low yields[8].
Solutions:
-
Optimize Workup Procedures:
-
pH Adjustment: Carefully consider the pH of your aqueous washes. Benzamides can be hydrolyzed under strongly acidic or basic conditions.
-
Extraction Solvent: Ensure your extraction solvent is appropriate for your fluorinated benzamide's polarity.
-
-
Drive the Reaction to Completion:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure all starting material is consumed.
-
Adjust Reaction Conditions: Consider increasing the reaction time, temperature, or using a slight excess of one of the reagents.
-
-
Minimize Side Reactions:
-
Purity of Starting Materials: Ensure your starting materials are free from reactive impurities. For example, a common impurity in 4-fluorobenzaldehyde is 4-fluorobenzoic acid, which can quench basic reagents[1].
-
Controlled Reagent Addition: Add reagents slowly and at a controlled temperature to minimize side reactions like over-acylation[7].
-
-
Prevent Hydrolysis:
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of sensitive starting materials like acyl chlorides[8].
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my fluorinated benzamide synthesis?
A1: The impurities will depend on your synthetic route, but common ones include:
-
Unreacted Starting Materials: Such as the corresponding fluorinated benzoic acid or fluoroaniline.
-
Hydrolysis Products: For example, if you start with a fluorinated benzoyl chloride, you may have the corresponding fluorinated benzoic acid as an impurity due to reaction with moisture[9].
-
Positional Isomers: If your starting materials contain isomeric impurities, these will likely carry through to your final product and can be difficult to separate[1].
-
Over-acylation Products: This can occur if your newly formed benzamide reacts with another molecule of the acylating agent[7].
-
Byproducts from Coupling Reagents: If you are using a coupling reagent for amide bond formation, byproducts from the reagent itself may be present[10].
Q2: How does the position of the fluorine atom on the aromatic ring affect purification?
A2: The position of the fluorine atom can have a significant impact on the molecule's properties and therefore its purification:
-
Polarity and Dipole Moment: The position of the fluorine atom will alter the molecule's overall dipole moment, which in turn affects its solubility and retention on chromatographic columns.
-
Intermolecular Interactions: The ability of the fluorine atom to participate in hydrogen bonding and other non-covalent interactions can be influenced by its position, which can affect crystallization behavior[5].
-
Crystal Packing: Fluorine substitution, particularly in the ortho position, has been shown to suppress disorder in benzamide crystals, which can lead to better quality crystals for analysis[11][12].
Q3: Are there any specific safety considerations when working with fluorinated benzamides?
A3: While the safety profile of each compound is unique, there are some general considerations for fluorinated organic compounds:
-
Metabolic Defluorination: Some fluorinated compounds can be metabolized in vivo to release fluoride ions, which can be toxic at high concentrations[13].
-
Toxicity of Byproducts: Be aware of the potential toxicity of any byproducts or unreacted starting materials.
-
Standard Laboratory Safety: Always follow standard laboratory safety procedures, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), and consulting the Safety Data Sheet (SDS) for all chemicals used.
Q4: Can I use a simple aqueous wash to remove acidic or basic impurities?
A4: Yes, an aqueous wash is a standard and often effective method.
-
For Acidic Impurities (e.g., fluorinated benzoic acid): A wash with a dilute base, such as a saturated sodium bicarbonate solution, can be used to extract the acidic impurity into the aqueous layer[6][9].
-
For Basic Impurities (e.g., unreacted fluoroaniline): A wash with a dilute acid, such as 1M HCl, can be used to protonate the basic impurity and extract it into the aqueous layer.
Caution: Be mindful that harsh acidic or basic conditions can potentially hydrolyze your benzamide product, so use dilute solutions and minimize contact time.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Fluorinated Benzamide
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude fluorinated benzamide. Add a small amount of a test solvent (e.g., 0.5 mL) and observe the solubility at room temperature. If it is insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add your crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation[6].
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at a temperature well below their melting point.
Protocol 2: Flash Column Chromatography for Purification of a Fluorinated Benzamide
-
TLC Analysis: Determine an appropriate solvent system for your separation using TLC. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. If the solubility is low, you can adsorb the compound onto a small amount of silica gel (dry loading).
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Troubleshooting Workflow for Fluorinated Benzamide Purification
Caption: Common impurities in fluorinated benzamide synthesis and corresponding removal methods.
References
-
PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Available at: [Link]
-
Journal of Chromatographic Science. (1988). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Available at: [Link]
-
ACS Publications. (2015). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Available at: [Link]
-
LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]
-
ACS Publications. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available at: [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Available at: [Link]
-
NIH National Library of Medicine. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available at: [Link]
-
MDPI. (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Available at: [Link]
-
NIH National Library of Medicine. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of 2,6-Difluoro-3-methylbenzamide
Welcome to the technical support center for 2,6-Difluoro-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and similar benzamide-derived molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Given that this compound is a specific and not widely characterized molecule, this guide focuses on the fundamental principles and systematic approaches applicable to poorly soluble, crystalline compounds of its class. The strategies outlined below are industry-standard methods for tackling solubility issues, from early-stage screening to formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to dissolve this compound in an aqueous buffer (e.g., PBS pH 7.4) for my in vitro assay, but it's not dissolving. What is my first step?
Answer:
This is the most common issue for molecules like this. The structure—a substituted benzamide with two electron-withdrawing fluorine atoms—suggests it is a lipophilic, crystalline solid with low aqueous solubility. Your first step should be a systematic troubleshooting process starting with the simplest methods.
Initial Troubleshooting Workflow:
A decision tree for initial solubility troubleshooting.
The immediate goal is to determine if a simple vehicle, like a DMSO stock diluted into your aqueous media, is sufficient. This is known as assessing the kinetic solubility .[1][2][3] If the compound precipitates upon dilution, it indicates that the aqueous buffer cannot support that concentration, and you will need to explore other strategies.
Q2: I made a 10 mM stock of my compound in DMSO, but it precipitates immediately when I dilute it into my cell culture media. How do I fix this?
Answer:
This phenomenon, known as "crashing out," occurs when a drug that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. The key is to keep the final concentration of the organic solvent low (typically <0.5% v/v for cell-based assays) and use a cosolvent system if necessary.
A cosolvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar or hydrophobic compounds by reducing the polarity of the solvent system.[4][5][6]
Recommended Actions:
-
Reduce Final Concentration: Your target concentration may simply be above the aqueous solubility limit. Try a lower final concentration.
-
Introduce a Cosolvent System: Instead of just water and DMSO, create a vehicle that can better accommodate the compound. Common cosolvents used in pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[4][7]
Example Cosolvent Vehicle Preparation (for in vivo or robust in vitro use):
-
Vehicle Composition: 5% DMSO, 40% PEG 400, 55% Saline.
-
Procedure:
-
Dissolve the this compound in DMSO first.
-
Add the PEG 400 and vortex thoroughly.
-
Slowly add the saline dropwise while vortexing to prevent precipitation.
-
This creates a more gradual transition from an organic to an aqueous environment, helping to keep the compound in solution.
Q3: How does pH affect the solubility of my benzamide compound, and how can I use this to my advantage?
Answer:
The solubility of ionizable compounds is highly dependent on pH. The benzamide functional group is generally considered neutral, but it can act as a very weak base, accepting a proton (becoming protonated) under strongly acidic conditions. More importantly, other functional groups on a molecule can be acidic or basic.
The relationship is governed by the Henderson-Hasselbalch equation. For a weak base like a protonated benzamide (BH⁺):
log(S/S₀) = pKa - pH
Where S is the solubility at a given pH and S₀ is the intrinsic solubility of the neutral form. This equation shows that as the pH drops below the pKa, the ionized form (BH⁺) increases, and total solubility (S) increases.
Strategy: You must first determine the compound's pKa experimentally.[8][9] Once the pKa is known, you can adjust the pH of your buffer to be at least 1-2 units away from the pKa (lower for bases, higher for acids) to maximize the proportion of the more soluble, ionized form.[10][11]
Impact of pH on the ionization and solubility of a weakly basic amide.
Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability).[10]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Answer:
Understanding this distinction is critical for interpreting your results and avoiding costly failures later in development.[2][12]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Definition | The concentration of a compound that dissolves when a DMSO stock is added to buffer and equilibrates for a short time (1-2 hours).[1][3] | The true equilibrium concentration of a compound after a long incubation (24-48 hours) of the solid material in a solvent.[2][13] |
| Starting Material | Concentrated organic stock solution | Crystalline solid powder |
| Relevance | High-throughput screening, early discovery. Predicts precipitation risk in assays.[1][3] | Pre-formulation, lead optimization. Represents the "true" solubility for formulation development.[2] |
| Typical Value | Often higher, as it may represent a supersaturated or amorphous state.[12][13] | Lower, as it represents the solubility of the most stable crystalline form. |
Recommendation:
-
In early discovery , a rapid kinetic solubility assay is sufficient to flag problematic compounds.
-
For any compound progressing towards in vivo studies or formulation, measuring thermodynamic solubility is essential.[13]
See the Experimental Protocols section for how to perform these assays.
Q5: Simple methods have failed. What advanced strategies can I use to significantly enhance solubility for formulation?
Answer:
When pH and cosolvents are insufficient, more advanced formulation strategies are required. The most powerful and widely used technique is the creation of Amorphous Solid Dispersions (ASDs) .[14][15]
An ASD involves dispersing the active pharmaceutical ingredient (API) in an amorphous (non-crystalline) state within a carrier matrix, typically a polymer.[16][17]
Why ASDs Work: Crystalline compounds have low solubility because significant energy is required to break their crystal lattice structure before they can dissolve. By converting the drug to a high-energy amorphous form, this energy barrier is eliminated, leading to dramatically improved apparent solubility and dissolution rates.[16][18]
Common Methods for Preparing ASDs:
-
Spray Drying: A solution of the drug and polymer is atomized into a hot gas stream, rapidly evaporating the solvent and trapping the drug in its amorphous form within the polymer.[15][17]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. Upon cooling, the drug solidifies in an amorphous state within the polymer matrix.[15]
These techniques require specialized equipment but are a cornerstone of modern pharmaceutical development for poorly soluble drugs.[14]
Experimental Protocols
Protocol 1: Kinetic Solubility Shake-Flask Assay
Objective: To quickly determine the apparent solubility of a compound in an aqueous buffer when introduced from a DMSO stock.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
UV-Vis plate reader or HPLC-UV
Procedure:
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into PBS. Aim for a final DMSO concentration of 1-2% across all wells. For example, add 2 µL of stock to 98 µL of buffer for the highest concentration.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours.[1]
-
Precipitate Removal: Filter the plate using a solubility filter plate or centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance at the compound's λ_max. Alternatively, analyze the supernatant by HPLC-UV.
-
Calculation: Determine the concentration in each well against a standard curve prepared in a DMSO/buffer mixture. The kinetic solubility is the highest concentration where the measured value matches the nominal (expected) concentration.
Protocol 2: Thermodynamic Solubility Shake-Flask Assay
Objective: To determine the true equilibrium solubility of the solid compound.
Materials:
-
Solid (crystalline) this compound
-
Chosen buffer or solvent system
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25 °C)
-
Syringe filters (0.22 µm)
-
HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). Ensure solid is visible at the bottom.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4).
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.[12]
-
Sampling: After incubation, allow the vials to sit undisturbed for 30 minutes for the excess solid to settle.
-
Filtration: Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.
-
Quantification: Analyze the filtrate by a validated HPLC-UV method against a standard curve to determine the exact concentration. This concentration is the thermodynamic solubility.
References
-
Cosolvent - Wikipedia. [Link]
- Cosolvent. Vertex AI Search.
- Amorphous solid dispersions for enhanced drug solubility and stability.
- Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
- Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review.
- Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery.
- Co-solvent: Significance and symbolism.
- Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Health Sciences.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- A Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics.
- solubility enhancement -by pH change & complex
- Bioavailability Enhancement: Drug Solubility Enhancement. JoVE.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Development of Methods for the Determination of pKa Values.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
- 2,6-Difluorobenzamide 97. Sigma-Aldrich.
- Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach.
- Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-w
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- 2,6-Difluoro-3-methoxybenzamide. PubChem.
- Chemical Properties of Benzamide, 2,6-difluoro-3-methyl-N-dodecyl. Cheméo.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks.
- Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation.
- In vitro solubility assays in drug discovery. PubMed.
- This compound, N-(3-methylphenyl)-. NIST WebBook.
- This compound. Synquest Labs.
- 2,6-Difluoro-3-hydroxybenzamide. PubChem.
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Drug Solubility: Importance and Enhancement Techniques.
- A Review on Solubility Enhancement Methods for Poorly W
- 2,6-Difluoro-3-methylbenzaldehyde. Labsolu.
- This compound. Santa Cruz Biotechnology.
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- 11. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
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- 18. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,6-Difluoro-3-methylbenzamide in Solution
Welcome to the technical support center for 2,6-Difluoro-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound in solution. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound solutions.
Issue 1: Unexpected Degradation of this compound in Solution
Symptoms:
-
Loss of parent compound peak intensity in chromatographic analysis (e.g., HPLC-UV, LC-MS).
-
Appearance of new, unidentified peaks in the chromatogram.
-
Drifting analytical results over time from the same stock solution.
Potential Causes & Solutions:
-
-
Solution:
-
pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) for maximum stability. Studies on other benzamides have shown greater stability in slightly acidic to neutral pH.[3][4] Avoid strongly acidic or alkaline buffers.
-
Temperature Control: Prepare and store solutions at low temperatures (2-8 °C) to minimize the rate of hydrolysis. Avoid prolonged storage at room temperature or higher.
-
-
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds. While specific photostability data for this compound is not available, it is a prudent measure to protect solutions from light.
-
Oxidation: Although less common for benzamides compared to other functional groups, oxidation can occur in the presence of oxidizing agents or dissolved oxygen, potentially accelerated by metal ions.
-
Solution:
-
Use High-Purity Solvents: Utilize de-gassed, high-purity solvents to minimize dissolved oxygen.
-
Avoid Contaminants: Ensure glassware is scrupulously clean and free of trace metals or oxidizing agent residues.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of this compound solutions.
Q1: What are the recommended storage conditions for a stock solution of this compound?
A1: For optimal stability, stock solutions should be stored at 2-8°C in tightly sealed, amber glass vials to protect from light. For long-term storage (weeks to months), consider freezing the solution at -20°C or below. However, perform freeze-thaw stability studies to ensure the compound remains stable after repeated temperature cycles.
Q2: Which solvents are recommended for dissolving this compound?
A2: The choice of solvent will depend on the experimental requirements. For analytical purposes, common solvents like methanol, ethanol, and acetonitrile are suitable. For biological assays, dimethyl sulfoxide (DMSO) is often used. It is crucial to use high-purity, anhydrous solvents when possible to minimize water content and potential hydrolysis. Always check the solubility of the compound in the chosen solvent at the desired concentration.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Based on the general chemistry of benzamides, the stability of this compound is expected to be pH-dependent.[8] Extreme pH values (highly acidic or highly basic) will likely catalyze the hydrolysis of the amide bond, leading to the formation of 2,6-Difluoro-3-methylbenzoic acid. A pH-rate profile, which plots the degradation rate constant against pH, would be necessary to determine the pH of maximum stability, which is typically in the neutral to slightly acidic range for many drugs.[9]
Q4: What are the likely degradation products of this compound?
A4: The primary degradation product under hydrolytic conditions (acidic or basic) is expected to be 2,6-Difluoro-3-methylbenzoic acid . This is formed by the cleavage of the amide bond. In studies of the related compound, 2,6-difluorobenzonitrile, its hydrolysis product, 2,6-difluorobenzamide, is known to further hydrolyze to 2,6-difluorobenzoic acid.[1]
Q5: How can I confirm the stability of my this compound solution?
A5: A stability-indicating analytical method, typically HPLC with UV or MS detection, is required.[10] This involves subjecting the compound to forced degradation (stress testing) under various conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products.[11][12][13] The analytical method must be able to resolve the parent compound from all significant degradation products. Once the method is validated, you can analyze your solution at different time points to monitor for any decrease in the parent compound concentration and the appearance of degradation products.
Predicted Stability Profile
The following table summarizes the expected stability of this compound under various stress conditions. This information is extrapolated from data on similar benzamide compounds and general chemical principles.
| Condition | Expected Stability | Likely Degradation Pathway | Primary Degradant |
| Acidic (e.g., 0.1 M HCl) | Low | Acid-catalyzed hydrolysis | 2,6-Difluoro-3-methylbenzoic acid |
| Neutral (pH 6-8) | High | Minimal hydrolysis | - |
| Basic (e.g., 0.1 M NaOH) | Low | Base-catalyzed hydrolysis | 2,6-Difluoro-3-methylbenzoic acid |
| Thermal (e.g., 60°C) | Moderate to Low | Accelerated hydrolysis | 2,6-Difluoro-3-methylbenzoic acid |
| Photolytic (UV/Vis light) | Moderate to Low | Photodegradation | Various photoproducts |
| Oxidative (e.g., H₂O₂) | High | - | - |
Visualizing Degradation and Experimental Workflow
Probable Hydrolytic Degradation Pathway
Caption: Probable hydrolytic degradation of this compound.
General Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
- Synquest Labs.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
- Manallack, D. T., et al. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496.
- CDH Fine Chemical.
- Cheméo. Chemical Properties of Benzamide, 2,6-difluoro-3-methyl-N-dodecyl.
- de Oliveira, M. A., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Drug Analysis Research, 4(1), 12-17.
- Barbosa, F. S., et al. (2020). pH effect on stability and kinetics degradation of nitazoxanide in solution. Drug Analysis Research, 4(1), 12-17.
- Kamberi, M., & Lovalenti, P. M. (2015). Forced Degradation Studies for Biopharmaceuticals.
- ResearchGate.
- Wang, J., et al. (2012). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 20(2), 351-356.
- Waterman, K. C. (2014). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Drug Products. Pharmaceutical Technology, 38(1).
- CN1861575A - Process of preparing 2,6-difluorobenzamide by 2,6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
- International Journal in Management and Social Science. (2021).
- Waters Corporation.
- NIST. This compound, N-(3-methylphenyl)-.
- Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery and Technology, 10(5), 56-59.
- SlideShare. pH stability profile.
- Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155.
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Agilent. (2021). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
- Asian Journal of Research in Pharmaceutical Sciences. (2013).
- BLD Pharm. 261763-36-4|this compound.
- Santa Cruz Biotechnology. This compound.
- NIST. This compound, N-(2-iodo-4-methylphenyl)-.
- Labsolu. 2,6-Difluoro-3-methylbenzaldehyde.
- PubChem. 2,6-Difluorobenzamide.
- PubChem. 2,6-Difluoro-3-methylbenzylamine.
- PubChem. 2,6-Difluoro-3-hydroxybenzamide.
- Hansen, M., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- Stolarczyk, E. U., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(8), 3349-3363.
- Wang, Y., et al. (2024). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. mSystems, 9(1), e00843-23.
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Chen, S., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Journal of Environmental Science and Health, Part A, 48(7), 838-845.
- SpectraBase. Benzamide, 2,6-difluoro-N-[[[4-[methyl(phenylmethyl)amino]phenyl]amino]carbonyl]-.
- NIST. This compound, N-(3-chloro-4-fluorophenyl)-.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. q1scientific.com [q1scientific.com]
- 7. database.ich.org [database.ich.org]
- 8. Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH stability profile | PPTX [slideshare.net]
- 10. ijmr.net.in [ijmr.net.in]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Coupling Reactions for 2,6-Difluoro-3-methylbenzamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,6-difluoro-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the synthesis of this valuable, sterically-hindered chemical intermediate. The unique substitution pattern of this molecule, with two ortho-fluorine atoms flanking the amide functionality, presents specific challenges in standard coupling reactions. This resource provides field-proven insights to overcome these hurdles.
Section 1: Synthesis Strategy Overview
The synthesis of this compound can be approached through several common retrosynthetic pathways. The most direct method involves the formation of the amide bond from the corresponding carboxylic acid. An alternative, though less common, route involves the hydrolysis of a nitrile intermediate. The choice of strategy often depends on the availability and purity of the starting materials.
Caption: Common synthetic routes to this compound.
Section 2: Troubleshooting Amide Bond Formation from Carboxylic Acid
This is the most frequently employed route. The primary challenge lies in efficiently activating the sterically hindered carboxylic acid without promoting side reactions.
Q1: My amide coupling reaction between 2,6-difluoro-3-methylbenzoic acid and an ammonia source has a very low yield. What are the likely causes and how can I fix it?
A1: Low yields in this specific amide coupling are common and typically stem from three main issues: inefficient carboxylic acid activation due to steric hindrance, side reactions involving the coupling agent, or improper reaction conditions.
-
Pillar 1: Ineffective Carboxylic Acid Activation
The two ortho-fluorine atoms sterically shield the carbonyl carbon, making it less accessible to both the activating agent and the incoming nucleophile. Standard coupling reagents like DCC (dicyclohexylcarbodiimide) may be too slow or inefficient.
Solution: Switch to a more potent activating agent that is less sensitive to steric bulk. Urinium- or phosphonium-based reagents are often superior in these cases.
Coupling Reagent Class Key Advantages for Hindered Substrates Common Byproduct EDC (with HOBt/DMAP) Carbodiimide Water-soluble byproduct, easy removal.[1] Water-soluble urea HATU/HBTU Urinium Salt High reactivity, fast reaction times, lower epimerization risk. Tetramethylurea PyBOP Phosphonium Salt Excellent for sterically demanding couplings.[1] HMPA (carcinogenic) SOCl₂ Acid Chloride Formation Highly reactive intermediate (acyl chloride).[2] SO₂ and HCl (corrosive) Recommendation: For this substrate, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective choice. Its mechanism involves the formation of a highly reactive O-acylisourea intermediate that readily reacts even with hindered nucleophiles.
-
Pillar 2: Choice of Base and Ammonia Source
The base is critical for deprotonating the ammonia source (if using ammonium chloride) and neutralizing any acidic byproducts. A non-nucleophilic, sterically hindered base is ideal to prevent it from competing with the desired reaction.
Solution:
-
Ammonia Source: Use ammonium chloride (NH₄Cl) as the ammonia source.
-
Base: Use a hindered organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). DIPEA is often preferred as it is less likely to act as a nucleophile itself.
-
Stoichiometry: Use a slight excess of the amine and base (1.2-1.5 equivalents) to drive the reaction to completion.
-
-
Pillar 3: Reaction Conditions
Solvent: A polar, aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is standard. DMF is often better at solubilizing all components. Temperature: Start the reaction at 0 °C during the addition of the coupling reagent to control the initial exotherm, then allow it to warm to room temperature and stir for 12-24 hours. Gentle heating (40-50 °C) may be required if the reaction is slow, but monitor for decomposition.
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
While not a direct method for the final amide formation, palladium-catalyzed reactions are crucial for synthesizing the necessary precursors, and they are often plagued by the same steric hindrance issues.
Q2: I am trying to synthesize the 2,6-difluoro-3-methylbenzoic acid precursor via a Suzuki-Miyaura coupling of a di-ortho-substituted aryl halide (e.g., 3-bromo-2,6-difluorobenzoic acid) with a methylboronic acid derivative, but the reaction fails. How can I troubleshoot this?
A2: This is a classic challenge in cross-coupling chemistry. The steric bulk from the two ortho-fluoro groups and the adjacent carboxylic acid impedes both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4][5]
Solution: Success hinges on the careful selection of the catalyst system (ligand and palladium source) and the base.
Caption: Troubleshooting workflow for low-yield, sterically hindered Suzuki reactions.
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a ligand that is both bulky and electron-rich.[6][7]
-
Bulky ligands promote the formation of a highly reactive, monoligated Pd(0) species and facilitate the final reductive elimination step, which is often rate-limiting for hindered substrates.[8]
-
Electron-rich ligands increase the electron density on the palladium center, which accelerates the initial oxidative addition step.[7]
Ligand Type Examples Rationale Buchwald Ligands SPhos, XPhos, RuPhos Highly effective, commercially available ligands designed for challenging couplings.[9][10] N-Heterocyclic Carbenes (NHCs) IPr, IMes Offer strong σ-donation and steric bulk, providing high catalyst stability and activity.[7] -
-
Base and Solvent Selection: Strong bases can promote the decomposition (protodeborylation) of the boronic acid.[4]
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like NaOH or alkoxides for these sensitive reactions.[10][11]
-
Solvent: A combination of an organic solvent like dioxane or toluene with a small amount of water is typically used to facilitate the dissolution of the inorganic base.[7][12]
-
Section 4: Alternative Synthetic Routes
Q3: Is it feasible to synthesize this compound via hydrolysis of the corresponding benzonitrile?
A3: Yes, this is a viable alternative if 2,6-Difluoro-3-methylbenzonitrile is readily available. The key is to achieve partial hydrolysis to the amide without over-hydrolyzing to the carboxylic acid.
-
Acid-Catalyzed Hydrolysis: Treating the nitrile with a strong acid (e.g., concentrated H₂SO₄ or BF₃ in aqueous acetic acid) can yield the amide.[13] However, forcing conditions (high heat) can lead to the formation of the carboxylic acid as a major byproduct.[14][15]
-
Base-Catalyzed Hydrolysis: Using hydrogen peroxide in the presence of a base (e.g., NaOH or K₂CO₃) is a common method for converting nitriles to primary amides. This method often provides cleaner conversions and avoids strongly acidic conditions.
-
Enzymatic Hydrolysis: Biocatalysis using a nitrile hydratase enzyme can provide exceptional selectivity for the amide under very mild conditions (room temperature, neutral pH), completely avoiding over-hydrolysis.[16] This is an excellent "green chemistry" option if the enzyme is accessible.
Section 5: Experimental Protocols
Protocol 1: Optimized Amide Coupling from 2,6-Difluoro-3-methylbenzoic Acid
This protocol uses HATU as the coupling agent for a robust and high-yielding conversion.
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-Difluoro-3-methylbenzoic acid (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2 M).
-
Reagent Addition: Add ammonium chloride (1.2 eq.) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq.). Stir the mixture for 10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent: Add HATU (1.1 eq.) portion-wise over 5 minutes. A color change to yellow is typically observed.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 2: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered Precursor
This protocol is designed for coupling a substrate like 3-bromo-2,6-difluorobenzoic acid with methylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 eq.), methylboronic acid (1.5 eq.), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-G3-Palladacycle, 2 mol%) and the SPhos ligand (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- BenchChem. (2025).
-
ResearchGate. (2025). Emerging Methods in Amide- and Peptide-Bond Formation. [Link]
-
ACS Publications. (n.d.). Nonclassical Routes for Amide Bond Formation. Chemical Reviews. [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]
-
Semantic Scholar. (n.d.). Rethinking amide bond synthesis. [Link]
-
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]
-
Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid.... [Link]
-
TRACE: Tennessee Research and Creative Exchange. (n.d.). Conversion of nitriles to amides on the surface of alumina. [Link]
-
ResearchGate. (2020). Conversion of benzonitrile to benzamide and benzoic acid in Toyopearl.... [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (n.d.). Representation of the conversion of benzonitrile to benzamide catalyzed.... [Link]
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ACS Publications. (n.d.). CONVERSION OF NITRILES TO AMIDES AND ACIDS BY MEANS OF BORON FLUORIDE. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]
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wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyura Coupling Reactions. [Link]
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RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
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ACS Publications. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. [Link]
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ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
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Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
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RSC Publishing. (n.d.). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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PrepChem.com. (n.d.). Synthesis of 2,6-difluoro-m-toluic acid. [Link]
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Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]
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PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, octyl ester. [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
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ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]
-
The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]
-
PubMed. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. [Link]
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Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
PMC - NIH. (2025). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. [Link]
-
Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]
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ResearchGate. (n.d.). Optimization of the Suzuki–Miyaura reaction conditionsa. [Link]
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eScholarship.org. (n.d.). Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. [Link]
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Technical Support Center: Overcoming Efflux Pump Activity with 2,6-Difluorobenzamide Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers investigating 2,6-difluorobenzamide derivatives as potential efflux pump inhibitors (EPIs). This guide is structured to provide foundational knowledge, detailed experimental protocols, and robust troubleshooting advice to address common challenges encountered in the lab. Our goal is to equip you with the technical insights and practical steps needed to validate your compounds and generate reproducible, high-quality data.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the fundamental scientific principles underlying the use of 2,6-difluorobenzamide derivatives to combat efflux-mediated drug resistance.
Q1: What are bacterial efflux pumps, and how do they cause antibiotic resistance?
A1: Bacterial efflux pumps are transmembrane proteins that function as biological pumps, actively transporting a wide variety of toxic substances, including antibiotics, out of the bacterial cell.[1] This process lowers the intracellular concentration of the antibiotic, preventing it from reaching its target and rendering the drug ineffective.[2][3] Overexpression of these pumps is a major mechanism of multidrug resistance (MDR) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, as a single pump can often recognize and expel multiple classes of antibiotics.[4][5]
Q2: What is the proposed mechanism of action for 2,6-difluorobenzamide derivatives as efflux pump inhibitors?
A2: While initially investigated as inhibitors of the bacterial cell division protein FtsZ[6][7], certain 2,6-difluorobenzamide derivatives have shown potential as efflux pump inhibitors. The proposed mechanism involves the compound binding to the efflux pump, often in a competitive or non-competitive manner.[8] This binding event can either physically block the transport channel or induce a conformational change in the pump protein, which reduces its ability to bind and extrude antibiotic substrates.[8] The ultimate result is the restoration of the antibiotic's intracellular concentration and its antibacterial activity. Some studies suggest that the effectiveness of these compounds against Gram-negative bacteria is significantly enhanced in the presence of an EPI, indicating they are substrates for efflux pumps themselves.[9][10]
Q3: Which bacterial species and specific efflux pumps are the most relevant targets for these derivatives?
A3: The relevance of a target depends on the clinical challenge. Key targets include:
-
Staphylococcus aureus : The NorA efflux pump, a member of the Major Facilitator Superfamily (MFS), is a well-characterized pump that expels fluoroquinolones (e.g., ciprofloxacin) and various biocides.[3][11][12][13] It is a primary target for EPI development in this pathogen.
-
Pseudomonas aeruginosa : This opportunistic pathogen possesses multiple Resistance-Nodulation-Division (RND) family efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN.[5][14] These pumps confer broad-spectrum resistance, making them critical targets for overcoming MDR in P. aeruginosa infections.[15]
-
Escherichia coli : The AcrAB-TolC system is the principal MDR efflux pump in E. coli and is a model for RND-type pumps in Gram-negative bacteria.[16]
Part 2: Experimental Design & Key Protocols
Successful evaluation of a potential EPI requires careful experimental design and execution. This section provides validated, step-by-step protocols for the essential assays.
Preliminary Considerations & Experimental Planning
Q4: What are the critical first steps before I start testing my 2,6-difluorobenzamide derivative as an EPI?
A4: Before assessing synergy, you must characterize the intrinsic activity of your compound.
-
Determine the Minimum Inhibitory Concentration (MIC) of your derivative alone. This is crucial to ensure that the potentiation effect you observe later is not simply due to the compound's own antibacterial activity.[17][18] You should test this against your target bacterial strains.
-
Confirm the antibiotic resistance profile of your bacterial strains. Verify the MIC of the antibiotic you intend to potentiate (e.g., ciprofloxacin) against both a susceptible control strain and a resistant, pump-overexpressing strain.
-
Select appropriate controls. A known, published EPI for your target pump (e.g., reserpine or phenylalanine-arginine β-naphthylamide [PAβN]) should be used as a positive control to validate your assay setup.[4]
Q5: How do I design a robust experiment to demonstrate that my compound potentiates an antibiotic's activity?
A5: The gold-standard method is the "checkerboard" microdilution assay. This technique systematically tests various concentrations of your antibiotic and your potential EPI to identify synergistic interactions. The workflow below outlines this process.
Caption: Workflow for a checkerboard assay to test antibiotic potentiation.
Protocol: Checkerboard Microdilution Assay
This protocol is adapted from guidelines by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and standard laboratory practices.[17][18]
Materials:
-
96-well microtiter plates (sterile, clear, flat-bottom)
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in mid-log phase
-
Antibiotic stock solution (e.g., Ciprofloxacin)
-
2,6-difluorobenzamide derivative (EPI) stock solution
-
Known EPI control (e.g., PAβN)
Procedure:
-
Plate Setup:
-
Add 100 µL of MHB to all wells of the 96-well plate.
-
Create a 2-fold serial dilution of the antibiotic down the columns (e.g., column 12 to 2). Leave column 1 as an antibiotic-free control.
-
Create a 2-fold serial dilution of your EPI derivative across the rows (e.g., row H to B). Leave row A as an EPI-free control. This creates a matrix of concentrations.
-
-
Inoculum Preparation:
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells (e.g., well H12), which should only contain MHB.
-
-
Controls:
-
Row A: Serves as the MIC determination for the antibiotic alone.
-
Column 1: Serves as the MIC determination for the EPI derivative alone.
-
Growth Control: A well with bacteria and MHB only (no antibiotic or EPI).
-
Sterility Control: A well with MHB only.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 16-24 hours.[18]
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible bacterial growth.[17][19] This can be determined by visual inspection or by measuring the optical density (OD600) with a plate reader. The MIC of the antibiotic is recorded for each concentration of the EPI.
-
Protocol: Ethidium Bromide (EtBr) Efflux Assay
This assay directly measures the ability of your compound to block the efflux of a fluorescent substrate, ethidium bromide (EtBr). A functioning efflux pump will expel EtBr, resulting in low intracellular fluorescence. An effective EPI will block this process, causing EtBr to accumulate and fluorescence to increase.[20][21]
Caption: Step-by-step workflow for the ethidium bromide efflux assay.
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase (OD600 ≈ 0.6-0.8). Harvest the cells by centrifugation (e.g., 5000 rpm, 5 min, 4°C), wash twice with PBS, and resuspend in PBS to a final OD600 of 0.6.[22]
-
Loading:
-
To a cell suspension, add your 2,6-difluorobenzamide derivative at the desired concentration (e.g., 1/2 MIC).
-
Include controls: a no-inhibitor control (vehicle only) and a positive control using a known EPI like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which dissipates the proton motive force.[22]
-
Incubate at room temperature for a set time (e.g., 8 hours, protected from light) to allow for EtBr accumulation.[22]
-
-
Efflux Measurement:
-
After loading, centrifuge the cells, remove the supernatant, and resuspend in PBS.
-
Add a carbon source like glucose (final concentration ~25 mM) to energize the efflux pumps.[22]
-
Immediately place the sample in a fluorometer or fluorescence plate reader.
-
Measure the fluorescence emission (Excitation ~520 nm, Emission ~600 nm) over time (e.g., every minute for 30-40 minutes).[22]
-
-
Data Interpretation:
-
No Inhibitor: Fluorescence will decrease rapidly as EtBr is pumped out.
-
Effective EPI: Fluorescence will remain high or decrease slowly, indicating that efflux is blocked.
-
CCCP Control: Fluorescence should remain high, as the pumps are de-energized.
-
Part 3: Data Interpretation & Troubleshooting Guide
Q6: I have my checkerboard assay results. How do I quantify the synergy between my compound and the antibiotic?
A6: You need to calculate the Fractional Inhibitory Concentration Index (FICI). This is the standard method for quantifying synergy.
The formula is: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Where Drug A is the antibiotic and Drug B is your EPI derivative. The FICI is calculated for each well that shows growth inhibition. The lowest FICI value is reported.
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Q7: My MIC shift is not significant, or my FICI indicates indifference. What are the possible causes?
A7: This is a common issue. Consider the following possibilities:
-
Wrong Target: The bacterial strain you are using may not overexpress the specific efflux pump that your derivative targets. Test your compound on a panel of strains with known efflux pump expression profiles (e.g., wild-type, knockout, and overexpressor mutants).
-
Compound Instability: Your derivative may be unstable in the culture medium over the 16-24 hour incubation period. Consider testing stability with analytical methods like HPLC.
-
Insufficient Concentration: The concentrations tested may be too low to achieve effective inhibition. Ensure your concentration range is appropriate, typically centered around the compound's non-inhibitory concentrations.
-
Alternative Resistance Mechanisms: The strain's primary resistance mechanism may not be efflux. For example, high-level fluoroquinolone resistance often involves mutations in the target enzymes (DNA gyrase and topoisomerase IV) in addition to efflux.[4]
-
Compound Is Not an EPI: The derivative may simply not possess EPI activity against the tested pumps.
Q8: I am seeing inconsistent results in my EtBr efflux assay. What should I check?
A8: Reproducibility issues in fluorescence-based assays often stem from minor procedural variations.
-
Cell Density: Ensure the starting OD600 of your bacterial suspension is highly consistent between experiments. Variations in cell number will directly impact fluorescence readings.
-
Cell Viability: Use healthy, mid-log phase cells. Cells from the stationary phase may have altered membrane potential and pump activity.
-
Incomplete Washing: Residual EtBr or glucose in the resuspension buffer can affect the baseline fluorescence and the dynamics of efflux. Ensure washing steps are thorough.
-
Photobleaching: Minimize exposure of EtBr-loaded cells to light before and during the assay.
-
Temperature: Efflux pump activity is temperature-dependent.[23][24] Ensure all incubations and measurements are performed at a consistent, controlled temperature.
Q9: My compound shows significant intrinsic antibacterial activity (a low MIC). How does this affect the interpretation of my EPI assays?
A9: This complicates interpretation. If your compound is antibacterial on its own, a reduction in the antibiotic's MIC in a checkerboard assay could be an additive effect rather than true synergy via efflux inhibition. In this case, the EtBr efflux assay becomes critical. A positive result in the EtBr assay (i.e., increased fluorescence retention) provides direct evidence of pump inhibition, independent of the compound's bactericidal or bacteriostatic effects. When reporting checkerboard data for an active compound, it is essential to use the FICI calculation to properly distinguish between additive and synergistic effects.
References
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
An Update on Staphylococcus aureus NorA Efflux Pump Inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.). Retrieved January 17, 2026, from [Link]
-
Use of an Efflux Pump Inhibitor to Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Microbial Efflux Systems and Inhibitors: Approaches to Drug Discovery and the Challenge of Clinical Implementation. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). Retrieved January 17, 2026, from [Link]
-
The importance of efflux pumps in bacterial antibiotic resistance - Oxford Academic. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) An Update on Staphylococcus aureus NorA Efflux Pump Inhibitors - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Antibody-Based Inhibitors of the Staphylococcus aureus Multidrug Efflux Pump NorA. (n.d.). Retrieved January 17, 2026, from [Link]
-
Current advances in developing inhibitors of bacterial multidrug efflux pumps. (n.d.). Retrieved January 17, 2026, from [Link]
-
Current Advances in Developing Inhibitors of Bacterial Multidrug Efflux Pumps - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (n.d.). Retrieved January 17, 2026, from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa | Microbiology Spectrum. (n.d.). Retrieved January 17, 2026, from [Link]
-
Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Qeios. (n.d.). Retrieved January 17, 2026, from [Link]
-
Inhibitors of Efflux Pumps in Pseudomonas aeruginosa Potentiate the Activity of the Fluoroquinolone Antibacterial Levofloxacin | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved January 17, 2026, from [Link]
-
Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples. (n.d.). Retrieved January 17, 2026, from [Link]
-
Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo. (n.d.). Retrieved January 17, 2026, from [Link]
-
Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
A SIMPLE METHOD for ASSESSMENT of MDR BACTERIA for OVER-EXPRESSED EFFLUX PUMPS - The Open Microbiology Journal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. (n.d.). Retrieved January 17, 2026, from [Link]
-
Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design strategy of the novel 2,6-difluorobenzamide derivatives... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. (n.d.). Retrieved January 17, 2026, from [Link]
-
Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Discovery of multidrug efflux pump inhibitors with a novel chemical scaffold - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps | mBio. (n.d.). Retrieved January 17, 2026, from [Link]
-
Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]
-
Efflux pump inhibitor mechanism - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]
-
Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (n.d.). Retrieved January 17, 2026, from [Link]
-
Importance of Real-Time Assays to Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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- 3. Antibody-Based Inhibitors of the Staphylococcus aureus Multidrug Efflux Pump NorA - NYU TOV Licensing [license.tov.med.nyu.edu]
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Technical Support Center: Optimizing the Synthesis of 2,6-Difluoro-3-methylbenzamide
Welcome to the technical support resource for the synthesis of 2,6-Difluoro-3-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we aim to move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring both success and understanding in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most prevalent and practical methods for synthesizing this compound are:
-
Coupling Agent-Mediated Amidation: This involves the reaction of 2,6-Difluoro-3-methylbenzoic acid with an ammonia source (e.g., ammonia solution, ammonium chloride) in the presence of a coupling reagent. This is a highly versatile and common lab-scale method.
-
Controlled Hydrolysis of 2,6-Difluoro-3-methylbenzonitrile: This method involves the partial hydrolysis of the corresponding nitrile to the amide. This route is often favored in process chemistry and can be achieved under various conditions (acidic, basic, or even non-catalytic high-temperature water).[1][2]
Q2: My amidation reaction using a coupling reagent is giving a very low yield. What are the likely causes?
A2: Low yields in coupling reactions are a common issue stemming from several factors. The most critical are the deactivation of the carboxylic acid, side reactions involving the coupling reagent, and improper reaction conditions. A systematic approach to troubleshooting is essential.
Q3: What is the main side reaction to worry about when preparing the amide from the nitrile?
A3: The principal side reaction is the over-hydrolysis of the desired benzamide product to form the corresponding 2,6-Difluoro-3-methylbenzoic acid.[2] This is especially problematic under harsh hydrolytic conditions (e.g., high temperatures or prolonged reaction times).[1][2] In some extreme cases, such as non-catalytic hydrolysis in high-temperature water, further reaction can lead to decarboxylation.[2]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization from a suitable solvent system.[2] A crucial first step is to wash the crude product thoroughly to remove any residual acids, bases, or water-soluble byproducts from the coupling reagents.[2] Washing with water until the filtrate is neutral is highly recommended.[2] If stubborn impurities persist, column chromatography may be necessary.
Troubleshooting Guide: Amidation of 2,6-Difluoro-3-methylbenzoic Acid
This section addresses specific issues encountered when synthesizing the target molecule from its corresponding carboxylic acid.
Issue 1: Low Yield or Stalled Reaction
Question: I am attempting to synthesize this compound from the carboxylic acid and ammonium chloride using HBTU as a coupling reagent, but my yield is less than 20% and the reaction won't proceed to completion. What's going wrong?
Answer: This is a classic problem in peptide-style couplings. Several factors could be at play, often related to reagent choice, stoichiometry, and order of addition.
Causality & Solution Workflow:
-
Inadequate Acid Activation: The carboxylic acid must be activated by the coupling reagent before it can efficiently react with the amine. This is achieved by forming a highly reactive intermediate (e.g., an O-acylisourea derivative).
-
Guanidinium Byproduct Formation: A major culprit for low yields with uronium/aminium-based coupling reagents like HBTU is a side reaction where the amine nucleophile attacks the coupling reagent itself.[3] This forms a stable and unreactive guanidinium byproduct, consuming your amine and reducing the yield.[3]
-
Base Selection is Critical: The choice of base significantly impacts the extent of this side reaction.[3]
-
Problematic Base: Triethylamine (TEA) is a common choice but can facilitate the formation of the guanidinium byproduct.[3]
-
Recommended Base: A sterically hindered, weaker base like 2,6-lutidine or diisopropylethylamine (DIPEA) is preferable as it is less likely to promote the undesired side reaction.[3]
-
-
Order of Addition Matters: To minimize the reaction between the amine and the coupling reagent, pre-activation of the carboxylic acid is key.
-
Optimized Protocol: First, mix the carboxylic acid, coupling reagent (e.g., HBTU), and a hindered base (e.g., DIPEA) and allow them to stir for several minutes to form the active ester intermediate. Only then should you add your amine source.
-
dot
Caption: Troubleshooting workflow for low yield in amidation.
Optimized Protocol: Coupling Agent-Mediated Amidation
This protocol is designed to maximize yield by favoring the desired reaction pathway.
Materials:
-
2,6-Difluoro-3-methylbenzoic acid
-
HBTU (or similar uronium salt like HATU)[3]
-
Diisopropylethylamine (DIPEA)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-Difluoro-3-methylbenzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Pre-activation: Add HBTU (1.05 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This step is critical for forming the activated ester.
-
Amine Addition: Add ammonium chloride (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography.
| Parameter | Recommendation | Rationale |
| Coupling Agent | HBTU, HATU, COMU | Efficiently activate the carboxylic acid.[3][4] |
| Base | DIPEA, 2,6-Lutidine | Sterically hindered to prevent side reactions with the coupling agent.[3] |
| Solvent | Anhydrous DMF, CH₂Cl₂ | Aprotic polar solvents are standard for these coupling reactions. |
| Stoichiometry | Acid:Coupling:Base:Amine (1: 1.05: 2.5: 1.2) | Slight excess of reagents drives the reaction to completion. |
| Temperature | 0°C to Room Temp | Mild conditions preserve sensitive functional groups. |
Troubleshooting Guide: Controlled Hydrolysis of 2,6-Difluoro-3-methylbenzonitrile
This section focuses on challenges related to the partial hydrolysis of the nitrile starting material.
Issue 2: Formation of Carboxylic Acid Byproduct
Question: I am hydrolyzing 2,6-Difluoro-3-methylbenzonitrile to the amide, but I am getting a significant amount of the 2,6-Difluoro-3-methylbenzoic acid. How can I improve the selectivity for the amide?
Answer: This is the most common challenge in nitrile hydrolysis. The reaction proceeds in two steps: nitrile to amide, then amide to carboxylic acid. To stop at the amide, you must carefully control the reaction conditions to favor the first step while disfavoring the second.
dot
Caption: Sequential hydrolysis of nitrile to amide and acid.
Causality & Solution Strategies:
-
Kinetic Control: The hydrolysis of the amide to the carboxylic acid generally requires harsher conditions or longer reaction times than the hydrolysis of the nitrile to the amide.[1] Therefore, the key is precise kinetic control.
-
Solution: Strictly monitor the reaction's progress using TLC or HPLC. As soon as the starting nitrile is consumed, quench the reaction immediately to prevent the further hydrolysis of your product.[2]
-
-
Temperature Management: Higher temperatures accelerate both hydrolysis steps but may disproportionately favor the second step, leading to more acid byproduct.
-
Solution: Maintain the lowest effective temperature. For alkaline hydrolysis, temperatures around 70-80°C are often a good starting point to balance reaction rate and selectivity.[2]
-
-
Method Selection: Different hydrolysis methods offer varying levels of selectivity.
-
Alkaline Peroxide: Using hydrogen peroxide in an alkaline medium (e.g., with NaOH) can be highly selective for the amide and produce high yields, reportedly up to 95%.[2]
-
Non-Catalytic Hydrolysis: Using high-temperature liquid water (HTLW) is a "green" alternative that avoids catalyst waste.[1][5] However, it requires careful optimization of temperature and residence time in a high-pressure reactor to prevent over-hydrolysis.[1][2] A study on the closely related 2,6-difluorobenzonitrile found a 64% yield could be achieved at 250°C (523.15 K) with a 300-minute reaction time.[1]
-
Enzymatic Hydrolysis: For ultimate selectivity, nitrile hydratase enzymes can convert the nitrile to the amide with extremely high yields and virtually no acid byproduct formation.[2] This is an excellent but potentially more costly option.
-
Optimized Protocol: Alkaline Peroxide Hydrolysis
This method is often a good balance of yield, selectivity, and operational simplicity.
Materials:
-
2,6-Difluoro-3-methylbenzonitrile
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Ethanol or another suitable co-solvent
Procedure:
-
Setup: In a round-bottom flask equipped with a condenser and a dropping funnel, dissolve 2,6-Difluoro-3-methylbenzonitrile (1.0 eq) in a suitable solvent like ethanol.
-
Base Addition: Add an aqueous solution of NaOH (e.g., 2M).
-
Temperature Control: Heat the mixture to 70-80°C with vigorous stirring.
-
Peroxide Addition: Add 30% hydrogen peroxide dropwise via the dropping funnel, carefully controlling the rate of addition to manage any exotherm.
-
Reaction Monitoring: Monitor the reaction closely by TLC. The reaction is often complete within 1-3 hours.
-
Quenching & Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath. The product may precipitate. If not, carefully neutralize the mixture with dilute HCl to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.[2] Dry the product. If necessary, recrystallize from a suitable solvent like an ethanol/water mixture.
| Parameter | Recommendation | Rationale |
| Hydrolysis Agent | H₂O₂ / NaOH | Offers high selectivity and yield for the amide.[2] |
| Temperature | 70-80°C | Balances reaction rate with minimizing over-hydrolysis to the acid.[2] |
| Monitoring | TLC / HPLC | Essential for quenching the reaction at the right time to maximize amide yield.[2] |
| Workup | Neutralization & Washing | Critical for removing ionic impurities and residual base/acid.[2] |
References
- BenchChem. (n.d.). Side reactions to consider in the synthesis of benzamide derivatives.
- BenchChem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
- Wang, J., et al. (2012). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. The Journal of Chemical Thermodynamics, 54, 274-279.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,6-Difluorobenzamide.
-
MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Retrieved from [Link]
- Google Patents. (2006). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
-
El-Faham, A., & Albericio, F. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education, 91(11), 1969-1971. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
Troubleshooting low yield in 2,6-Difluoro-3-methylbenzamide synthesis
Technical Support Center: 2,6-Difluoro-3-methylbenzamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to help you optimize your synthetic protocols and achieve higher yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most direct and widely used laboratory method is the amidation of a 2,6-Difluoro-3-methylbenzoic acid derivative. This is typically achieved through one of two primary pathways:
-
From the Acid Chloride: 2,6-Difluoro-3-methylbenzoic acid is first converted to its more reactive acid chloride derivative, 2,6-Difluoro-3-methylbenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated or in situ generated acid chloride is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia, or an ammonium salt) to form the target amide.
-
Direct Coupling: The carboxylic acid is reacted directly with an ammonia source using a peptide coupling reagent. This method avoids the isolation of the often-sensitive acid chloride. Common coupling agents include carbodiimides like DCC or EDC, often used with additives like HOBt to improve efficiency.
Another, less common route, involves the hydrolysis of 2,6-Difluoro-3-methylbenzonitrile.[1]
Q2: What is a realistic target yield for this synthesis?
While yields are highly dependent on the specific protocol, scale, and purification method, a well-optimized laboratory synthesis starting from the corresponding benzoic acid can be expected to yield between 75% and 95%. Consistently achieving yields below this range suggests underlying issues with the reaction conditions or workup procedure.
Q3: What are the primary safety concerns for this synthesis?
Key hazards are associated with the reagents used to prepare the acid chloride and the starting materials themselves.
-
Thionyl Chloride (SOCl₂) and Oxalyl Chloride: These are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[2][3]
-
2,6-Difluoro-3-methylbenzoic acid: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3]
-
Pressure Build-up: The reaction of the acid with the chlorinating agent generates gaseous byproducts. The reaction vessel must be equipped with a proper gas outlet (e.g., a condenser leading to a bubbler or scrub) to prevent pressure build-up.
Troubleshooting Guide: Low Yield
Low product yield is the most frequently encountered problem. The following guide is structured to help you diagnose and resolve the root cause of this issue.
Problem 1: Low or Incomplete Conversion of Starting Material
If you observe a significant amount of unreacted 2,6-Difluoro-3-methylbenzoic acid or its acid chloride after the reaction, consider the following causes.
Q: My reaction stalls, leaving unreacted starting material. What went wrong?
A: This issue typically points to three areas: (1) inefficient activation of the carboxylic acid, (2) deactivation of the nucleophile (ammonia), or (3) suboptimal reaction conditions.
-
Cause 1.1: Incomplete Formation of the Acid Chloride.
-
Why it happens: The conversion of a carboxylic acid to an acid chloride can be sluggish if the reagents are impure or the temperature is too low. The two fluorine atoms ortho to the carbonyl group are electron-withdrawing, which can impact reactivity.[4]
-
How to fix it:
-
Reagent Quality: Use freshly opened or distilled thionyl chloride or oxalyl chloride.
-
Catalysis: For reactions with oxalyl chloride, a catalytic amount of N,N-Dimethylformamide (DMF) is often necessary.[5]
-
Temperature & Time: While the initial reaction may be started at room temperature, gentle heating (e.g., 40-60 °C) under reflux may be required to drive the reaction to completion. Monitor the reaction by quenching a small aliquot and analyzing via TLC or LC-MS.[6]
-
-
-
Cause 1.2: Hydrolysis of the Acid Chloride Intermediate.
-
Why it happens: Acyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to revert to the unreactive carboxylic acid.[4][7] This is a primary cause of yield loss.
-
How to fix it:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Procedural Control: If isolating the acid chloride, work quickly and minimize its exposure to atmospheric moisture. Often, it is best to generate the acid chloride and use it in situ for the subsequent amidation step.[5]
-
-
-
Cause 1.3: Deactivation of the Amine Nucleophile.
-
Why it happens: The reaction between an acid chloride and ammonia generates one equivalent of hydrochloric acid (HCl). This acid will protonate the ammonia nucleophile, converting it into the non-nucleophilic ammonium ion (NH₄⁺), effectively stopping the reaction.[7][9]
-
How to fix it:
-
Use of a Base: The reaction must be carried out with a base to neutralize the HCl as it forms. For aqueous ammonia, the excess ammonia itself can act as the base. In non-aqueous systems, a non-nucleophilic organic base like triethylamine or pyridine is typically added.[10]
-
Stoichiometry: Ensure at least two equivalents of ammonia are used: one to react with the acid chloride and one to act as the acid scavenger.
-
-
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting workflow for low starting material conversion.
Problem 2: Significant Formation of Impurities
The presence of byproducts complicates purification and reduces the overall yield.
Q: My crude product is impure. What are the likely side reactions?
A: Besides the reverted carboxylic acid from hydrolysis, other side reactions can occur depending on your specific conditions.
-
Cause 2.1: Over-reaction with the Amide Product.
-
Why it happens: While less common with primary amides, under harsh conditions or with certain coupling reagents, the newly formed amide can potentially react further.
-
How to fix it:
-
Control Stoichiometry: Use a modest excess of the aminating agent, but avoid a large excess of activating agents.
-
Temperature Control: Add the acid chloride slowly to a cooled solution of the amine to dissipate the heat of reaction and prevent side reactions.[7]
-
-
-
Cause 2.2: Impurities from Coupling Reagents.
-
Why it happens: When using carbodiimide coupling agents (like DCC or EDC), the urea byproduct can be difficult to remove. Additionally, side reactions like the formation of N-acylurea can occur, consuming the activated acid intermediate.[11]
-
How to fix it:
-
Additive Use: Including 1-hydroxybenzotriazole (HOBt) in the reaction mixture can suppress N-acylurea formation and improve the reaction rate.[7]
-
Purification: The dicyclohexylurea (DCU) byproduct from DCC is insoluble in most organic solvents and can be removed by filtration. The urea from EDC is water-soluble and can be removed with an aqueous workup.
-
-
Data Summary: Recommended Reaction Parameters
| Parameter | Acid Chloride Route | Direct Coupling Route | Rationale & Key Considerations |
| Solvent | Anhydrous DCM, THF, or Toluene | Anhydrous DMF, DCM, THF | Must be anhydrous to prevent hydrolysis.[8] Should dissolve starting materials. |
| Chlorinating Agent | SOCl₂ (1.2-1.5 eq.) or (COCl)₂ (1.2-1.5 eq.) | N/A | Use a slight excess to account for any trace moisture. |
| Catalyst | Catalytic DMF (for (COCl)₂) | N/A | Activates oxalyl chloride. |
| Coupling Reagent | N/A | EDC or DCC (1.1-1.3 eq.) | Activates the carboxylic acid for direct amidation. |
| Additive | N/A | HOBt or HOAt (1.1-1.3 eq.) | Suppresses side reactions and accelerates coupling.[7] |
| Amine Source | Aq. NH₃, NH₄OH, or NH₃(g) | NH₄Cl (with a base) | Ensure at least 2 equivalents are effectively present. |
| Base | Triethylamine or Pyridine (if not using excess NH₃) | Triethylamine or DIPEA (2-3 eq.) | Crucial for neutralizing acid byproduct.[9] |
| Temperature | 0 °C to RT for amidation; RT to 60 °C for acid chloride formation. | 0 °C to RT | Exothermic reaction; initial cooling is important for control. |
Problem 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, yield can be lost during the workup and purification stages.
Q: I'm losing a lot of product during purification. How can I improve my recovery?
A: Product loss is often due to solubility issues during extraction or crystallization.
-
Cause 3.1: Product Loss During Aqueous Workup.
-
Why it happens: this compound has some water solubility. Multiple extractions with a small volume of organic solvent are less efficient than fewer extractions with a larger volume.
-
How to fix it:
-
Solvent Choice: Use an appropriate extraction solvent like ethyl acetate or dichloromethane.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.[1]
-
Back-Extraction: After the initial separation, re-extract the aqueous layer at least 2-3 times with fresh organic solvent to recover dissolved product.
-
-
-
Cause 3.2: Poor Crystallization Recovery.
-
Why it happens: Choosing the wrong solvent system for recrystallization can lead to either no crystal formation or the product "oiling out."
-
How to fix it:
-
Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexanes). An ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[7]
-
-
Experimental Protocols
Protocol 1: Synthesis via the Acid Chloride (In Situ)
-
Setup: Under a nitrogen atmosphere, add 2,6-Difluoro-3-methylbenzoic acid (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a bubbler), and a dropping funnel.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe.
-
Acid Chloride Formation: Add thionyl chloride (1.2 eq.) dropwise at room temperature. Stir for 2-4 hours, or until gas evolution ceases and the reaction appears complete by TLC analysis of a quenched aliquot.
-
Amidation: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of aqueous ammonium hydroxide (2.5 eq.) in DCM. Add this solution slowly to the acid chloride mixture via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualization of the Synthetic Pathway
Sources
- 1. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 2,6-Difluoro-3-methylbenzoic acid | C8H6F2O2 | CID 2774142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ncert.nic.in [ncert.nic.in]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Preventing the Decomposition of 2,6-Difluoro-3-methylbenzamide
Welcome to the technical support center for 2,6-Difluoro-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to prevent the decomposition of this compound during your experiments. Our goal is to ensure the integrity and reliability of your results by maintaining the stability of this compound.
Core Stability Profile of this compound
This compound is a robust molecule under standard storage and handling conditions. However, like many substituted benzamides, it is susceptible to degradation under specific environmental pressures. The primary modes of decomposition are hydrolysis , thermal degradation , and photodecomposition . Understanding the mechanisms behind these degradation pathways is the first step toward effective prevention.
Safety data sheets indicate that the compound is stable under normal conditions but is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents[1]. Thermal decomposition can generate hazardous substances, including carbon oxides, hydrogen fluoride, and nitrogen oxides[1][2].
Troubleshooting Guide: Hydrolytic Decomposition
Hydrolysis of the amide bond is a principal concern, leading to the formation of 2,6-difluoro-3-methylbenzoic acid and ammonia. This process is significantly influenced by pH.
Frequently Asked Questions (FAQs) - Hydrolysis
Q1: At what pH is this compound most stable?
A1: Benzamides, as a class, generally exhibit greater stability in acidic to neutral aqueous solutions (pH 1-7)[3][4]. Degradation is significantly accelerated under alkaline (basic) conditions (pH > 8) due to the increased concentration of the nucleophilic hydroxide ion, which readily attacks the carbonyl carbon of the amide group[3]. For optimal stability, maintaining a pH below 7 is recommended.
Q2: I suspect my sample has hydrolyzed. How can I confirm this?
A2: The primary hydrolysis product is 2,6-difluoro-3-methylbenzoic acid. You can detect its presence using analytical techniques such as High-Performance Liquid Chromatography (HPLC), where a new peak corresponding to the more polar carboxylic acid will appear, typically with a shorter retention time than the parent amide. Mass spectrometry can confirm the identity of this new peak.
Q3: What are the best practices for preparing aqueous solutions of this compound to minimize hydrolysis?
A3:
-
Use Buffered Solutions: Employ a buffer system to maintain a stable acidic to neutral pH. A phosphate or citrate buffer in the pH range of 4-6 is a good starting point.
-
Avoid Basic Buffers: Buffers such as borate or carbonate, which create an alkaline environment, should be avoided.
-
Fresh is Best: Prepare aqueous solutions fresh for each experiment whenever possible. If storage is necessary, keep solutions refrigerated (2-8 °C) and protected from light.
-
Solvent Consideration: If the experimental design allows, consider using a co-solvent system with a non-aqueous solvent like ethanol or propylene glycol to reduce the concentration of water and thereby slow the rate of hydrolysis[5].
Experimental Protocol: pH Stability Assessment
This protocol outlines a method to determine the optimal pH for your specific experimental conditions.
-
Prepare a series of buffered solutions across a pH range (e.g., pH 3, 5, 7, 9, and 11).
-
Dissolve a known concentration of this compound in each buffered solution.
-
Incubate the solutions at your experimental temperature.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the aliquots by HPLC to quantify the remaining percentage of this compound and the formation of 2,6-difluoro-3-methylbenzoic acid.
-
Plot the percentage of intact amide versus time for each pH to determine the degradation rate and identify the pH of maximum stability.
Visualizing Hydrolytic Decomposition
Caption: Hydrolysis of this compound under different pH conditions.
Troubleshooting Guide: Thermal Decomposition
Elevated temperatures can induce the decomposition of this compound, leading to the formation of various byproducts and a loss of sample integrity.
Frequently Asked Questions (FAQs) - Thermal Stability
Q1: What is the recommended maximum temperature for handling this compound?
Q2: What are the expected thermal decomposition products?
A2: Upon significant heating, thermal decomposition is expected to generate carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF)[1][2]. In high-temperature water, over-hydrolysis to 2,6-difluorobenzoic acid can be followed by decarboxylation to yield m-difluorobenzene[6].
Q3: How can I mitigate thermal decomposition during my experiments?
A3:
-
Temperature Control: Use precisely controlled heating equipment such as oil baths, heating blocks, or temperature-controlled reaction vessels.
-
Inert Atmosphere: If high temperatures are unavoidable, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Minimize Heating Time: Limit the duration of heating to the minimum required for the reaction to proceed.
-
Solvent Choice: When performing reactions in a solvent, ensure the chosen solvent has a boiling point appropriate for the desired reaction temperature to avoid localized overheating.
Visualizing the Thermal Degradation Pathway
Caption: Potential thermal decomposition pathways for this compound.
Troubleshooting Guide: Photodecomposition
Exposure to light, particularly ultraviolet (UV) radiation, can be a source of degradation for many aromatic compounds, including fluorinated pharmaceuticals.
Frequently Asked Questions (FAQs) - Photostability
Q1: Is this compound sensitive to light?
A1: While specific photostability studies on this compound are limited, research on other fluorinated aromatic compounds suggests a potential for photodegradation[7]. The presence of fluorine atoms on the aromatic ring can influence the molecule's susceptibility to photolytic cleavage, which may include defluorination[7][8]. Therefore, it is prudent to assume the compound is light-sensitive and take appropriate precautions.
Q2: What are the potential products of photodecomposition?
A2: Photodegradation of fluorinated pharmaceuticals can lead to a variety of products. Possible reactions include cleavage of the C-F bond to release fluoride ions, and modifications to the amide group or the aromatic ring[7][8]. The exact products would depend on the wavelength of light and the solvent system used.
Q3: How can I protect my samples from photodecomposition?
A3:
-
Use Amber Glassware: Always store and handle solutions of this compound in amber-colored glass vials or flasks to block UV and visible light.
-
Wrap in Foil: For clear glass containers, wrap them securely in aluminum foil to provide a light barrier.
-
Work in a Dimly Lit Area: When handling the compound or its solutions, minimize exposure to direct laboratory lighting.
-
UV-Filtering Films: For experiments requiring visual monitoring, consider using containers with UV-filtering films.
-
Inclusion of Photostabilizers: In formulation studies, the addition of UV-absorbing excipients, such as benzophenones, can help protect the active compound from photodegradation[9].
Data Summary: Factors Influencing Stability
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Alkaline (pH > 8) | Acidic to Neutral (pH 4-7) | Minimizes base-catalyzed hydrolysis of the amide bond[3]. |
| Temperature | Prolonged exposure to high heat | Store at recommended temperatures (cool, dry place); use controlled heating for reactions. | Prevents thermal decomposition into gaseous byproducts and other degradants[1][2][6]. |
| Light | Direct sunlight or UV radiation | Store and handle in amber glassware or foil-wrapped containers. | Prevents potential photodecomposition pathways, including defluorination[7][8]. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents | Use inert materials and solvents. | Avoids chemical reactions that can lead to degradation[1]. |
Concluding Remarks
By understanding and controlling the key factors of pH, temperature, and light exposure, the decomposition of this compound can be effectively prevented. Implementing the troubleshooting strategies and experimental protocols outlined in this guide will help ensure the stability of your compound and the accuracy of your scientific findings. For further assistance, please consult the references provided or contact your chemical supplier's technical support.
References
-
Buna, M., Aaron, J. J., Prognon, P., & Mahuzier, G. (1996). Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine. Analyst, 121(11), 1551–1556. [Link]
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(PDF) Thermal, spectroscopic and DFT studies of solid benzamide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019). Nature. [Link]
-
Computed pseudo-first order rate constants for hydrolysis of 1 + . a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
How to prevent hydrolysis in a drug. (n.d.). Quora. Retrieved January 17, 2026, from [Link]
-
Bhat, A. P., Pomerantz, W. C. K., & Arnold, W. A. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
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Morimura, T., Nobuhara, Y., & Matsukura, H. (1997). Photodegradation Products of a New Antibacterial Fluoroquinolone Derivative, Orbifloxacin, in Aqueous Solution. Chemical and Pharmaceutical Bulletin, 45(2), 373–377. [Link]
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Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. (2023). MDPI. [Link]
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Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. (2023). MDPI. [Link]
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Rosa, G. R., et al. (n.d.). Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability. ResearchGate. Retrieved January 17, 2026, from [Link]
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Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2014). Crystal Growth & Design, 14(7), 3594–3602. [Link]
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The Effect of Potato Seed Treatment on the Chemical Composition of Tubers and the Processing Quality of Chips Assessed Immediately After Harvest and After Long-Term Storage of Tubers. (2024). MDPI. [Link]
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved January 17, 2026, from [Link]
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Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. (2021). Communications Chemistry, 4(1), 138. [Link]
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Benzamide is less easily hydrolysed than methyl benzoate. Why. (2020). Chem Zipper. [Link]
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Morimura, T., Nobuhara, Y., & Matsukura, H. (1997). Photodegradation products of a new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution. Chemical & Pharmaceutical Bulletin, 45(2), 373–377. [Link]
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Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. (2024). Environmental Toxicology and Chemistry. [Link]
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Technical Support Center: Scaling Up the Synthesis of 2,6-Difluoro-3-methylbenzamide
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2,6-Difluoro-3-methylbenzamide. As a critical intermediate in pharmaceutical development, achieving a scalable, high-yield, and high-purity synthesis is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, moving beyond simple step-by-step instructions to explain the fundamental causality behind each experimental choice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for designing a robust and scalable synthesis campaign.
Q1: What are the most viable synthetic routes for converting 2,6-Difluoro-3-methylbenzoic acid to the primary amide?
A1: There are two primary, industrially viable routes starting from the parent carboxylic acid:
-
The Acyl Chloride Pathway: This is a classic, robust two-step method. The carboxylic acid is first activated by converting it to 2,6-Difluoro-3-methylbenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then reacted with an ammonia source (e.g., aqueous ammonium hydroxide) to form the final amide. This method is often favored for its cost-effectiveness and high conversion rates.
-
The Direct Coupling Pathway: This one-pot method uses a coupling agent to facilitate the direct formation of the amide bond between the carboxylic acid and an ammonia source. Common coupling reagents include carbodiimides like DCC or EDC, as well as uronium/phosphonium salts like HATU or PyBOP.[1][2] This approach avoids the handling of harsh chlorinating agents and can be performed under milder conditions, but the reagents are typically more expensive.[2]
Q2: Why is the direct reaction of 2,6-Difluoro-3-methylbenzoic acid with ammonia by heating not recommended for scale-up?
A2: While it is possible to form an amide by heating a carboxylic acid with ammonia, this is generally an inefficient and low-yielding process.[3] The primary obstacle is a competing acid-base reaction. The carboxylic acid (an acid) will readily donate a proton to ammonia (a base) to form a stable ammonium carboxylate salt.[4][5] To drive the reaction towards the amide, this salt must be dehydrated at very high temperatures (often >170-200°C).[3] Such harsh conditions can lead to thermal decomposition of the starting material and product, resulting in a complex impurity profile and making this route impractical for producing high-purity material at scale.
Q3: What are the key advantages of using a coupling agent over the acyl chloride method?
A3: The main advantages of using coupling agents are milder reaction conditions and a simplified one-pot procedure.[1] The acyl chloride pathway requires handling highly corrosive and moisture-sensitive reagents like thionyl chloride, which also produces HCl gas as a byproduct.[6] Coupling reactions can often be run at or near room temperature and are more tolerant of a wider range of functional groups.[2] However, for a simple primary amide synthesis at scale, the higher cost of coupling agents and the need to remove their byproducts (e.g., dicyclohexylurea from DCC) often make the acyl chloride route more economically attractive.
Q4: What is the primary impurity I should expect, and how does it form?
A4: The most common and persistent impurity is the starting material itself, 2,6-Difluoro-3-methylbenzoic acid . Its presence in the final product typically results from two main sources:
-
Incomplete Reaction: If the initial activation step (either to the acyl chloride or with a coupling agent) is incomplete, unreacted carboxylic acid will carry through the process.
-
Hydrolysis: The acyl chloride intermediate is highly susceptible to hydrolysis. Any exposure to moisture during its formation or prior to the addition of ammonia will revert it back to the carboxylic acid. Similarly, the final amide product can undergo hydrolysis back to the carboxylic acid under harsh acidic or basic conditions during work-up, though this is less common under standard protocols.[7]
Q5: Which analytical techniques are best for monitoring reaction progress and final product purity?
A5: A combination of techniques is recommended. For real-time reaction monitoring, Thin Layer Chromatography (TLC) is invaluable for quickly assessing the consumption of the starting carboxylic acid. For quantitative analysis of purity and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[8] It can effectively separate the non-polar amide product from the more polar carboxylic acid starting material. For structural confirmation and identification of unknown byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS are highly effective.[8][9]
Section 2: Recommended Experimental Protocol (Acyl Chloride Route)
This protocol describes a reliable and scalable two-step synthesis of this compound from its corresponding carboxylic acid.
Workflow Overview
Step-by-Step Methodology
Step A: Synthesis of 2,6-Difluoro-3-methylbenzoyl chloride
-
Preparation: Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (or nitrogen inlet). Ensure all glassware is thoroughly oven-dried to remove any trace moisture.
-
Reagent Addition: To the flask, add 2,6-Difluoro-3-methylbenzoic acid (1.0 eq) and a suitable anhydrous solvent such as toluene or dichloromethane (DCM) (approx. 5-10 mL per gram of acid). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Chlorination: While stirring, slowly add thionyl chloride (SOCl₂) (1.2–1.5 eq) to the suspension at room temperature. The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas. (Caution: Perform this step in a well-ventilated fume hood).
-
Reaction: Heat the mixture to reflux (for toluene, ~80-90°C) and maintain for 2-4 hours. The reaction is typically complete when the solution becomes clear and gas evolution ceases.
-
Monitoring: Monitor the reaction by TLC by quenching a small aliquot with methanol. The formation of the methyl ester spot (which runs higher than the acid) indicates the presence of the acyl chloride. The reaction is complete when the starting acid spot is no longer visible.
-
Solvent Removal: Once complete, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2,6-Difluoro-3-methylbenzoyl chloride is a liquid or low-melting solid and is typically used immediately in the next step without further purification.
Step B: Amidation and Purification
-
Preparation: In a separate flask, cool an excess of concentrated aqueous ammonium hydroxide (NH₄OH, 28-30%) (~10-20 eq) in an ice-water bath (0-5°C).
-
Amidation: Dissolve the crude acyl chloride from Step A in a minimal amount of an anhydrous, water-miscible solvent like THF or acetone. Slowly add this solution dropwise to the cold, vigorously stirring ammonium hydroxide solution. A thick white precipitate of the amide will form immediately.
-
Digestion: After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1-2 hours to ensure the complete reaction.
-
Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This is critical to remove any unreacted acid and ammonium salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Purification: The primary method for purification is recrystallization.[7] A common solvent system is an ethanol/water or isopropanol/water mixture. Dissolve the crude amide in a minimal amount of hot alcohol, then slowly add water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the pure crystals and dry them under vacuum.
Section 3: Troubleshooting Guide
This guide addresses specific, common problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Issue 1: Low Yield or No Product Formation
-
Question: My reaction has a very low yield, and I've mostly recovered the starting carboxylic acid. What are the likely causes?
-
Answer: This issue almost always points to a failure in the activation step (Step A).
| Probable Cause | Scientific Explanation | Recommended Solution |
| Moisture Contamination | Thionyl chloride reacts violently with water to form HCl and SO₂, rendering it inactive. Any moisture in the glassware, solvent, or starting material will consume the reagent before it can form the acyl chloride.[10] | Rigorously dry all glassware in an oven ( >120°C) and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous grade solvents. If the starting acid is suspect, dry it in a vacuum oven before use. |
| Insufficient Thionyl Chloride | An insufficient stoichiometric amount will lead to incomplete conversion. Although 1.0 equivalent is theoretically enough, a slight excess is used to drive the reaction to completion and account for any minor moisture. | Use at least 1.2 equivalents of thionyl chloride. For scale-up processes where losses are more significant, up to 1.5 equivalents may be necessary. |
| Inadequate Reaction Time/Temp | The conversion to the acyl chloride is not instantaneous and requires thermal energy to proceed at a reasonable rate. | Ensure the reaction is heated to a gentle reflux for a minimum of 2 hours. Use TLC analysis on a quenched aliquot to confirm the complete consumption of the starting material before proceeding. |
Issue 2: Final Product is Contaminated with Starting Material
-
Question: My final product shows a significant peak for 2,6-Difluoro-3-methylbenzoic acid by HPLC. How can I remove this impurity?
-
Answer: This is the most common purity issue. It arises from either an incomplete reaction or hydrolysis of the acyl chloride intermediate.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Incomplete Acyl Chloride Formation | If the initial activation is not driven to completion, the unreacted carboxylic acid will precipitate as its ammonium salt during the amidation step and contaminate the product. | Follow the solutions in "Issue 1" to ensure complete conversion. |
| Premature Quenching/Hydrolysis | Adding the acyl chloride to the ammonia solution too quickly can cause localized heating, potentially leading to side reactions. If the acyl chloride is exposed to atmospheric moisture for too long before amidation, it will hydrolyze back to the acid. | Add the acyl chloride solution slowly and dropwise to a cold and vigorously stirred solution of ammonium hydroxide. Use the crude acyl chloride immediately after its preparation. |
| Ineffective Work-up | The carboxylic acid is acidic, while the amide is neutral. This difference in chemical properties can be exploited for purification. | During the work-up, after filtering the crude product, re-slurry the solid in a dilute solution of sodium bicarbonate (5% w/v). The basic solution will deprotonate the acidic carboxylic acid impurity, forming a water-soluble sodium salt that can be washed away. Filter and wash again with pure water to remove residual bicarbonate. |
Issue 3: Difficulties During Isolation and Recrystallization
-
Question: My product is difficult to filter, or it oils out during recrystallization instead of forming crystals. What can I do?
-
Answer: These physical isolation issues are often related to residual impurities or an improper choice of solvent and cooling conditions.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Fine, Colloidal Precipitate | Very rapid precipitation during the amidation step can lead to very fine particles that clog filter paper and are difficult to wash effectively. | After the initial precipitation, allow the slurry to "digest" or stir for an extended period (1-2 hours). This allows smaller particles to aggregate into larger, more easily filterable crystals (a process known as Ostwald ripening). |
| "Oiling Out" During Recrystallization | This occurs when the solution becomes supersaturated while the temperature is still above the melting point of the solute. Impurities can also suppress the melting point and inhibit crystallization. | Ensure the product is reasonably pure before attempting recrystallization (use the bicarbonate wash). When adding the anti-solvent (water), add it dropwise to the hot solution until the first sign of persistent cloudiness, then add a few drops of the primary solvent (ethanol) to redissolve it. Do not add too much anti-solvent. Allow the solution to cool slowly without disturbance. Scratching the inside of the flask with a glass rod can help initiate nucleation. |
Section 4: Critical Process Parameters Summary
The table below summarizes the key parameters for the acyl chloride route and their impact on the process.
| Parameter | Recommended Range | Rationale & Impact on Yield/Purity |
| Thionyl Chloride (eq) | 1.2 – 1.5 | <1.2 eq: Risks incomplete conversion, leading to low yield and acid impurity. >1.5 eq: Unnecessary excess, increases cost and waste. |
| Activation Temp (°C) | 80 – 90 (Toluene) | Too low: Slow and incomplete reaction. Too high: Potential for side reactions, though this specific substrate is relatively stable. |
| Amidation Temp (°C) | 0 – 10 | Too high: Can increase hydrolysis of the acyl chloride and risk side reactions with the amide product. Maintaining a low temperature is critical for high purity. |
| NH₄OH (eq) | >10 | A large excess is required to neutralize the HCl formed during the reaction (from the acyl chloride) and to act as the nucleophile, driving the reaction to completion. |
| Final Product Wash | Wash with H₂O to pH ~7 | Crucial for purity. Removes water-soluble byproducts like ammonium chloride and unreacted ammonium hydroxide. An optional bicarbonate wash can specifically remove the carboxylic acid impurity. |
References
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Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Online] Available at: [Link][4]
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Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Online] Available at: [Link][1]
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Fisher Scientific. (n.d.). Amide Synthesis. [Online] Available at: [Link][2]
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Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Online] Available at: [Link][3]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Online] Available at: [Link]
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U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. [Online] Available at: [Link][9]
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Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [YouTube] Available at: [Link][6]
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Validation & Comparative
A Comparative Guide to FtsZ Inhibitors: Benchmarking 2,6-Difluoro-3-methylbenzamide and its Analogs Against Key Competitors
In the global fight against antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a promising and still clinically unexploited target.[1][2][3] FtsZ, a prokaryotic homolog of eukaryotic tubulin, is essential for bacterial cytokinesis, forming the Z-ring that initiates cell division.[4][5] Its inhibition leads to filamentation and ultimately bacterial cell death, offering a novel mechanism of action against multidrug-resistant pathogens.[3][6] This guide provides an in-depth, objective comparison of a key structural class of FtsZ inhibitors, the 2,6-difluorobenzamides, with a focus on the foundational scaffold of 2,6-Difluoro-3-methylbenzamide, against other well-characterized FtsZ inhibitors such as the advanced clinical candidate TXA709 and the natural product Berberine.
The Rise of Benzamides: A Focus on the 2,6-Difluoro Scaffold
The 2,6-difluorobenzamide core is a cornerstone in the development of potent FtsZ inhibitors.[7][8][9] This is exemplified by the well-studied compound PC190723, a 2,6-difluoro-3-methoxybenzamide derivative, which has demonstrated significant efficacy, particularly against Staphylococcus aureus.[10][11] The fluorine atoms on the benzamide ring are crucial for activity, contributing to a non-planar conformation that is favorable for binding to the allosteric site of FtsZ, located in the interdomain cleft.[12] this compound represents a fundamental structure within this class, and understanding its conceptual performance is key to appreciating the advancements in this chemical series.
Mechanism of Action: Stabilization of the FtsZ Polymer
Unlike inhibitors that target the GTP-binding site, the 2,6-difluorobenzamide derivatives, including PC190723 and by extension this compound, act as stabilizers of the FtsZ polymer.[11] They bind to a site on FtsZ that is analogous to the taxol-binding site on tubulin.[11] This stabilization of FtsZ filaments disrupts the dynamic nature of the Z-ring, which is essential for its proper function in cell division.[11] This mechanism of action is distinct from many other antibacterial agents and provides a key advantage in overcoming existing resistance mechanisms.
Comparative Performance Analysis
A direct comparison of FtsZ inhibitors requires a multi-faceted approach, looking at their biochemical potency (IC50), their whole-cell activity (MIC), and their spectrum of activity. The following table summarizes key data for representative FtsZ inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Inhibitor | Chemical Class | Target FtsZ (Organism) | IC50 (GTPase Assay) | Bacterial Strain(s) | MIC (µg/mL) | Key Findings & References |
| PC190723 | 2,6-Difluorobenzamide | S. aureus | 55 nM | S. aureus (MSSA & MRSA) | 0.5 - 1.0 | Potent anti-staphylococcal activity.[13] |
| TXA709 (Prodrug of TXA707) | 2,6-Difluorobenzamide | S. aureus | Not directly reported for TXA709 | S. aureus (MRSA) | 0.12 (for active form TXA707) | Orally bioavailable prodrug with enhanced pharmacokinetics.[14][15] |
| Berberine | Natural Product (Isoquinoline Alkaloid) | E. coli | 16.01 ± 5.0 µM | E. coli | 32 - 128 | Broad-spectrum but weaker activity, often subject to efflux.[16][17] |
| Berberine Derivatives (9-phenoxyalkyl) | Modified Natural Product | S. aureus | 37.8 - 63.7 µM | S. aureus (MRSA) | 2 - 8 | Improved potency over the parent compound.[4][18] |
In-Depth Look at Key FtsZ Inhibitors
The 2,6-Difluorobenzamide Class: PC190723 and TXA709
PC190723 has been a benchmark for FtsZ inhibitors, with potent and selective activity against staphylococci.[19] However, its development has been hampered by poor pharmacokinetic properties.[10] This led to the development of prodrugs, with TXA709 being a promising clinical candidate.[20][21] TXA709 is converted in the body to its active form, TXA707, which exhibits potent bactericidal activity against a range of S. aureus strains, including those resistant to current standard-of-care drugs.[14][15] The 2,6-difluorobenzamide scaffold is central to the activity of these compounds.[7][8][9]
Berberine: A Natural Product with Broad-Spectrum Potential
Berberine, a plant alkaloid, represents a different chemical class of FtsZ inhibitors.[17][22] It has been shown to inhibit FtsZ polymerization and GTPase activity.[17] While it exhibits broad-spectrum activity, its potency is generally lower than the synthetic benzamides, and it is often a substrate for bacterial efflux pumps, which can limit its effectiveness.[16] Structure-activity relationship studies have led to the development of more potent berberine derivatives.[4][18]
Resistance Mechanisms: A Critical Consideration
The development of resistance is a key challenge for any new antimicrobial agent. For the 2,6-difluorobenzamide class, resistance in S. aureus has been linked to point mutations in the ftsZ gene, particularly those that alter the inhibitor's binding site in the interdomain cleft.[19] The intrinsic resistance of some bacterial species, such as enterococci and streptococci, to PC190723 has been attributed to key amino acid differences in their FtsZ proteins that prevent effective binding.[23] For berberine, a primary mechanism of resistance is its extrusion from the bacterial cell by multidrug resistance efflux pumps.[16]
Experimental Protocols for FtsZ Inhibitor Evaluation
To ensure the scientific integrity of comparative data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the key assays used in the characterization of FtsZ inhibitors.
FtsZ Polymerization Assay (Light Scattering)
This assay directly monitors the assembly of FtsZ protofilaments in real-time by measuring the increase in light scattered at a 90-degree angle as polymers form.
Protocol:
-
Reaction Setup: In a quartz cuvette, combine purified FtsZ protein in a suitable polymerization buffer (e.g., MES or HEPES with KCl and MgCl2).
-
Inhibitor Addition: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the FtsZ solution and pre-incubate for a defined period at a controlled temperature (e.g., 30°C).
-
Initiation of Polymerization: Initiate the reaction by adding a saturating concentration of GTP.
-
Data Acquisition: Immediately begin monitoring the change in light scattering over time using a fluorometer or a dedicated light scattering instrument.
-
Data Analysis: The initial rate of polymerization or the extent of polymerization at a specific time point is used to determine the inhibitory effect of the compound.
FtsZ GTPase Activity Assay
FtsZ exhibits GTPase activity that is coupled to its polymerization. This assay measures the rate of GTP hydrolysis, which is an indicator of FtsZ's dynamic activity.
Protocol:
-
Reaction Setup: In a 96-well plate, set up reactions containing purified FtsZ protein, the test compound at various concentrations, and a reaction buffer.
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the protein.
-
Initiation of Reaction: Start the reaction by adding GTP.
-
Phosphate Detection: After a defined incubation period at a controlled temperature (e.g., 37°C), stop the reaction and quantify the amount of inorganic phosphate (Pi) released. A common method is the malachite green assay, where a colored complex forms with free phosphate, which can be measured spectrophotometrically.[8][24]
-
Data Analysis: Calculate the percentage of GTPase inhibition at each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and reproducible technique.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium from a fresh culture.
-
Serial Dilution of Inhibitor: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of FtsZ inhibitors and the experimental workflows for their evaluation.
Caption: Mechanism of action of 2,6-difluorobenzamide FtsZ inhibitors.
Caption: A generalized workflow for the discovery and evaluation of FtsZ inhibitors.
Conclusion
The 2,6-difluorobenzamide scaffold, as represented by the foundational this compound structure and its advanced derivatives like PC190723 and TXA709, stands as a highly promising class of FtsZ inhibitors. Their mechanism of action, which involves the stabilization of the FtsZ polymer, offers a distinct advantage in the development of new antibacterial agents. While natural products like berberine also target FtsZ, the synthetic benzamides have so far demonstrated superior potency and specificity, particularly against Gram-positive pathogens. The continued development of FtsZ inhibitors, with a focus on improving pharmacokinetic properties and overcoming resistance, holds significant promise for addressing the urgent threat of antimicrobial resistance. The experimental methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other novel antibacterial candidates.
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The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI. [Link]
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The development of FtsZ inhibitors as potential antibacterial agents. PubMed. [Link]
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The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation. PubMed Central. [Link]
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An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. PubMed Central. [Link]
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Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine. PubMed Central. [Link]
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Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. PubMed Central. [Link]
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Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. PubMed Central. [Link]
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Berberine targets assembly of Escherichia coli cell division protein FtsZ. PubMed. [Link]
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Berberine Targets Assembly of Escherichia coli Cell Division Protein FtsZ. Biochemistry. [Link]
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Unveiling Berberine analogues as potential inhibitors of Escherichia coli FtsZ through machine learning molecular docking and molecular dynamics approach. ResearchGate. [Link]
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TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus. National Institutes of Health. [Link]
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FtsZ as a novel target for antibiotics development: Promises and challenges. PubMed Central. [Link]
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Screening and Development of New Inhibitors of FtsZ from M. Tuberculosis. PubMed Central. [Link]
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Virtual screening of potential inhibitor against FtsZ protein from Staphylococcus aureus. National Center for Biotechnology Information. [Link]
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IC 50 values and antibacterial activity for the nine FtsZ inhibitors synthesized a. ResearchGate. [Link]
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Pipeline. TAXIS Pharmaceuticals. [Link]
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Berberine targets assembly of Escherichia coli cell division protein FtsZ. Semantic Scholar. [Link]
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Unveiling the Target: A Comparative Guide to Validating 2,6-Difluoro-3-methylbenzamide Engagement
For Immediate Release
[City, State] – January 17, 2026 – In the landscape of modern drug discovery, the precise validation of a compound's interaction with its intended biological target is a critical determinant of its therapeutic potential and a cornerstone of successful drug development. This guide provides a comprehensive overview of methodologies to confirm the target engagement of 2,6-Difluoro-3-methylbenzamide, a novel benzamide derivative. While the specific biological target of this compound is not publicly disclosed, this document will explore established and cutting-edge techniques for target validation, drawing comparisons with alternative approaches and providing detailed experimental frameworks applicable to a range of potential protein classes.
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols to rigorously assess the binding and functional interaction of this compound with its putative target.
The Imperative of Target Engagement Validation
The journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges, with a significant portion of drug candidates failing due to a lack of efficacy or unforeseen toxicity. A primary contributor to these failures is an incomplete understanding of the compound's mechanism of action, beginning with the fundamental question: does the compound bind to its intended target in a biologically relevant context?
Confirming target engagement is paramount for:
-
Establishing a clear mechanism of action: Directly linking the binding of the compound to a specific protein with the observed physiological or pathological effect.
-
Guiding Structure-Activity Relationship (SAR) studies: Understanding how chemical modifications to the compound affect its binding affinity and selectivity, thereby enabling the rational design of more potent and specific molecules.
-
De-risking drug development: Early and robust target validation can prevent the costly advancement of compounds that are unlikely to succeed in later stages of development.
-
Identifying potential off-target effects: Comprehensive target engagement studies can reveal unintended interactions that may lead to toxicity.
A Multi-faceted Approach to Validating Target Engagement
No single technique is sufficient to definitively validate target engagement. A robust validation strategy employs a combination of orthogonal methods that provide complementary information on the biophysical and functional consequences of the compound-target interaction. This guide will focus on three key pillars of target engagement validation:
-
Direct Biophysical Measurement of Binding: Quantifying the direct interaction between this compound and its purified target protein.
-
Cellular Target Engagement Assays: Confirming that the compound can access and bind to its target within the complex environment of a living cell.
-
Functional Cellular Assays: Demonstrating that the binding of the compound to its target leads to a measurable change in the target's activity or a downstream signaling event.
The following sections will delve into specific methodologies within each of these pillars, offering a comparative analysis and detailed protocols.
Section 1: Direct Biophysical Measurement of Binding
The initial confirmation of a direct interaction between this compound and its purified target protein is a foundational step. These in vitro techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. The target protein is immobilized on the chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index, which is detected in real-time.
Advantages:
-
Provides kinetic data (association and dissociation rates).
-
High sensitivity, allowing for the detection of a wide range of binding affinities.
-
Label-free, avoiding potential interference from fluorescent or radioactive tags.
Comparison with Alternatives:
-
Isothermal Titration Calorimetry (ITC): While SPR measures binding kinetics, ITC directly measures the heat change associated with binding, providing thermodynamic parameters (enthalpy and entropy). ITC is performed in solution, which can be an advantage for proteins that are difficult to immobilize. However, ITC typically requires larger amounts of protein and compound.
-
MicroScale Thermophoresis (MST): MST measures the movement of molecules in a temperature gradient, which is altered upon binding. It requires a fluorescently labeled component (either the protein or the compound) and uses very small sample volumes.
Table 1: Comparison of Biophysical Techniques for Direct Binding Analysis
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MicroScale Thermophoresis (MST) |
| Principle | Refractive index change | Heat change upon binding | Change in molecular movement in a temperature gradient |
| Labeling | Label-free (one partner immobilized) | Label-free (both partners in solution) | Requires fluorescent label on one partner |
| Information | Kinetics (kon, koff), Affinity (KD) | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry | Affinity (KD) |
| Throughput | Medium to High | Low to Medium | High |
| Sample Consumption | Low (compound), Moderate (protein) | High (both) | Very Low (both) |
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of this compound to its purified target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation and Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified target protein at a suitable concentration (e.g., 10-50 µg/mL in an appropriate buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the compound dilutions over the immobilized target protein surface, starting with the lowest concentration. Include a buffer-only injection as a reference.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference sensorgram (buffer only) from the sample sensorgrams.
-
Fit the data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Section 2: Cellular Target Engagement Assays
While biophysical methods confirm a direct interaction with a purified protein, it is crucial to demonstrate that this compound can engage its target within the complex milieu of a living cell.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[1][2][3] In this assay, cells are treated with the compound, heated to a specific temperature, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.
Advantages:
-
Measures target engagement in a physiologically relevant environment (intact cells).[1][2]
-
Label-free and does not require genetic modification of the target protein.
-
Can be adapted for high-throughput screening.[2]
Comparison with Alternatives:
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a target protein in live cells. It requires the genetic fusion of the target protein to a NanoLuc® luciferase and the use of a fluorescently labeled tracer compound. While highly sensitive and quantitative, it requires genetic engineering and the development of a specific tracer.
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be designed to measure target engagement in live cells. This typically involves fusing fluorescent proteins (e.g., CFP and YFP) to the target protein or using fluorescently labeled antibodies. The development of FRET-based assays can be complex.
Table 2: Comparison of Cellular Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer |
| Labeling | Label-free | Requires NanoLuc® fusion and fluorescent tracer |
| Cellular Context | Intact cells, tissues | Live cells |
| Throughput | Medium to High | High |
| Complexity | Moderate | High (requires genetic engineering and tracer) |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To determine if this compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the soluble target protein in the supernatant using Western blotting or ELISA with a target-specific antibody.
-
-
Data Analysis:
-
Generate a melt curve by plotting the amount of soluble target protein as a function of temperature.
-
Compare the melt curves of the vehicle-treated and compound-treated samples. A shift in the melting temperature (Tm) to a higher temperature in the presence of this compound indicates target engagement.
-
Alternatively, an isothermal dose-response curve can be generated by heating all samples to a single, optimized temperature and plotting the amount of soluble protein against the compound concentration.[1]
-
Diagram 1: Cellular Thermal Shift Assay (CETSA®) Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
Section 3: Functional Cellular Assays
The ultimate validation of target engagement lies in demonstrating a functional consequence of the compound binding to its target. The specific assay will depend on the nature of the target protein (e.g., enzyme, receptor, transcription factor).
Target-Specific Functional Assays
Principle: These assays measure a change in the biological activity of the target protein or a downstream signaling event in response to compound treatment.
Examples:
-
Enzyme Inhibition Assay: If the target is an enzyme, a cellular assay can be developed to measure the inhibition of its catalytic activity. This could involve measuring the accumulation of a substrate or the depletion of a product.
-
Receptor Activation/Inhibition Assay: For a receptor target, one could measure changes in downstream second messengers (e.g., cAMP, Ca2+) or the activation of a reporter gene.
-
Gene Expression Analysis: If the target is a transcription factor, changes in the expression of its target genes can be measured by qPCR or RNA-sequencing.
Advantages:
-
Provides direct evidence of the compound's functional effect on the target in a cellular context.
-
Can be used to determine the potency of the compound (e.g., EC50 or IC50).
Comparison with Alternatives:
-
Phenotypic Screening: While phenotypic screens can identify compounds that produce a desired cellular outcome, they do not directly identify the molecular target. Functional assays, on the other hand, are target-specific and provide mechanistic insight.
Experimental Protocol: Generic Enzyme Inhibition Assay in Cells
Objective: To determine the potency of this compound in inhibiting the activity of its target enzyme in cells.
Materials:
-
Cell line expressing the target enzyme
-
This compound
-
A specific substrate for the target enzyme that can be measured (e.g., a fluorescent or luminescent substrate)
-
Cell lysis buffer
-
Plate reader capable of detecting the signal from the substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate.
-
Treat the cells with a dilution series of this compound.
-
-
Enzyme Activity Measurement:
-
Lyse the cells to release the target enzyme.
-
Add the specific substrate to the cell lysates.
-
Incubate for a specific time to allow the enzymatic reaction to proceed.
-
Measure the signal generated from the conversion of the substrate using a plate reader.
-
-
Data Analysis:
-
Plot the enzyme activity against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Diagram 2: Target Engagement Validation Funnel
Caption: A hierarchical approach to target engagement validation.
Conclusion
The validation of target engagement for a novel compound like this compound is a multi-step, evidence-driven process. By employing a combination of direct biophysical measurements, cellular target engagement assays, and functional cellular assays, researchers can build a comprehensive and compelling case for the compound's mechanism of action. This guide provides a framework and detailed protocols for these essential experiments, empowering scientists to rigorously characterize the interaction of this compound with its biological target and to make informed decisions in the drug development pipeline. The integration of these orthogonal approaches will ultimately enhance the probability of translating a promising molecule into a successful therapeutic.
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Jarzab, A., et al. (2020). Meltome atlas—thermal proteome stability across the human proteome. Nature Methods, 17(5), 495-503. [Link]
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Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of protein binding in live cells using a BRET-based NanoBRET assay. Cell Chemical Biology, 25(2), 225-235.e6. [Link]
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Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]
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Gesellchen, F., et al. (2005). Isothermal titration calorimetry in drug discovery. Current Pharmaceutical Design, 11(28), 3583-3603. [Link]
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Wienken, C. J., et al. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications, 1, 100. [Link]
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Almqvist, H., et al. (2016). CETSA in preclinical drug discovery. Current Opinion in Chemical Biology, 32, 43-51. [Link]
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Perron, U., et al. (2000). Surface plasmon resonance: a tool for the analysis of protein-protein interactions. Journal of Molecular Recognition, 13(2), 65-71. [Link]
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Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061-4067. [Link]
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Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
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Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
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Bhanot, H., et al. (2021). Advances in cellular target engagement approaches. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 849-862. [Link]
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Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in live cells with BRET. Nature Communications, 6, 10091. [Link]
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Scholler, P., et al. (2017). A generic assay for the real-time kinetic analysis of binding of unlabeled compounds to membrane proteins in a cellular context. Journal of Biomolecular Screening, 22(6), 725-734. [Link]
-
Dale, I. L., et al. (2019). A high-throughput cellular thermal shift assay (CETSA) for measuring drug-target engagement in living cells. Methods in Molecular Biology, 1888, 117-132. [Link]
-
Reverte, C. G., et al. (2016). The cellular thermal shift assay (CETSA): a new twist in the drug discovery process. Biochemical Society Transactions, 44(4), 987-995. [Link]
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The Cutting Edge of Antibacterial Discovery: A Comparative Analysis of Difluorobenzamide Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Efficacy
The relentless rise of antimicrobial resistance necessitates a departure from traditional antibiotic scaffolds and an exploration of novel mechanisms of action. Among the most promising new frontiers is the inhibition of bacterial cell division, a fundamental process for prokaryotic proliferation. This guide offers a deep, comparative analysis of a burgeoning class of molecules: the difluorobenzamide derivatives. These compounds have demonstrated potent antibacterial activity, particularly against high-priority Gram-positive pathogens, by targeting the essential cell division protein FtsZ.[1][2][3]
Here, we dissect the structure-activity relationships (SAR) that govern the efficacy of these derivatives, provide detailed protocols for their evaluation, and present a comparative look at their performance against clinically relevant bacteria. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antibacterial agents.
The Rise of FtsZ as a Prime Antibacterial Target
The filamentous temperature-sensitive protein Z (FtsZ) is a bacterial homolog of eukaryotic tubulin and a cornerstone of the bacterial divisome.[1][3] In the initial phase of cell division, FtsZ monomers polymerize in a GTP-dependent manner to form the Z-ring at the future division site.[1] This Z-ring acts as a scaffold, recruiting other divisional proteins that collectively work to constrict the cell membrane and synthesize the septal wall, ultimately leading to two daughter cells.
The critical role of FtsZ in bacterial cytokinesis, coupled with its structural distinction from mammalian tubulin, makes it an ideal and specific target for novel antibiotics.[1] Inhibiting FtsZ polymerization disrupts Z-ring formation, leading to filamentation and eventual cell death.[4] The 2,6-difluorobenzamide scaffold has emerged as a particularly effective structural motif for achieving potent FtsZ inhibition.[4][5]
Structure-Activity Relationship (SAR) of Difluorobenzamide Derivatives
The core of the difluorobenzamide promise lies in its tunability. Subtle modifications to the parent structure can dramatically influence antibacterial potency and spectrum. The 2,6-difluoro substitution on the benzamide ring is considered a key element, contributing to both the conformational rigidity of the molecule and its binding affinity to FtsZ.[5]
Most of the developmental efforts have focused on substitutions at the 3-position of the benzamide ring, often linked via an oxygen atom. These modifications have a profound impact on the molecule's interaction with the FtsZ binding pocket.
Visualizing the Core Structure and Key Modification Point
Caption: General structure of 2,6-difluorobenzamide derivatives highlighting the key modification site.
Performance Comparison of Difluorobenzamide Analogs
The antibacterial efficacy of these derivatives is quantitatively assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible bacterial growth. The following tables summarize the MIC values for representative 2,6-difluorobenzamide derivatives against key Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antibacterial Activity (MIC in µg/mL) of 3-Substituted 2,6-Difluorobenzamide Derivatives
| Compound | R-Group (Substitution at 3-position) | Bacillus subtilis | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Reference |
| 7 | 3-chloroalkoxy | 0.25 | 4 | 8 | [4] |
| 12 | 3-bromoalkoxy | 1 | 8 | 8 | [4] |
| 17 | 3-alkyloxy | 0.5 | 4 | 4 | [4] |
Analysis: The data clearly indicates that even minor changes to the alkoxy substituent at the 3-position can influence the antibacterial potency. The 3-alkyloxy derivative 17 demonstrates superior activity against MRSA compared to its halogenated counterparts in this series.[4]
Table 2: Antibacterial Activity (MIC in µg/mL) of Difluorobenzamide Derivatives with Non-Heterocyclic Substituents
| Compound | R-Group (Substitution at 3-position) | S. aureus (MSSA) | S. aureus (MRSA) | Enterococcus faecium (VRE) | Reference |
| 1 (MST A9) | Varies | 1-8 | 4 | >64 | [1][6] |
| 2 (MST A12) | Varies | 1-8 | 4 | >64 | [1][6] |
| 3 (MST B8) | Varies | 1-8 | 8 | >64 | [1][6] |
| 4 (MST B9) | Varies | 1 | 4 | >64 | [1][6] |
| 5 (C4) | isopentyloxy | 1-8 | 4 | Modest Activity | [1][6] |
Analysis: This series of compounds shows excellent activity against both methicillin-sensitive and methicillin-resistant S. aureus.[1][6] Notably, the isopentyloxy-substituted compound 5 also exhibits some activity against vancomycin-resistant Enterococcus faecium (VRE), a notoriously difficult-to-treat pathogen.[1][2]
The Gram-Negative Barrier
A recurring theme in the study of difluorobenzamide derivatives is their general lack of efficacy against Gram-negative bacteria.[2] This is not necessarily due to a lack of FtsZ inhibition in these organisms, but rather the formidable outer membrane and the presence of sophisticated efflux pump systems in Gram-negative bacteria that actively expel the compounds before they can reach their intracellular target.[2][7] Indeed, studies have shown that in E. coli strains lacking components of the AcrAB efflux pump, some difluorobenzamide derivatives regain inhibitory activity.[2][7]
Experimental Protocols for Evaluation
Standardized and reproducible experimental design is paramount for the accurate assessment and comparison of novel antibacterial agents. Below are the detailed methodologies for the key assays used to characterize difluorobenzamide derivatives.
Minimum Inhibitory Concentration (MIC) Determination
This assay quantifies the in vitro antibacterial potency of a compound.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.4-0.6).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.[4]
-
Visualizing the MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
FtsZ Polymerization Assay
This assay directly measures the compound's effect on the polymerization of its target protein, FtsZ.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a polymerization buffer (e.g., MES buffer containing KCl and MgCl2).
-
Add purified FtsZ protein to the buffer.
-
Add the test compound at various concentrations.
-
-
Initiation of Polymerization:
-
Initiate the polymerization reaction by adding GTP.
-
-
Measurement:
-
Monitor the extent of FtsZ polymerization over time. A common method is light scattering, where an increase in light scattering at a 90° angle, measured with a fluorometer, indicates the formation of FtsZ polymers.[4]
-
FtsZ GTPase Activity Assay
Difluorobenzamide derivatives have been shown to modulate the GTPase activity of FtsZ. This assay quantifies that effect.
Protocol:
-
Reaction Setup:
-
Incubate purified FtsZ protein with the test compound for a set period (e.g., 30 minutes).
-
-
Reaction Initiation and Termination:
-
Start the reaction by adding GTP (1 mM).
-
After a defined time (e.g., 10 minutes), terminate the reaction by adding citric acid.
-
-
Measurement of Phosphate Release:
-
Quantify the amount of inorganic phosphate (Pi) released from GTP hydrolysis. This is often done using a malachite green-based colorimetric assay.[7] An increase in the rate of Pi release indicates stimulation of GTPase activity, which has been correlated with the stabilization of FtsZ polymers by these compounds.[1][2]
-
Concluding Remarks and Future Directions
The 2,6-difluorobenzamide scaffold represents a validated and promising starting point for the development of novel antibacterial agents targeting FtsZ. The potent activity against challenging Gram-positive pathogens like MRSA and, to some extent, VRE, underscores their clinical potential.[1][2][3] The primary hurdles to overcome are the limited spectrum of activity, particularly the lack of efficacy against Gram-negative bacteria. Future research should focus on two key areas:
-
Structure-Based Drug Design: Leveraging the known crystal structures of FtsZ in complex with these inhibitors to rationally design modifications that enhance binding affinity and broaden the target spectrum.
-
Overcoming Efflux: Designing derivatives that are poor substrates for Gram-negative efflux pumps or co-administering them with efflux pump inhibitors to potentiate their activity.
The journey from a promising chemical scaffold to a clinically approved antibiotic is long and arduous. However, the compelling in vitro data and the well-defined mechanism of action provide a strong foundation for the continued development of difluorobenzamide derivatives as a new line of defense in the fight against antimicrobial resistance.
References
-
Chai, W. C., Whittall, J. J., Song, D., Polyak, S. W., Ogunniyi, A. D., Wang, Y., Bi, F., Ma, S., & Semple, S. J. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Antibiotics, 9(12), 873. [Link]
-
Chai, W. C., et al. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. PubMed. [Link]
-
Cunico, W., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed. [Link]
-
Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]
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Artola, M., et al. (2017). Inside Cover: 2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure–Activity Relationships (ChemMedChem 16/2017). ResearchGate. [Link]
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Cunico, W., et al. (2017). 2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure–Activity Relationships. Semantic Scholar. [Link]
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Chai, W. C., et al. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. ResearchGate. [Link]
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Straniero, V., et al. (2017). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. [Link]
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Chai, W. C., et al. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. PubMed Central. [Link]
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Huecas, S., et al. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Journal of Medicinal Chemistry. [Link]
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Soulère, L., et al. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. PubMed Central. [Link]
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In Vivo Efficacy of 2,6-Difluoro-3-Substituted Benzamide Analogs: A Comparative Guide for Drug Development Professionals
The 2,6-difluorobenzamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant therapeutic potential across different disease areas. This guide provides a comprehensive analysis of the in vivo efficacy of 2,6-difluoro-3-substituted benzamide analogs, with a primary focus on their well-documented antibacterial properties and an exploration of the broader potential of the benzamide class in oncology. By synthesizing preclinical data and elucidating the underlying experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance this promising class of compounds.
The 2,6-Difluorobenzamide Core: A Versatile Pharmacophore
The introduction of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved target-binding affinity. The 2,6-difluoro substitution pattern on the benzamide ring creates a unique electronic and conformational profile that has been successfully exploited in the design of potent enzyme inhibitors.
Mechanism of Action: Targeting Bacterial Cell Division
A significant body of research has focused on 2,6-difluoro-3-substituted benzamide analogs as inhibitors of the bacterial cell division protein FtsZ. This protein is a highly conserved and essential component of the bacterial cytoskeleton, polymerizing at the mid-cell to form the Z-ring, which is crucial for cytokinesis. By binding to an allosteric site on FtsZ, these benzamide analogs disrupt its polymerization dynamics, leading to the inhibition of cell division and subsequent bacterial death. This mechanism is distinct from most currently marketed antibiotics, making these compounds promising candidates for combating multidrug-resistant pathogens.
Caption: Workflow for a neutropenic murine thigh infection model.
Benzamide Analogs in Oncology: An Area of Growing Interest
While the in vivo efficacy of 2,6-difluoro-3-methylbenzamide analogs in oncology is not yet well-documented in publicly available literature, the broader class of benzamides has shown considerable promise as anticancer agents. [1][2]These compounds have been investigated for their ability to modulate various cancer-relevant pathways.
Potential Mechanisms of Antitumor Activity
Benzamide derivatives have been reported to exert their anticancer effects through several mechanisms, including:
-
PARP Inhibition: Some benzamides are known inhibitors of Poly(ADP-ribose) polymerase, an enzyme crucial for DNA repair. In cancers with deficient DNA repair pathways (e.g., those with BRCA mutations), PARP inhibition can lead to synthetic lethality. [3]* Histone Deacetylase (HDAC) Inhibition: N-substituted benzamides have been explored as HDAC inhibitors, which can alter chromatin structure and gene expression, leading to cell cycle arrest and apoptosis in cancer cells. [4]* Protein Kinase Inhibition: Certain 4-methylbenzamide derivatives have demonstrated the ability to inhibit protein kinases that are key components of cancer cell signaling pathways. [2]* Radiosensitization: Nicotinamide and other benzamide analogs have been shown to enhance the efficacy of radiation therapy by reducing tumor hypoxia. [5]
In Vivo Antitumor Activity of Other Benzamide Analogs
Preclinical studies with other classes of benzamide analogs have demonstrated their potential in cancer therapy:
-
Benzamide Riboside: This synthetic nucleoside analog has shown potent cytotoxic activity in both in vitro and in vivo models of leukemia. Its mechanism involves the inhibition of IMP dehydrogenase, an enzyme critical for DNA synthesis. [6]* CI-994 (Tacedinaline): This N-acetylated benzamide derivative has demonstrated broad antitumor activity in various murine and human xenograft tumor models, including pancreatic, colon, and mammary adenocarcinomas. [2] These findings suggest that the benzamide scaffold is a viable starting point for the development of novel anticancer agents. Further investigation into the specific effects of the 2,6-difluoro-3-methyl substitution pattern is warranted to determine its potential in this therapeutic area.
Conclusion and Future Directions
The 2,6-difluoro-3-substituted benzamide class of molecules has demonstrated compelling in vivo efficacy as antibacterial agents, with newer analogs showing superiority over earlier compounds and comparability to established antibiotics. Their novel mechanism of action targeting FtsZ makes them particularly attractive for addressing the challenge of antimicrobial resistance.
The exploration of this specific chemical class in oncology is still in its nascent stages. However, the proven anticancer potential of the broader benzamide family provides a strong rationale for investigating this compound analogs in relevant preclinical cancer models. Future research should focus on elucidating the structure-activity relationships for antitumor activity, identifying specific molecular targets, and evaluating their efficacy and safety in in vivo cancer models.
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Comparative Cross-Reactivity Analysis: A Guide to Selectivity Profiling of 2,6-Difluoro-3-methylbenzamide (DFM-Benzamide)
This guide provides a comprehensive framework for evaluating the target selectivity of novel chemical entities, using the hypothetical lead compound 2,6-Difluoro-3-methylbenzamide (DFM-Benzamide) as a central case study. In drug discovery, a compound's efficacy is only half the story; its safety and therapeutic window are critically defined by its selectivity—the ability to interact with its intended target while avoiding unintended off-target interactions that can lead to toxicity.
For the purpose of this guide, we will postulate that DFM-Benzamide has been identified as a potent modulator of the Ryanodine Receptor 1 (RyR1) , an intracellular calcium release channel crucial for muscle excitation-contraction coupling. Our objective is to build a robust dataset to compare its selectivity against both a structurally related analog and a panel of high-risk off-targets.
Part 1: The Strategic Framework for Selectivity Profiling
A rigorous cross-reactivity assessment does not occur in a single experiment. It is a tiered, logical progression from broad screening to specific functional validation. The rationale is to use high-throughput, cost-effective methods to cast a wide net initially, followed by more complex, physiologically relevant assays to confirm and quantify any observed interactions. This tiered approach, outlined below, ensures that resources are focused on investigating the most promising and safest candidates.
Caption: DFM-Benzamide agonism of RyR1 leads to Ca2+ release.
Experimental Protocol: Cell-Based Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in real-time, providing a direct readout of RyR1 channel activity.
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human RyR1 channel. Plate the cells in a 96- or 384-well black, clear-bottom microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM. This dye exhibits a large increase in fluorescence intensity upon binding to free Ca2+.
-
Compound Addition: Utilize an automated liquid handler integrated into a fluorescence plate reader (e.g., a FLIPR or FlexStation system). Add varying concentrations of the test compounds (DFM-Benzamide, Caffeine) to the wells.
-
Fluorescence Reading: Monitor the fluorescence intensity in each well kinetically, immediately before and after compound addition. An increase in fluorescence corresponds to Ca2+ release from the SR into the cytosol via the RyR1 channel.
-
Data Analysis: For each concentration, calculate the peak fluorescence response. Plot the peak response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
Comparative Functional Data & Selectivity Index (Hypothetical)
The Selectivity Index (SI) is a critical metric calculated by dividing the off-target potency by the on-target potency (e.g., IC50 L-type / EC50 RyR1). A higher SI value indicates greater selectivity.
| Compound | On-Target: RyR1 (EC50, nM) | Off-Target: L-type CaV 1.2 (IC50, nM) | Selectivity Index (L-type/RyR1) |
| DFM-Benzamide | 80 | 4,800 | 60x |
| Flubendiamide | 650 | > 20,000 | > 30x |
| Caffeine | 1,200,000 (1.2 mM) | > 50,000,000 | ~42x |
Interpretation: The functional data corroborate the binding results. DFM-Benzamide is a potent functional activator of RyR1 with an EC50 of 80 nM. The functional assay on the L-type channel reveals weak inhibitory activity at 4,800 nM, confirming the interaction observed in the binding assay. The resulting 60-fold selectivity index provides a quantitative measure of DFM-Benzamide's target specificity, which appears favorable when compared to the other compounds in this limited panel.
Conclusion and Forward Look
This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of a novel compound, DFM-Benzamide. The hypothetical data presented positions DFM-Benzamide as a potent and selective RyR1 modulator, superior to its structural analog, Flubendiamide, in terms of mammalian on-target potency.
The key takeaway for any drug development professional is the necessity of this multi-tiered approach. Relying solely on binding data is insufficient; functional validation is essential to understand the true biological impact of any on- or off-target interaction. The selectivity index derived from these studies is a cornerstone for preclinical safety assessment and is critical for predicting the potential therapeutic window of a new drug candidate. Future work would involve expanding the off-target panel to include other kinases and GPCRs and progressing to in vivo models to confirm this selectivity profile in a complex physiological system.
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Title: Flubendiamide, a new insecticide acting on insect ryanodine receptors. Source: Wiley Online Library URL: [Link]
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Title: Flubendiamide, a potent insecticide by targeting insect ryanodine receptors. Source: Journal of Agricultural and Food Chemistry URL: [Link]
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Title: The Cheng-Prusoff Equation: A Review of its History, Assumptions, and Applications. Source: Molecular Pharmacology URL: [Link]
Validating the Antibacterial Spectrum of 2,6-Difluoro-3-methylbenzamide: A Comparative Guide
Authored by: A Senior Application Scientist
Introduction: The Promise of Novel Benzamides in an Era of Resistance
The relentless rise of antimicrobial resistance necessitates the urgent discovery and validation of novel antibacterial agents.[1] Benzamide derivatives have emerged as a promising class of compounds, with many exhibiting a broad range of biological activities, including potent antibacterial and antifungal properties.[2][3][4] A significant portion of top-selling pharmaceuticals contain an amide functional group, underscoring the therapeutic potential of this chemical scaffold.[2]
This guide focuses on 2,6-Difluoro-3-methylbenzamide , a member of the benzamide family. While extensive research has been conducted on various substituted benzamides, the specific antibacterial spectrum of this compound remains to be fully elucidated. This document provides a comprehensive framework for researchers and drug development professionals to validate the antibacterial activity of this compound. We will present a detailed experimental protocol for determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and compare its potential performance against established antibiotics.
The core hypothesis is that the structural modifications of the benzamide core, specifically the difluoro and methyl substitutions, may confer unique antibacterial properties. For instance, some 2,6-difluorobenzamide derivatives have been shown to target the bacterial cell division protein FtsZ, a novel and promising target for antimicrobial development.[1][5]
Comparative Experimental Design: A Roadmap for Validation
To objectively assess the antibacterial potential of this compound, a systematic in vitro evaluation is required. This involves determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This section outlines the critical components of a robust experimental design for this purpose.
Selection of Comparator Antibiotics
The choice of comparator antibiotics is crucial for contextualizing the activity of the test compound. We recommend a panel that includes agents with different mechanisms of action and spectra of activity:
-
Amoxicillin: A broad-spectrum β-lactam antibiotic that inhibits cell wall synthesis.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.
-
Azithromycin: A macrolide antibiotic that inhibits protein synthesis.
-
Vancomycin: A glycopeptide antibiotic with activity primarily against Gram-positive bacteria, inhibiting cell wall synthesis.
Selection of Bacterial Strains
A diverse panel of bacterial strains should be selected to represent both Gram-positive and Gram-negative pathogens, as well as strains with known resistance mechanisms. The following are recommended:
-
Gram-positive:
-
Staphylococcus aureus (ATCC 29213) - A common cause of skin and soft tissue infections.
-
Enterococcus faecalis (ATCC 29212) - A frequent cause of nosocomial infections.
-
Streptococcus pneumoniae (ATCC 49619) - A leading cause of pneumonia and meningitis.
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922) - A common cause of urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.
-
Klebsiella pneumoniae (ATCC 700603) - A significant cause of hospital-acquired infections, often multi-drug resistant.
-
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a detailed, step-by-step protocol for the broth microdilution method, a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[3]
Materials
-
This compound (test compound)
-
Comparator antibiotics (Amoxicillin, Ciprofloxacin, Azithromycin, Vancomycin)
-
Selected bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
-
Sterile pipette tips and reservoirs
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve this compound and comparator antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solutions in CAMHB to create working solutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the working solution of the test compound or comparator antibiotic to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Include a positive control (broth and inoculum, no antimicrobial) and a negative control (broth only) for each bacterial strain.
-
Seal the plate and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
-
A spectrophotometer can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.
-
Experimental Workflow Diagram
Workflow for the Broth Microdilution MIC Assay.
Hypothetical Data Presentation and Interpretation
The following table illustrates how the experimental data for the antibacterial spectrum of this compound could be presented. The values shown are for illustrative purposes only and would need to be determined experimentally.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Azithromycin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Hypothetical Value] | 2 | 1 | 2 | 1 |
| Enterococcus faecalis | Positive | [Hypothetical Value] | 4 | 2 | 8 | 2 |
| Streptococcus pneumoniae | Positive | [Hypothetical Value] | 0.06 | 1 | 0.5 | 0.5 |
| Escherichia coli | Negative | [Hypothetical Value] | >64 | 0.03 | >64 | >64 |
| Pseudomonas aeruginosa | Negative | [Hypothetical Value] | >64 | 0.5 | >64 | >64 |
| Klebsiella pneumoniae | Negative | [Hypothetical Value] | >64 | 0.125 | >64 | >64 |
Interpreting the Potential Outcomes
-
Broad-Spectrum Activity: If this compound shows low MIC values against both Gram-positive and Gram-negative bacteria, it would be classified as a broad-spectrum agent.
-
Gram-Positive Specificity: Potent activity against S. aureus, E. faecalis, and S. pneumoniae with high MICs for the Gram-negative panel would indicate a spectrum similar to vancomycin. This is a plausible outcome, as some benzamide derivatives are known to be more effective against Gram-positive bacteria.[6]
-
Gram-Negative Specificity: While less common for this class of compounds, potent activity against E. coli, P. aeruginosa, and K. pneumoniae would be a significant finding.
-
Activity against Resistant Strains: Further studies could include methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) to assess the compound's potential for treating drug-resistant infections.[1]
Mechanism of Action: The FtsZ Hypothesis
As previously mentioned, a key area of investigation for novel benzamide derivatives is their potential to inhibit the bacterial cell division protein FtsZ.[1][5] FtsZ is a crucial protein that forms a contractile ring at the site of cell division. Its inhibition leads to filamentation and eventual cell death. This mechanism is distinct from that of many currently used antibiotics, making it an attractive target for overcoming existing resistance.
Proposed Signaling Pathway Diagram
Hypothesized Mechanism of Action via FtsZ Inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the systematic validation of the antibacterial spectrum of this compound. By employing standardized methodologies and a well-selected panel of comparators and bacterial strains, researchers can generate the high-quality data needed to ascertain the therapeutic potential of this novel compound.
Positive results from these initial in vitro studies would warrant further investigation, including:
-
Time-kill assays to determine bactericidal versus bacteriostatic activity.
-
Testing against a broader panel of clinical isolates , including multi-drug resistant strains.
-
In vivo efficacy studies in animal models of infection.
-
Toxicology and safety profiling .
The exploration of novel benzamide derivatives like this compound is a critical endeavor in the ongoing battle against antimicrobial resistance. The methodologies outlined herein offer a clear path forward for the scientific community to rigorously evaluate such promising compounds.
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Chemical Science International Journal. [Link]
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Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). Molecules. [Link]
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). Journal of the Brazilian Chemical Society. [Link]
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Antibacterial activity of synthesized benzamide derivatives (4a-4f) againstBacillus, Staphylococcus aureus, Klebsiella, E. Coli and Pseudomonas aeruginosa. (n.d.). ResearchGate. [Link]
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Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. (2020). Molecules. [Link]
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Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (2012). Journal of the Korean Chemical Society. [Link]
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A Head-to-Head Comparison of 2,6-Difluorobenzamides in MRSA Models: A Guide for Researchers
The emergence of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This has catalyzed the search for novel antimicrobial agents that act on unexploited bacterial targets. One of the most promising of these is the filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of tubulin that is essential for cell division. Inhibition of FtsZ disrupts the formation of the Z-ring, a critical structure for bacterial cytokinesis, ultimately leading to cell death.[1]
Among the various classes of FtsZ inhibitors, 2,6-difluorobenzamide derivatives have garnered significant attention for their potent anti-staphylococcal activity.[2] This guide provides a comprehensive head-to-head comparison of key 2,6-difluorobenzamide compounds in preclinical MRSA models, offering researchers, scientists, and drug development professionals a critical analysis of the available experimental data.
The Mechanism of Action: Targeting the Bacterial Divisome
The 2,6-difluorobenzamide scaffold is a key pharmacophore for FtsZ inhibition.[3] These compounds bind to a hydrophobic pocket on the FtsZ protein, distinct from the GTP-binding site.[4][5] This allosteric binding stabilizes the FtsZ polymer, leading to the formation of non-functional filaments and preventing the dynamic assembly and disassembly of the Z-ring required for cell division.[5] The consequence of this disruption is the inhibition of bacterial cytokinesis, resulting in filamentation of the bacteria and eventual cell death.[6]
The 2,6-difluoro substitution on the benzamide ring has been shown to be crucial for enhanced activity compared to non-fluorinated analogs.[3] This is attributed to the fluorine atoms inducing a non-planar conformation of the molecule, which is more favorable for binding to the allosteric site of FtsZ.[3]
Below is a diagram illustrating the proposed mechanism of action of 2,6-difluorobenzamides.
Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamides.
In Vitro Activity Against MRSA
The minimum inhibitory concentration (MIC) is a critical parameter for evaluating the potency of an antimicrobial agent. The following table summarizes the reported MIC values for several key 2,6-difluorobenzamide derivatives against various MRSA strains.
| Compound | MRSA Strain(s) | MIC (µg/mL) | Reference(s) |
| PC190723 | Various MRSA strains | 0.5 - 1.0 | [1] |
| TXA707 (active form of TXA709) | MRSA, VISA, VRSA, LRSA | 1 | [2][7] |
| Compound II.c | MRSA (2 drug-resistant strains) | 0.5 - 1 | [7][8] |
| MST Compounds (1-5) | MRSA ATCC 43300 | Not specified individually | [3] |
| Compound 6 (N-methylpiperazine periphery) | MRSA ATCC 43300 | 1 | [9] |
Analysis of In Vitro Data:
The data reveals that several 2,6-difluorobenzamide derivatives exhibit potent activity against a range of MRSA strains, including those resistant to other classes of antibiotics. PC190723, a well-characterized inhibitor, consistently shows MIC values at or below 1 µg/mL.[1] The active metabolite TXA707 and the novel compound II.c also demonstrate comparable and potent activity.[7][8] The N-methylpiperazine-substituted compound 6 is noteworthy for its low MIC of 1 µg/mL against MRSA ATCC 43300.[9]
It is important to note that direct comparisons of MIC values across different studies should be made with caution, as variations in the specific MRSA strains and testing methodologies can influence the results. However, the collective data strongly supports the potential of the 2,6-difluorobenzamide scaffold as a promising starting point for the development of new anti-MRSA agents.
In Vivo Efficacy in MRSA Infection Models
Translating potent in vitro activity into in vivo efficacy is a critical step in drug development. The neutropenic murine thigh infection model and systemic infection models are standard preclinical tools for evaluating the in vivo performance of antibiotics.
The following table summarizes the available in vivo efficacy data for 2,6-difluorobenzamide derivatives in MRSA infection models.
| Compound (Prodrug) | MRSA Model | Efficacy Endpoint | Key Findings | Reference(s) |
| PC190723 | Murine systemic infection | ED50 of 10.2 mg/kg (i.v.) | First demonstration of in vivo efficacy for an FtsZ inhibitor.[10] | [10] |
| TXA709 (prodrug of TXA707) | Neutropenic murine thigh infection | Net stasis at 24-h AUC/MIC of 122 | Dose-dependent in vivo activity against S. aureus isolates.[2][11] | [2][11] |
| TXA709 (in combination with oxacillin) | Murine systemic and thigh infection | 100% survival with 150 mg/kg oxacillin + 20 mg/kg TXA709 | Renders oxacillin efficacious against MRSA in vivo.[7][12] | [7][12] |
| TXY436 (prodrug of PC190723) | Murine systemic infection | Efficacious upon oral administration | Improved drug-like properties over PC190723.[1] | [1] |
Analysis of In Vivo Data:
The in vivo data for 2,6-difluorobenzamides is primarily centered on the prodrugs of PC190723 and TXA707. The development of prodrugs like TXY436 and TXA709 was a significant advancement, overcoming the poor pharmacokinetic properties of the parent compounds and enabling oral efficacy.[1][13]
TXA709 has demonstrated robust, dose-dependent efficacy in the challenging neutropenic murine thigh infection model.[2] A particularly compelling finding is the synergistic effect of TXA709 with β-lactam antibiotics. Co-administration of TXA709 with oxacillin rendered the latter effective against MRSA in both systemic and tissue infection models, highlighting a potential strategy to repurpose existing antibiotics.[7]
While in vivo data for a broader range of 2,6-difluorobenzamide derivatives is limited, the promising results for TXA709 underscore the therapeutic potential of this class of FtsZ inhibitors. Further in vivo studies on other potent in vitro candidates, such as compound II.c, are warranted.
Cytotoxicity and Safety Profile
An ideal antimicrobial agent should exhibit selective toxicity towards bacteria with minimal effects on mammalian cells. Several studies have reported on the cytotoxicity of 2,6-difluorobenzamide derivatives.
-
MST Compounds (1-5): Did not display hemolytic activity or cytotoxicity against mammalian cells and did not affect the polymerization of mammalian tubulin.[3]
-
Compound 6 (N-methylpiperazine periphery): Devoid of cytotoxicity against human embryonic kidney cells (HEK-293) and human red blood cells (RBCs).[9]
-
TXA709: Minimal observed toxicity to mammalian cells.[13]
These findings suggest that the 2,6-difluorobenzamide scaffold generally possesses a favorable safety profile, with high selectivity for the bacterial FtsZ protein over its eukaryotic homolog, tubulin.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Rationale: This is the gold-standard method for determining the in vitro potency of an antimicrobial agent, providing a quantitative measure of its ability to inhibit bacterial growth.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Streak the MRSA strain onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 2,6-difluorobenzamide derivative in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: Neutropenic Murine Thigh Infection Model
This model is a standard for preclinical evaluation of antibiotics against localized soft tissue infections.[14][15][16]
Rationale: This model mimics a severe soft tissue infection in an immunocompromised host, providing a robust system to assess the in vivo efficacy of antimicrobial agents.[15]
Caption: Workflow of the neutropenic murine thigh infection model.
Step-by-Step Methodology:
-
Induction of Neutropenia:
-
Infection:
-
Prepare a logarithmic-phase culture of the MRSA strain.
-
Inject a defined inoculum (e.g., 104 CFUs) of the MRSA suspension intramuscularly into the right thigh of each neutropenic mouse.[7]
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the 2,6-difluorobenzamide compound (or its prodrug) via the desired route (e.g., oral gavage, intravenous injection). Include vehicle control and standard-of-care antibiotic groups (e.g., vancomycin, linezolid).
-
-
Efficacy Evaluation:
-
After a defined treatment period (typically 24 hours), euthanize the mice.[11]
-
Aseptically remove the infected thigh muscle, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).
-
Perform serial dilutions of the thigh homogenate and plate on TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
The efficacy of the treatment is determined by comparing the bacterial load in the treated groups to the control group and the initial bacterial load at the start of treatment.
-
Conclusion and Future Directions
The 2,6-difluorobenzamide class of FtsZ inhibitors represents a promising avenue for the development of novel therapeutics against MRSA. Several derivatives have demonstrated potent in vitro activity, favorable safety profiles, and, in the case of prodrug formulations, significant in vivo efficacy in preclinical models of MRSA infection. The ability of these compounds to synergize with existing antibiotics like β-lactams opens up exciting possibilities for combination therapies that could restore the efficacy of older drugs and combat the evolution of resistance.
While the current data is encouraging, further research is needed to fully realize the potential of this compound class. A direct, head-to-head comparison of a wider range of 2,6-difluorobenzamide derivatives in standardized in vivo models would be invaluable for selecting the most promising candidates for clinical development. Additionally, further optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the preclinical success of these compounds into effective treatments for patients suffering from MRSA infections.
References
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Barbier, T., Badiou, C., Davy, F., Queneau, Y., Dumitrescu, O., Lina, G., & Soulère, L. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules, 27(19), 6619. [Link]
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Kaul, M., Mark, L., Parhi, A. K., LaVoie, E. J., & Pilch, D. S. (2022). Combination with a FtsZ inhibitor potentiates the in vivo efficacy of oxacillin against methicillin-resistant Staphylococcus aureus. PLoS pathogens, 18(9), e1010805. [Link]
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Kaul, M., Mark, L., Zhang, Y., Parhi, A. K., Lyu, Y. L., Pawlak, J., ... & Pilch, D. S. (2015). TXA709, an FtsZ-targeting benzamide prodrug with improved pharmacokinetics and enhanced in vivo efficacy against methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 59(8), 4845–4855. [Link]
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Kaul, M., Mark, L., Zhang, Y., Parhi, A. K., LaVoie, E. J., & Pilch, D. S. (2013). An FtsZ-targeting prodrug with oral antistaphylococcal efficacy in vivo. Antimicrobial agents and chemotherapy, 57(12), 5860–5869. [Link]
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Lepak, A. J., Andes, D. R., & Craig, W. A. (2015). In vivo pharmacodynamic evaluation of an FtsZ inhibitor, TXA-709, and its active metabolite, TXA-707, in a murine neutropenic thigh infection model. Antimicrobial agents and chemotherapy, 59(12), 7859–7862. [Link]
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ResearchGate. (n.d.). TXA709 potentiates the in vivo efficacy of oxacillin against MRSA NRS705 (USA100) in a mouse thigh model of tissue infection.[Link]
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Tan, C. M., Therien, A. G., Lu, J., Lee, S. H., Caron, A., Gill, C., ... & Silverman, J. A. (2012). Restoring methicillin-resistant Staphylococcus aureus susceptibility to β-lactam antibiotics. Science translational medicine, 4(126), 126ra35-126ra35. [Link]
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Stokes, N. R., Thérèse, C. L., Lacroix, S., Gilbert, I. H., & Urleb, U. (2013). An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy. Antimicrobial agents and chemotherapy, 57(1), 317–325. [Link]
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Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. [Link]
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GARDP Revive. (n.d.). Neutropenic thigh mouse model. [Link]
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Charles River Laboratories. (n.d.). Neutropenic Thigh Infection Model. [Link]
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Barbier, T., Badiou, C., Davy, F., Queneau, Y., Dumitrescu, O., Lina, G., & Soulère, L. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules (Basel, Switzerland), 27(19), 6619. [Link]
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ResearchGate. (n.d.). Mouse efficacy models. a MRSA thigh infection model.[Link]
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Cheng, A. G., De-Leo, F. R., & Missiakas, D. M. (2019). Murine Models for Staphylococcal Infection. Current protocols in microbiology, 52(1), e75. [Link]
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Al-Dabbagh, B., McBurney, R., O'Toole, G. A., & Ramjee, M. K. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Antibiotics (Basel, Switzerland), 9(12), 873. [Link]
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ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection. [Link]
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Kolar, S. L., Ibberson, C. B., Moore, J. L., & Horswill, A. R. (2015). A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains. Toxins, 7(8), 3045–3057. [Link]
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Montez, K. M., Guh, A. Y., & Horswill, A. R. (2021). Murine model of antibiotic-associated Staphylococcus aureus gastrointestinal infections (SAGII) and colonization. Gut microbes, 13(1), 1–17. [Link]
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ResearchGate. (n.d.). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. [Link]
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Andreu, J. M., Huecas, S., & Chacón, P. (2010). The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. The Journal of biological chemistry, 285(19), 14250–14260. [Link]
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ResearchGate. (n.d.). Design strategy of the novel 2,6-difluorobenzamide derivatives.... [Link]
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Gray, A. N., & Wiemer, A. J. (2017). Activity of a novel protonophore against methicillin-resistant Staphylococcus aureus. PloS one, 12(8), e0182227. [Link]
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A Researcher's Guide to Benchmarking Novel Chemical Entities: A Case Study on 2,6-Difluoro-3-methylbenzamide Against Standard Antibiotics
In the ever-present battle against antimicrobial resistance, the pipeline for novel antibiotics is of critical importance. Identifying new chemical entities (NCEs) with potent antimicrobial activity is only the first step. A rigorous, systematic evaluation of these compounds against established antibiotics is essential to understand their potential clinical utility. This guide provides a comprehensive framework for such a benchmarking study, using the hypothetical candidate 2,6-Difluoro-3-methylbenzamide as a case study.
This document is not intended to present definitive results for this compound, but rather to serve as a detailed methodological guide for researchers. We will walk through the critical experiments, from initial susceptibility testing to preliminary mechanism of action studies, explaining the scientific rationale behind each step.
Part 1: Foundational In Vitro Efficacy Testing: MIC and MBC Determination
The cornerstone of any antimicrobial evaluation is determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
The choice of comparator antibiotics is crucial. For a broad-spectrum initial screen, a panel should include agents with different mechanisms of action and activity spectra. In this guide, we will compare our hypothetical compound against:
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, effective against a broad range of Gram-negative and Gram-positive bacteria.
-
Vancomycin: A glycopeptide that inhibits cell wall synthesis, primarily used for Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA).
-
Ampicillin: A β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.
-
Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit.
Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible method for determining MIC values.
Caption: Decision tree for preliminary MoA studies.
This initial screen provides a crucial lead for more specific downstream experiments. For example, if protein synthesis is inhibited, subsequent studies could involve in vitro transcription/translation assays or ribosomal binding experiments to pinpoint the exact target.
Conclusion
This guide outlines a structured, scientifically rigorous approach to the initial benchmarking of a novel chemical entity, using this compound as a hypothetical example. By systematically performing MIC and MBC assays against a panel of clinically relevant bacterial strains and standard antibiotics, researchers can effectively position their NCE within the existing landscape of antimicrobial agents. The comparative data generated is essential for identifying the compound's potential strengths, such as activity against resistant strains, and weaknesses, such as a limited spectrum of activity. Subsequent investigation into the mechanism of action further refines the understanding of the NCE and guides future development efforts. This methodical process ensures that promising new candidates are advanced based on a solid foundation of evidence-based, comparative data.
References
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Difluoro-3-methylbenzamide
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The integrity of your research and the safety of your laboratory personnel are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-Difluoro-3-methylbenzamide (CAS No. 261763-36-4), grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive understanding of the compound's specific hazards.
Hazard Identification: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is essential. This compound is a stable, solid white powder under normal conditions, but it presents several health hazards that dictate its handling and disposal requirements.[1][2] The Globally Harmonized System (GHS) classification provides a clear summary of these risks.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3] | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][3] | Warning |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2] | Warning |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[3] | Warning |
The primary risks stem from direct contact, which can cause significant skin and eye irritation, and inhalation of the powder, which can irritate the respiratory system.[1][3] These hazards necessitate the use of appropriate personal protective equipment and mandate that the compound be disposed of as regulated chemical waste, never through standard trash or sewer systems.[4][5]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
To mitigate the risks identified above, a stringent PPE protocol is required for all personnel handling this compound, from initial use to final waste consolidation. The selection of PPE is a direct response to the compound's hazard profile.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale for Use |
|---|---|---|
| Eye/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against accidental splashes or airborne dust from causing serious eye irritation. |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Prevents direct skin contact that leads to irritation.[1] |
| Body | Laboratory coat; fire/flame resistant and impervious clothing for larger quantities.[2] | Protects skin on arms and body from contact with the chemical. |
| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood.[1] | Prevents inhalation of dust, which may cause respiratory irritation.[1][3] |
Waste Segregation and Containment Protocol
Proper disposal begins at the point of generation. Cross-contamination of waste streams can create unforeseen chemical reactions and complicates the disposal process. Therefore, a dedicated and clearly defined waste stream for this compound is crucial.
Step-by-Step Containment Procedure:
-
Designate a Waste Container: Use a container made of a material compatible with the chemical waste.[6] The original product container is often an excellent choice for collecting waste of the same material.[7] The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[6]
-
Label the Container: Immediately label the waste container as "Hazardous Waste." The label must clearly state the full chemical name: "Waste this compound" and list all components if it is a mixture.[8] Include the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).
-
Collect Waste at the Source:
-
Solid Waste: Place any unused or unwanted solid this compound directly into the designated hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as weigh boats, contaminated gloves, and absorbent paper, must also be placed in this container.[7] This prevents the spread of contamination to other laboratory areas or waste streams.
-
-
Store the Waste Container Safely:
-
The container must be kept closed at all times except when actively adding waste.[6] This minimizes the risk of releasing dust and vapors.
-
Store the container in a designated satellite accumulation area within the lab, under the control of laboratory personnel.[9]
-
Ensure the storage area is away from incompatible materials like strong acids, bases, and oxidizing agents to prevent hazardous reactions.[1][10] The use of secondary containment (such as a tray) is a best practice to contain any potential leaks.[9][11]
-
Final Disposal Methodology: Incineration is Key
Disposal of this compound is not a task to be performed by laboratory personnel. It requires a licensed and certified hazardous waste disposal company. The scientifically accepted and recommended method for this type of compound is high-temperature incineration.
Disposal Workflow:
-
Consolidate Waste: Ensure all waste streams (unused solid, contaminated labware, and PPE) are collected in the properly labeled and sealed hazardous waste container as described in Section 3.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1][12] Do not attempt to transport the waste off-site yourself.
-
The Rationale for Incineration: The recommended procedure is to "dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber."[12] This method is authoritative for several reasons:
-
Complete Destruction: High temperatures ensure the complete thermal decomposition of the organic molecule.
-
Hazardous Byproduct Control: The fluorinated nature of the molecule means that combustion can produce hazardous gases like hydrogen fluoride. A properly equipped incinerator includes scrubbers specifically designed to neutralize these acidic gases before they are released into the atmosphere.[1]
-
Disposal of "Empty" Containers:
An "empty" container that held this compound is not safe for regular trash until properly decontaminated.
-
Decontamination: Triple rinse the container with a suitable laboratory solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, the solvent rinsate is now considered hazardous waste and must be collected in a separate, properly labeled container for liquid hazardous waste.[4] This container should be designated for halogenated organic waste.
-
Final Disposal: Only after this decontamination procedure, and with the label fully defaced, can the container be considered for disposal as non-hazardous waste.[4][7] Always confirm this final step with your institution's EHS office , as local regulations may vary.
Visualization: Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
By adhering to this comprehensive guide, researchers can ensure they are not only protecting themselves and their colleagues but also maintaining environmental stewardship and full regulatory compliance.
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Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]
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HAZARD SUMMARY . New Jersey Department of Health. [Link]
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Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
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NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]
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Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency. [Link]
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A Comprehensive Guide to the Safe Handling of 2,6-Difluoro-3-methylbenzamide
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2,6-Difluoro-3-methylbenzamide, ensuring that your work is not only groundbreaking but also conducted with the utmost care. This document moves beyond a simple checklist, offering a framework of understanding to empower you to make informed safety decisions in your laboratory.
Understanding the Risks of this compound
This compound is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is known to cause skin and serious eye irritation, and may cause respiratory irritation[1][2][3]. Some sources also indicate that it may be harmful if inhaled[2][3]. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Hazard Summary Table
| Hazard Statement | GHS Classification | Potential Effects |
| Causes skin irritation | Skin Irrit. 2 | Redness, inflammation, and discomfort upon contact. |
| Causes serious eye irritation | Eye Irrit. 2A | Pain, redness, and potential damage to eye tissue. |
| May cause respiratory irritation | STOT SE 3 | Coughing, shortness of breath, and irritation of the respiratory tract. |
| Harmful if inhaled | Acute Tox. 4 (Inhalation) | Adverse health effects if dust is breathed in. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the recommended PPE, along with the rationale for each selection, ensuring a holistic approach to your safety.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from dust particles and accidental splashes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities. | Provides an additional layer of protection for the entire face. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Always inspect gloves for integrity before use and practice proper removal techniques. | Prevents direct skin contact with the chemical, minimizing the risk of irritation. |
| Laboratory Coat | A long-sleeved lab coat should be worn at all times. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of the solid compound should ideally be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is mandatory. | Prevents the inhalation of fine dust particles, which can cause respiratory irritation. |
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Conduct a thorough risk assessment for your specific experiment.
-
Ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eye wash station and safety shower are readily accessible[1].
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Weighing and Transfer:
-
Dissolution and Reaction:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure that all reaction vessels are appropriately labeled and securely clamped.
-
-
Post-Handling:
Spill and Emergency Procedures
In the event of a spill or exposure, a swift and informed response is critical.
-
Minor Spill (within a fume hood):
-
Alert colleagues in the immediate vicinity.
-
Use an appropriate absorbent material from a chemical spill kit to contain and clean up the spill.
-
Place all contaminated materials in a sealed and labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety officer.
-
Only personnel with appropriate training and PPE should address the spill.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists[1].
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
-
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the hazardous waste through an authorized and licensed waste disposal contractor. Incineration in a facility equipped with an afterburner and scrubber is a recommended method[1]. Do not dispose of this chemical down the drain[2][4].
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. This proactive approach to chemical handling is fundamental to responsible and successful research.
References
-
National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzamide. PubChem. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
